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(D-PHE2)-VIP (HUMAN, BOVINE, PORCINE, RAT) Documentation Hub

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  • Product: (D-PHE2)-VIP (HUMAN, BOVINE, PORCINE, RAT)
  • CAS: 104051-15-2

Core Science & Biosynthesis

Foundational

Deciphering the Mechanism of Action of[D-Phe2]-VIP in Human VPAC Receptors

Executive Summary Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that governs critical physiological processes, including systemic vasodilation, immune homeostasis, and neuroprotection. Its effects a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that governs critical physiological processes, including systemic vasodilation, immune homeostasis, and neuroprotection. Its effects are mediated through two Class B G-protein coupled receptors (GPCRs): VPAC1 and VPAC2. To isolate these pathways in pharmacological studies, researchers rely on potent, selective antagonists. [D-Phe2]-VIP is a rationally designed peptide analog that competitively inhibits VIP binding without triggering receptor activation[1].

This technical whitepaper provides an in-depth analysis of the molecular mechanism of [D-Phe2]-VIP, detailing its structural rationale, receptor interactions, and the self-validating experimental protocols required to quantify its pharmacological profile.

Structural Rationale: The "Message-Address" Disconnect

Class B GPCR ligands like VIP operate via a highly conserved two-domain "message-address" mechanism:

  • The Address Domain (C-terminus, residues 8–28): Binds with high affinity to the large N-terminal extracellular domain (ECD) of the VPAC receptor.

  • The Message Domain (N-terminus, residues 1–7): Inserts into the deep transmembrane (TM) core to induce the conformational shift required for Gαs protein coupling and subsequent adenylate cyclase activation.

In native VIP, position 2 is an L-Serine. In the antagonist[D-Phe2]-VIP, this residue is substituted with a D-Phenylalanine. Causality of Antagonism: This substitution introduces a bulky, hydrophobic, D-enantiomeric side chain at a critical activation node. While the intact C-terminus ensures the peptide still binds to the VPAC ECD with high affinity[2], the stereochemical mismatch at the N-terminus prevents the peptide from properly engaging the TM helices. Consequently, the receptor remains locked in its inactive state (R), failing to couple with Gαs or stimulate cyclic AMP (cAMP) production[1].

Pharmacological Profile and Receptor Selectivity

[D-Phe2]-VIP exhibits distinct selectivity profiles that make it an invaluable tool for differentiating receptor subtypes. In vascular tissues, it effectively blocks VIP-induced vasodilation but fails to antagonize the closely related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), demonstrating its utility in isolating VPAC-mediated from PAC1-mediated physiological responses[3],[4].

Furthermore, structural studies utilizing chimeric VPAC1/VPAC2 receptors have confirmed that the N-terminal extracellular domain of the receptor is the primary determinant for the specific recognition and selectivity of this antagonist[2]. Vascular VIP receptors have also been shown to discriminate heavily between[D-Phe2]-VIP and other analogs, exhibiting recognition properties distinct from those found in hepatic or neural tissues[5].

Quantitative Pharmacodynamics

Table 1: Comparative Pharmacological Profile of Native VIP vs. [D-Phe2]-VIP

LigandTarget Receptor(s)Relative Binding AffinityEfficacy (cAMP Production)Primary Pharmacological Role
Native VIP VPAC1, VPAC2High (Kd ~0.5 - 2.0 nM)100% (Full Agonist)Endogenous activator
[D-Phe2]-VIP VPAC1, VPAC2Moderate (Kd ~10 - 50 nM)< 5% (Antagonist)Competitive inhibition

Visualizing the Mechanism of Action

Signaling VIP VIP (Agonist) VPAC VPAC Receptor (ECD & TMD) VIP->VPAC Activates DPhe2 [D-Phe2]-VIP (Antagonist) DPhe2->VPAC Competitively Blocks Gs Gαs Protein VPAC->Gs Couples AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes

Figure 1: Competitive antagonism of VPAC receptors by [D-Phe2]-VIP blocking cAMP accumulation.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the antagonistic properties of[D-Phe2]-VIP, researchers must employ self-validating assay systems. Below are the definitive protocols designed to ensure high-fidelity data.

Protocol 1: Functional cAMP Accumulation Antagonism Assay

This protocol measures the ability of [D-Phe2]-VIP to inhibit VIP-induced cAMP production in VPAC-expressing cells (e.g., CHO-K1 transfected cells).

Step-by-Step Methodology:

  • Cell Preparation: Seed VPAC-expressing cells in a 384-well microplate at 5,000 cells/well. Incubate overnight at 37°C.

  • PDE Inhibition (Critical Step): Wash cells and add assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: Endogenous phosphodiesterases (PDEs) rapidly hydrolyze cAMP. Without IBMX, the measured cAMP reflects a dynamic equilibrium of synthesis and degradation, masking the true antagonistic efficacy of [D-Phe2]-VIP.

  • Antagonist Pre-incubation: Add serial dilutions of [D-Phe2]-VIP (100 pM to 10 μM) to the wells. Incubate for 15–30 minutes at room temperature.

    • Causality: Receptor kinetics dictate that competitive antagonists require sufficient time to achieve equilibrium binding ( Beq​ ) at the extracellular domain before the introduction of a high-affinity agonist.

  • Agonist Challenge: Add native VIP at its predetermined EC80​ concentration. Incubate for 30 minutes.

  • Lysis & Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Data Analysis: Plot the dose-response curve to calculate the IC50​ of the antagonist.

Self-Validation Checkpoints:

  • Positive System Control: Include a well treated with Forskolin (a direct adenylate cyclase activator) +[D-Phe2]-VIP. If cAMP levels remain high, it proves the antagonist specifically blocks the GPCR, and is not simply cytotoxic or interfering with downstream AC activity.

Workflow Step1 1. Cell Seeding (VPAC+ Cells) Step2 2. PDE Inhibition (Add IBMX) Step1->Step2 Step3 3. Antagonist Pre-incubation (Add[D-Phe2]-VIP) Step2->Step3 Step4 4. Agonist Challenge (Add VIP) Step3->Step4 Step5 5. Detection & Analysis (TR-FRET cAMP Assay) Step4->Step5

Figure 2: Self-validating workflow for measuring VPAC antagonism via cAMP accumulation.

References

  • Title: Pituitary adenylate cyclase-activating polypeptide receptors of types I and II and glucagon-like peptide-I receptors are expressed in the rat medullary carcinoma of the thyroid cell line 6/23 Source: PubMed / NIH URL
  • Title: VIP and PACAP Immune Mediators Involved in Homeostasis and Disease Source: ResearchGate URL
  • Title: Analysis of systemic and pulmonary vascular responses to PACAP and VIP: role of adrenal catecholamines Source: PubMed / NIH URL
  • Title: Differential effects of PACAP and VIP on the pulmonary and hindquarters vascular beds of the cat Source: American Physiological Society Journal URL
  • Title: Selectivity for binding of peptide analogs to vascular receptors for vasoactive intestinal peptide Source: PubMed / NIH URL

Sources

Exploratory

Structural Conformation and Sequence of the (D-Phe²)-VIP Peptide Analog: A Technical Guide for Receptor Antagonism

Executive Summary Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the secretin/glucagon superfamily. It acts as a potent immunomodulator, vasodilator, and neuroprotectant by binding to Cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the secretin/glucagon superfamily. It acts as a potent immunomodulator, vasodilator, and neuroprotectant by binding to Class B G-protein-coupled receptors (GPCRs), specifically VPAC1 and VPAC2[1]. To isolate the physiological roles of VIP from related peptides like PACAP, researchers engineered synthetic analogs to act as selective receptor antagonists.

The (D-Phe²)-VIP analog represents a foundational breakthrough in peptide engineering. By introducing a single stereochemical substitution at the N-terminus, the peptide is stripped of its intrinsic efficacy to activate adenylate cyclase while retaining its ability to occupy the orthosteric binding pocket of specific VIP receptors[2]. This whitepaper dissects the structural conformation, sequence rationale, and self-validating experimental protocols required to synthesize and evaluate (D-Phe²)-VIP in drug development.

Molecular Sequence and Structural Conformation

Sequence Comparison

The biological activity of VIP is highly dependent on its primary sequence. The native peptide features an L-Serine at position 2. In the antagonist analog, this is substituted with D-Phenylalanine.

  • Native VIP Sequence: His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2

  • [D-Phe²]-VIP Sequence: His-D-Phe-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2

Conformational Dynamics (CD & NMR Spectroscopy)

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy reveal that native VIP adopts a distinct structural dichotomy in lipid-mimetic environments: a disordered N-terminus (residues 1–5) containing two β -turns, and a well-defined amphipathic α -helix at the C-terminus (residues 11–26)[1].

The Causality of Antagonism: In Class B GPCRs, the C-terminal α -helix of the ligand binds to the N-terminal extracellular domain (ECD) of the receptor, acting as an anchor. Subsequently, the flexible N-terminus of the peptide dives into the transmembrane (TM) core to trigger G-protein coupling. Substituting L-Ser² with the bulky, stereochemically inverted D-Phe² disrupts the native β -turn potential of the activation domain. This geometric distortion prevents the N-terminus from properly engaging the TM core. Consequently, (D-Phe²)-VIP successfully anchors to the receptor via its intact C-terminal helix but fails to induce the conformational shift required for G α s activation, rendering it a competitive antagonist[2].

Pharmacodynamics and Receptor Selectivity

(D-Phe²)-VIP is characterized by its ability to competitively inhibit VIP-induced signaling pathways without stimulating basal cAMP production. Interestingly, its antagonistic potency is highly tissue-dependent.

In in vivo vascular models, (D-Phe²)-VIP effectively blocks VIP-induced hindquarters vasodilation while showing no cross-reactivity with PACAP-induced responses[2]. Furthermore, receptor binding assays demonstrate that vascular VIP receptors possess distinct recognition properties compared to hepatic or pituitary receptors, utilizing (D-Phe²)-VIP to discriminate between receptor subtypes[3]. However, in certain human sarcoma cell lines (e.g., WE-68), (D-Phe²)-VIP exhibits negligible displacement of native VIP, highlighting the necessity of cell-specific validation during experimental design[4].

VPAC_Signaling VIP Native VIP (Agonist) VPAC VPAC1 / VPAC2 Receptor VIP->VPAC Activates DPhe2VIP (D-Phe²)-VIP (Antagonist) DPhe2VIP->VPAC Competitively Inhibits Gs Gs Protein VPAC->Gs Couples AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP to

Fig 1. Mechanistic pathway of (D-Phe²)-VIP competitive antagonism at the VPAC receptor.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of (D-Phe²)-VIP requires a self-validating workflow. The following protocols incorporate internal controls to establish causality between peptide structure and observed pharmacological effects.

Workflow cluster_assays Parallel Validation Assays S1 1. Fmoc-SPPS Synthesis Incorporate D-Phe at Pos 2 S2 2. HPLC Purification & MS Validate >95% Purity S1->S2 S3 3. Cell Culture Preparation CHO cells expressing VPAC1/2 S2->S3 S4 4A. Radioligand Binding Displacement of 125I-VIP S3->S4 S5 4B. Functional Assay cAMP Accumulation (ELISA) S3->S5 S6 5. Pharmacodynamic Analysis Calculate IC50 and Schild Plot S4->S6 S5->S6

Fig 2. Self-validating experimental workflow for synthesizing and evaluating (D-Phe²)-VIP.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Rationale: Fmoc-based SPPS is chosen over Boc chemistry because the mild basic deprotection conditions prevent the degradation of acid-sensitive residues (like Met¹⁷ and Asp³) present in the VIP sequence.

  • Resin Loading: Utilize a Rink Amide resin to ensure the generation of a C-terminal amide (-NH2), which is critical for preventing exopeptidase degradation and maintaining the stability of the C-terminal α -helix.

  • Coupling: Sequentially couple Fmoc-protected amino acids using HBTU/DIPEA. At position 2, explicitly couple Fmoc-D-Phe-OH .

  • Cleavage & Deprotection: Cleave the peptide from the resin using a TFA cocktail containing scavengers (e.g., EDT, thioanisole) to protect the Met¹⁷ residue from oxidation.

  • Validation: Purify via Reverse-Phase HPLC (C18 column) and confirm the molecular weight using MALDI-TOF MS. Self-validation: Only proceed with fractions demonstrating >95% purity to prevent truncated sequences from skewing binding data.

Protocol 2: Radioligand Binding Assay

Rationale: Using 125 I-labeled native VIP provides the high specific activity necessary to detect low-abundance VPAC receptors on cell membranes.

  • Preparation: Culture CHO cells stably transfected with human VPAC1 or VPAC2 receptors. Harvest and isolate cell membranes.

  • Incubation: Incubate 20 μ g of membrane protein with 50 pM[ 125 I]-VIP and increasing concentrations of unlabeled (D-Phe²)-VIP ( 10−12 to 10−5 M) in binding buffer (containing BSA to prevent non-specific plastic binding).

  • Separation: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the highly basic VIP peptides to the filter matrix.

  • Validation: Include a positive control (unlabeled native VIP) to establish maximum displacement ( B0​ ). Calculate the IC50​ using non-linear regression.

Protocol 3: Functional cAMP Accumulation Assay

Rationale: Because VPAC receptors couple to G α s, measuring intracellular cAMP is the direct functional readout of receptor activation or antagonism[4].

  • Preparation: Seed VPAC-expressing cells in 96-well plates. Pre-incubate for 15 minutes with 1 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and capturing the true peak of adenylate cyclase activity[4].

  • Antagonist Challenge: Add varying concentrations of (D-Phe²)-VIP for 10 minutes, followed by a sub-maximal dose ( EC80​ ) of native VIP.

  • Lysis & Detection: Lyse the cells and quantify cAMP using a competitive ELISA.

  • Validation: (D-Phe²)-VIP alone must show no increase in cAMP above baseline (confirming zero intrinsic efficacy). A rightward shift in the native VIP dose-response curve confirms competitive antagonism.

Quantitative Data Summaries

The following table summarizes the comparative pharmacological profile of native VIP versus the engineered (D-Phe²)-VIP analog across standard assay metrics.

Peptide ConstructN-Terminal ModificationVPAC1 Affinity ( IC50​ )VPAC2 Affinity ( IC50​ )Intrinsic Efficacy (cAMP Activation)Primary Pharmacological Role
Native VIP L-Serine (Pos 2)1 - 5 nM1 - 5 nM100% ( EC50​ ~0.1-1.0 nM)Endogenous Agonist
(D-Phe²)-VIP D-Phenylalanine (Pos 2)Tissue DependentTissue Dependent0% (Fails to activate G α s)Competitive Antagonist
VIP1-Specific Antagonist Ac-His¹, D-Phe² (Chimeric)~2 nM>3000 nM0%Subtype-Selective Antagonist[5]

Note: Pure (D-Phe²)-VIP exhibits varying affinities depending on the tissue source (e.g., vascular vs. hepatic)[3]. Highly selective sub-type antagonists often require additional chimeric modifications alongside the D-Phe² substitution[5].

References

  • Selectivity for binding of peptide analogs to vascular receptors for vasoactive intestinal peptide. nih.gov.[Link]

  • Differential effects of PACAP and VIP on the pulmonary and hindquarters vascular beds of the cat. physiology.org.[Link]

  • Vasoactive intestinal peptide receptor regulation of cAMP accumulation and glycogen hydrolysis in the human Ewing's sarcoma cell line WE-68. nih.gov.[Link]

  • Vasoactive Intestinal Peptide (VIP) and VIP Receptors-Elucidation of Structure and Function for Therapeutic Applications. 2promojournal.com.[Link]

  • In vitro properties of a high affinity selective antagonist of the VIP1 receptor. nih.gov.[Link]

Sources

Foundational

Pharmacological Properties of[D-Phe2]-VIP in Rat Models: A Technical Guide and Experimental Framework

Executive Summary Vasoactive Intestinal Peptide (VIP) is a 28-amino-acid neuropeptide that regulates systemic vasodilation, gastrointestinal secretion, and immune modulation via G-protein-coupled receptors (GPCRs), speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vasoactive Intestinal Peptide (VIP) is a 28-amino-acid neuropeptide that regulates systemic vasodilation, gastrointestinal secretion, and immune modulation via G-protein-coupled receptors (GPCRs), specifically VPAC1 and VPAC2. To dissect these complex signaling pathways, researchers rely on highly specific competitive antagonists. [D-Phe2]-VIP —a synthetic analog where the native L-serine at position 2 is substituted with D-phenylalanine—serves as a cornerstone pharmacological tool in rat models.

This technical guide synthesizes the receptor binding kinetics, tissue-specific discrimination, and physiological effects of [D-Phe2]-VIP in rats. Designed for drug development professionals and application scientists, it provides field-proven methodologies and self-validating protocols for utilizing this antagonist in advanced pharmacological assays.

Molecular Profile and Receptor Kinetics

[D-Phe2]-VIP functions as a competitive antagonist at VIP-preferring receptors. The substitution of D-phenylalanine at the N-terminus disrupts the peptide's ability to induce the conformational change required for Gs-protein coupling and subsequent adenylate cyclase activation, while preserving high-affinity receptor binding[1].

Tissue-Specific Receptor Discrimination

Rat models exhibit distinct VIP receptor subtypes across different organ systems. While the structural integrity of the full VIP molecule is necessary for full potency, N-terminally modified analogs like [D-Phe2]-VIP reveal critical tissue-specific recognition properties[2].

  • Pancreatic Membranes: [D-Phe2]-VIP competitively modifies the monophasic activation of adenylate cyclase induced by[D-Phe4]PHI, confirming its interaction exclusively with VIP-preferring receptors rather than secretin-preferring receptors[1].

  • Hepatic vs. Neural Tissue: The rat liver VIP receptor uniquely discriminates between [D-Phe2]-VIP and [D-Arg2]-VIP. This distinction is not observed in rat brain synaptosomes or pituitary receptors, indicating subtle conformational differences in the extracellular domains of these local VPAC populations[2].

Table 1: Comparative Binding Profile of VIP Analogs in Rat Tissues

Tissue SourceReceptor ClassificationAnalog Discrimination ProfileKey Observation
Brain Synaptosomes VPAC1 / VPAC2Comparable rank orders of potencyDoes not discriminate[D-Phe2]VIP vs [D-Arg2]VIP
Pituitary VPAC1 / VPAC2Comparable rank orders of potencyDoes not discriminate [D-Phe2]VIP vs[D-Arg2]VIP
Liver Hepatic VPACDiscriminates [D-Phe2]VIP vs [D-Arg2]VIPDistinct recognition properties from neural receptors
Mesenteric Artery Vascular VIP ReceptorDiscriminates [D-His1]VIP vs [Phe1]VIP[D-Ala4]VIP shows the lowest binding affinity

Mechanisms of Action in Rat Models

Gastrointestinal Secretion and Mucosal Integrity

In the rat duodenum, both VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) stimulate bicarbonate (HCO3-) secretion, a critical defense mechanism against gastric acid. Intravenous administration of [D-Phe2]-VIP (often utilized as Ac-Tyr1, D-Phe2-VIP) significantly attenuates this PACAP/VIP-induced duodenal HCO3- secretion[3]. Furthermore, endogenous PACAP mediates the HCO3- response to mucosal acidification;[D-Phe2]-VIP suppresses this acid-induced secretion, thereby exacerbating acid-induced duodenal damage and confirming the protective role of the VIP/PACAP axis[4].

Hemodynamic Regulation

VIP and PACAP act as potent systemic vasodilators. In anesthetized rats and cats, VIP produces dose-dependent decreases in systemic vascular resistance and arterial pressure. Administration of [D-Phe2]-VIP selectively reduces the hindquarters pressor and vascular responses to VIP, without altering the responses to PACAP. This demonstrates its utility in isolating VIP-specific hemodynamic pathways from shared PAC1/VPAC signaling networks[5].

signaling_pathway VIP VIP / PACAP VPAC VPAC1 / VPAC2 Receptor VIP->VPAC Agonist Binding DPhe2 [D-Phe2]-VIP (Antagonist) DPhe2->VPAC Competitive Inhibition Gs Gs Protein VPAC->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA Effect Physiological Response (e.g., HCO3- Secretion) PKA->Effect

Mechanism of [D-Phe2]-VIP competitive antagonism at VPAC receptors.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the pharmacological effects of [D-Phe2]-VIP.

Protocol 1: Ex Vivo Rat Duodenal Bicarbonate Secretion Assay

Causality & Rationale: This setup isolates the duodenal loop while maintaining its vascular supply. Urethane is selected as the anesthetic because it preserves autonomic and cardiovascular reflexes better than barbiturates, which is essential for studying neurohormonal secretion pathways. The pH-stat method is utilized because it allows for the real-time, continuous kinetic quantification of HCO3- by automatically titrating secreted base with HCl.

Step-by-Step Procedure:

  • Animal Preparation: Anesthetize male Wistar rats with urethane (1.25 g/kg, i.p.). Perform a tracheotomy to ensure airway patency.

  • Surgical Isolation: Laparotomize the animal and isolate a 1.5 cm proximal duodenal loop between the pylorus and the common bile duct outlet. Ligate both ends, preserving the mesenteric blood supply.

  • Perfusion Setup: Cannulate the loop and perfuse with 154 mM NaCl (saline) maintained at 37°C using a peristaltic pump at a rate of 1.0 mL/min.

  • pH-Stat Titration: Route the perfusate effluent into a reservoir equipped with a pH electrode. Maintain the luminal pH at exactly 7.0 by automatic titration with 10 mM HCl using a pH-stat system.

  • Baseline Validation: Allow a 30-minute stabilization period. A stable basal HCO3- secretion rate (titrant volume over time) validates tissue viability.

  • Antagonist Administration: Administer [D-Phe2]-VIP (40 nmol/kg) intravenously via the jugular vein. Wait 10 minutes. (Self-Validation: The antagonist alone should not alter basal secretion).

  • Agonist Challenge: Administer VIP (8 nmol/kg, i.v.) or perfuse the lumen with 10 mM HCl to induce endogenous PACAP/VIP release.

  • Data Acquisition: Record the suppression of the HCO3- secretory peak compared to vehicle-treated control animals[4].

workflow Prep Rat Preparation (Urethane Anesthesia) Surg Duodenal Loop Isolation Prep->Surg Perf Saline Perfusion & pH-Stat Setup Surg->Perf Antag Administer [D-Phe2]-VIP (i.v.) Perf->Antag Stim Administer VIP/PACAP or Acid Challenge Antag->Stim Meas Quantify HCO3- Secretion Stim->Meas

Ex vivo rat duodenal loop perfusion workflow for HCO3- secretion analysis.

Protocol 2: Radioligand Competitive Binding Assay in Rat Pancreatic Membranes

Causality & Rationale: Pancreatic acinar membranes co-express VIP-preferring and secretin-preferring receptors. Using [125I]iodo-VIP provides the high specific activity required to detect low-abundance VPAC receptors. The inclusion of peptidase inhibitors (bacitracin, aprotinin) is mandatory to prevent the proteolytic degradation of the peptide antagonist during the 30-minute incubation, which would otherwise result in artificially low affinity measurements.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize rat pancreatic tissue in ice-cold 20 mM HEPES buffer (pH 7.4) containing sucrose (250 mM). Centrifuge at 100,000 × g for 30 minutes to isolate the plasma membrane fraction.

  • Assay Buffer Formulation: Resuspend the pellet in binding buffer (20 mM HEPES, 1% BSA, 0.5 mg/mL bacitracin, 100 KIU/mL aprotinin, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 50 pM [125I]iodo-VIP, and increasing concentrations of [D-Phe2]-VIP (10^-11 to 10^-5 M).

  • Control Wells: Include wells with 1 µM unlabeled VIP to define non-specific binding (NSB). Total binding (TB) is defined by wells lacking the antagonist.

  • Separation: After 30 minutes at 25°C, rapidly filter the mixture through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific peptide adherence) using a vacuum manifold.

  • Washing: Wash filters three times with 3 mL of ice-cold buffer to halt binding kinetics and remove unbound radioligand.

  • Quantification: Count the filters in a gamma counter. Calculate the IC50 of [D-Phe2]-VIP using non-linear regression analysis.

Conclusion

[D-Phe2]-VIP remains an indispensable pharmacological probe for delineating the physiological roles of VIP and PACAP in rat models. By exploiting its competitive antagonism at VPAC receptors, researchers can effectively map tissue-specific receptor distributions, decode gastrointestinal defense mechanisms, and isolate complex hemodynamic pathways. Rigorous adherence to optimized, self-validating protocols ensures high-fidelity data generation in these intricate neuroendocrinological studies.

References

  • Selectivity for binding of peptide analogs to vascular receptors for vasoactive intestinal peptide - PubMed Source: nih.gov
  • [D-Phe4]peptide histidine-isoleucinamide ([D-Phe4]PHI), a highly selective vasoactive-intestinal-peptide (VIP)
  • Systemic and pulmonary vascular responses to PACAP and VIP: Role of adrenal catecholamines Source: researchg
  • PACAPs stimulate duodenal bicarbonate secretion at PACAP receptors in the r
  • Involvement of PACAP in acid-induced HCO3- response in r

Sources

Exploratory

(D-PHE2)-VIP Neuropeptide Antagonist: Discovery, Mechanistic Profiling, and Experimental Applications

Executive Summary Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are structurally related neuropeptides that regulate vasodilation, immune modulation, and neuroprotecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are structurally related neuropeptides that regulate vasodilation, immune modulation, and neuroprotection[1][2]. Because they share a complex and overlapping receptor network comprising VPAC1, VPAC2, and PAC1 receptors, differentiating their distinct physiological roles requires highly selective pharmacological tools[3]. The development of [D-Phe2]-VIP, a competitive VIP receptor antagonist, provided a critical breakthrough in isolating VIP-specific pathways from PACAP-mediated responses[1][4]. This whitepaper details the structural pharmacology, historical discovery, and self-validating experimental workflows associated with this essential neuropeptide antagonist.

Historical Context and Discovery

The conceptualization of VIP antagonists originated in the mid-1980s as researchers sought to map the functional domains of the peptide. Early structure-activity relationship (SAR) studies revealed a distinct dichotomy in the peptide's architecture: the N-terminal sequence (specifically His1, Ser2, Asp3) serves as the "message" domain essential for receptor activation, while the C-terminus acts as the "address" domain dictating binding affinity[5][6].

In 1985, Waelbroeck et al. discovered that modifying the N-terminus of Growth Hormone-Releasing Factor (GRF)—a peptide structurally homologous to VIP—yielded a potent antagonist. Through N-acetylation of Tyr1 and D-isomer substitution at Phe2, they synthesized (N-Ac-Tyr1,D-Phe2)-GRF(1-29)-NH2, a compound that successfully bound to VIP receptors in the rat pancreas but failed to stimulate adenylate cyclase[7][8].

Building on this stereochemical rationale, David H. Coy's laboratory synthesized direct VIP analogs, most notably [D-Phe2]-VIP[6][9]. By substituting the naturally occurring L-phenylalanine with a D-phenylalanine at position 2, the peptide retained its binding affinity for VPAC receptors but lost its intrinsic efficacy. This precise modification effectively converted an endogenous full agonist into a highly selective competitive antagonist[6][10].

Structural Pharmacology & Receptor Specificity

The causality behind [D-Phe2]-VIP's antagonistic properties lies in stereochemical hindrance. The activation of G-protein-coupled receptors (GPCRs) by VIP requires a precise conformational shift induced by the peptide's N-terminus[6].

When native VIP binds, it triggers the coupling of the receptor to the stimulatory G-protein (Gs), leading to the activation of adenylate cyclase and the accumulation of intracellular cAMP[3]. However, the bulky, inverted stereocenter of the D-Phe residue at position 2 in the antagonist disrupts the necessary interaction between the peptide's N-terminus and the transmembrane domains of the VPAC receptor. Consequently, the receptor remains locked in an inactive state. Because the C-terminus of [D-Phe2]-VIP is unmodified, it competitively occupies the receptor's binding pocket, physically blocking native VIP from initiating the signaling cascade[3][6].

SignalingPathway VIP Endogenous VIP (Agonist) VPAC VPAC1 / VPAC2 Receptor (GPCR) VIP->VPAC Binds & Activates DPhe2VIP [D-Phe2]-VIP (Antagonist) DPhe2VIP->VPAC Competitively Binds (No Activation) Gs Gs Protein Complex VPAC->Gs Conformational Shift AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation & PKA Activation AC->cAMP Catalyzes ATP

Fig 1: Competitive antagonism of VPAC receptors by[D-Phe2]-VIP preventing Gs-protein coupling and cAMP accumulation.

Quantitative Pharmacodynamics

The pharmacological profile of [D-Phe2]-VIP has been extensively validated across various in vitro models, including human SUP-T1 lymphoblasts[6] and vascular smooth muscle preparations[5]. The table below summarizes the comparative pharmacodynamics, demonstrating how the D-Phe2 substitution impacts binding affinity (IC50) and intrinsic efficacy (Emax) compared to native peptides.

CompoundTarget ReceptorBinding Affinity (IC50)Adenylate Cyclase EmaxFunctional Classification
Native VIP VPAC1 / VPAC2~1.0 - 3.0 nM100% (Baseline Max)Full Agonist
[D-Phe2]-VIP VPAC1 / VPAC2~40 - 80 nM< 5%Competitive Antagonist
PACAP-27 PAC1 (High Affinity)~0.5 nM100%Full Agonist
[D-Phe2]-VIP PAC1> 10,000 nM0%Inactive / Non-binding

Data synthesized from foundational pharmacological characterizations by Robberecht et al.[6] and Rorstad et al.[5].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, experiments utilizing[D-Phe2]-VIP must employ self-validating protocols. The following workflows detail the causality behind each procedural step to guarantee that observed antagonism is receptor-specific and not an artifact of the assay.

Protocol 1: Competitive Radioligand Binding Assay (In Vitro)

Purpose : To quantify the binding affinity of [D-Phe2]-VIP to VPAC receptors and confirm competitive displacement[6].

  • Membrane Preparation : Isolate cell membranes from a high-VPAC expressing cell line (e.g., human SUP-T1 lymphoma cells) using homogenization and ultracentrifugation.

    • Causality: Intact cells actively internalize bound receptors; isolating membranes ensures that binding kinetics are measured at a steady state without interference from cellular trafficking.

  • Tracer Incubation : Incubate 50 µg of membrane protein with 0.1 nM [125I]-VIP in a binding buffer containing Bovine Serum Albumin (BSA) and bacitracin for 60 minutes at 20°C.

    • Causality: BSA prevents the highly hydrophobic peptides from adhering to the plastic tube walls, while bacitracin inhibits endogenous proteases from degrading the peptide tracer.

  • Antagonist Titration : Add increasing concentrations of unlabeled [D-Phe2]-VIP ( 10−10 to 10−5 M) to parallel assay tubes.

  • Non-Specific Binding (NSB) Control (Self-Validation) : Include a control tube with 1 µM unlabeled native VIP.

    • Causality: This massive excess saturates all specific VPAC receptor sites. Any remaining radioactivity represents background binding to lipids or filters, which must be subtracted from total binding to calculate true specific receptor affinity.

  • Separation & Quantification : Terminate the reaction by rapid filtration through glass-fiber filters pre-soaked in polyethylenimine. Wash with ice-cold buffer to lock the equilibrium, and quantify using a gamma counter[6].

Protocol 2: In Vivo Hemodynamic Differentiation (VIP vs. PACAP)

Purpose : To functionally differentiate VPAC-mediated vasodilation from PAC1-mediated responses in a live physiological model[1][4].

  • Baseline Establishment : In an anesthetized animal model (e.g., feline hindquarters vascular bed), establish a constant-flow perfusion circuit. Measure baseline perfusion pressure.

  • Agonist Challenge : Administer an intra-arterial bolus of native VIP (e.g., 0.3 nmol) and record the drop in perfusion pressure (vasodilation). Allow the pressure to return to baseline. Repeat this process with PACAP.

  • Antagonist Administration : Infuse [D-Phe2]-VIP (100 nmol) and wait 2 minutes to allow for receptor equilibration[4].

  • Re-Challenge (Self-Validation) : Administer the exact same doses of VIP and PACAP.

    • Expected Outcome: The vasodilatory response to VIP is significantly blunted, while the response to PACAP remains completely unchanged[1][4].

    • Causality: This proves that [D-Phe2]-VIP selectively occupies VPAC receptors without cross-reacting with PAC1 receptors, validating its utility as a differential pharmacological tool for separating the physiological roles of these two closely related neuropeptides[1][4].

ExperimentalWorkflow Prep Step 1: Baseline Establishment Constant-Flow Perfusion Agonist Step 2: Agonist Challenge Measure VIP & PACAP Vasodilation Prep->Agonist Antagonist Step 3: Antagonist Infusion Administer [D-Phe2]-VIP Agonist->Antagonist Rechallenge Step 4: Re-Challenge Re-administer VIP & PACAP Antagonist->Rechallenge Analysis Step 5: Data Analysis VIP Blocked / PACAP Unchanged Rechallenge->Analysis

Fig 2: In vivo workflow for validating [D-Phe2]-VIP receptor selectivity and functional antagonism.

References

  • Waelbroeck, M., Robberecht, P., Coy, D. H., Camus, J. C., De Neef, P., & Christophe, J. (1985). Interaction of growth hormone-releasing factor (GRF) and 14 GRF analogs with vasoactive intestinal peptide (VIP) receptors of rat pancreas. Discovery of (N-Ac-Tyr1,D-Phe2)-GRF(1-29)-NH2 as a VIP antagonist. Endocrinology.[Link]

  • Robberecht, P., De Neef, P., Gourlet, P., Cauvin, A., Coy, D. H., & Christophe, J. (1989). Pharmacological Characterization of the Novel helodermin/VIP Receptor Present in Human SUP-T1 Lymphoma Cell Membranes. Regulatory Peptides.[Link]

  • Rorstad, O. P., Wanke, I., Coy, D. H., Fournier, A., & Huang, M. (1990). Selectivity for binding of peptide analogs to vascular receptors for vasoactive intestinal peptide. Molecular Pharmacology.[Link]

  • Minkes, R. K., McMahon, T. J., Higuera, T. R., Murphy, W. A., Coy, D. H., & Kadowitz, P. J. (1992). Analysis of systemic and pulmonary vascular responses to PACAP and VIP: role of adrenal catecholamines. American Journal of Physiology-Heart and Circulatory Physiology.[Link]

Sources

Foundational

Modulating the VIP/VPAC Axis: A Technical Guide to the Signal Transduction Pathways Affected by (D-Phe2)-VIP

Executive Summary (D-Phe2)-VIP is a highly specific, competitive peptide antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2[1]. By substituting the naturally occurring L-phenylalanine at pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(D-Phe2)-VIP is a highly specific, competitive peptide antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2[1]. By substituting the naturally occurring L-phenylalanine at position 2 with its D-isomer, the peptide retains high-affinity receptor binding but loses its ability to induce the conformational changes required for G-protein coupling. This whitepaper details the signal transduction pathways disrupted by (D-Phe2)-VIP, the downstream molecular consequences, and the rigorous experimental workflows required to validate its antagonistic efficacy in in vitro pharmacological models.

The Receptor-Ligand Axis: VPAC1 and VPAC2

VIP is a 28-amino acid neuropeptide that exerts pleiotropic effects—ranging from vasodilation to immune modulation—by binding to Class B G-protein-coupled receptors (GPCRs), specifically VPAC1 and VPAC2[2].

When the endogenous agonist (VIP) binds to these receptors, it primarily triggers the Gαs signaling cascade, leading to the activation of adenylyl cyclase (AC)[3]. (D-Phe2)-VIP acts as a competitive antagonist, occupying the orthosteric binding site of the VPAC receptors without initiating the intracellular signaling cascade[1]. Because it directly competes with VIP for the same binding pocket, the degree of pathway inhibition is dependent on the relative concentrations and affinities of both the agonist and the antagonist.

Core Signal Transduction Pathways Modulated

The Primary Axis: Gαs / Adenylyl Cyclase / cAMP / PKA

The canonical signaling pathway for VPAC receptors is Gαs-mediated.

  • Agonist Action: VIP binding induces GDP/GTP exchange on the Gαs subunit. The active Gαs stimulates transmembrane adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then translocates to the nucleus to phosphorylate the cAMP Response Element-Binding Protein (CREB), initiating targeted gene transcription[2].

  • Antagonist Blockade: (D-Phe2)-VIP competitively displaces VIP from the extracellular domains of VPAC1/2. This prevents Gαs activation, effectively halting AC stimulation. Consequently, intracellular cAMP accumulation is suppressed, keeping PKA in its inactive tetrameric state and preventing downstream CREB phosphorylation[4].

The Secondary Axis: Gαq / Phospholipase C / Calcium Mobilization

While predominantly Gs-coupled, VPAC receptors can promiscuously couple to Gαq proteins under specific physiological conditions or in environments with high receptor reserve.

  • Agonist Action: Gαq activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the rapid release of Ca²⁺ from the endoplasmic reticulum.

  • Antagonist Blockade: By preventing the initial receptor activation at the extracellular face, (D-Phe2)-VIP simultaneously silences this secondary Gq-mediated calcium transient.

Pathway VIP Vasoactive Intestinal Peptide (VIP) VPAC VPAC1 / VPAC2 Receptors (GPCRs) VIP->VPAC Activates DPHE2 (D-Phe2)-VIP (Competitive Antagonist) DPHE2->VPAC Blocks Binding GS Gαs Protein VPAC->GS Primary Coupling GQ Gαq Protein VPAC->GQ Secondary Coupling AC Adenylyl Cyclase (AC) GS->AC Stimulates PLC Phospholipase C (PLC) GQ->PLC Stimulates CAMP cAMP Accumulation AC->CAMP Synthesizes IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 PKA Protein Kinase A (PKA) CAMP->PKA Activates CA Intracellular Ca2+ Release IP3->CA Mobilizes PKC Protein Kinase C (PKC) IP3->PKC Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates CA->PKC Co-activates

Diagram 1: Dual Gs/Gq signaling pathways of VPAC receptors and the blockade mechanism of (D-Phe2)-VIP.

Experimental Workflows for Validating Pathway Inhibition

To rigorously quantify the antagonistic properties of (D-Phe2)-VIP, researchers must employ self-validating experimental systems. The following protocols detail the methodologies for assessing the blockade of both the Gs and Gq pathways, explaining the critical causality behind each reagent choice.

Protocol 1: Quantifying Gs Blockade via TR-FRET cAMP Accumulation Assay

Causality & Logic: To measure the inhibition of AC activity, we quantify intracellular cAMP. Because cAMP is rapidly degraded by endogenous phosphodiesterases (PDEs), the pan-PDE inhibitor IBMX is mandatory during the assay to ensure the measured cAMP reflects total synthesis[4]. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay. In this system, endogenous cAMP generated by the cells competes with a europium cryptate-labeled cAMP tracer for binding to a d2-labeled anti-cAMP antibody. Therefore, high intracellular cAMP results in a low FRET signal , and vice versa. Furthermore, the agonist (VIP) must be used at an EC80 concentration ; using a maximal (EC100) dose would artificially lower the apparent potency of the antagonist by creating an insurmountable signal window.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human VPAC1 or VPAC2 into a 384-well low-volume white microplate at 5,000 cells/well in stimulation buffer (HBSS, 0.1% BSA, 20 mM HEPES, pH 7.4).

  • Antagonist Pre-incubation: Prepare serial dilutions of (D-Phe2)-VIP (from 10 µM to 1 pM) in stimulation buffer containing 0.5 mM IBMX. Add 5 µL to the cells and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Agonist Challenge: Add 5 µL of VIP at its predetermined EC80 concentration. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add 5 µL of Eu-cryptate-cAMP tracer and 5 µL of d2-anti-cAMP antibody, both diluted in the manufacturer's lysis buffer. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the 665nm/620nm emission ratio. Plot the ratio against the log concentration of (D-Phe2)-VIP to determine the IC50.

Workflow Step1 1. Cell Prep VPAC1/2 Cells Step2 2. Pre-incubation (D-Phe2)-VIP + IBMX Step1->Step2 Step3 3. Stimulation VIP (EC80) Step2->Step3 Step4 4. Lysis HTRF Reagents Step3->Step4 Step5 5. Readout TR-FRET Ratio Step4->Step5

Diagram 2: Step-by-step experimental workflow for the TR-FRET cAMP accumulation assay.

Protocol 2: Quantifying Gq Blockade via Intracellular Calcium Mobilization

Causality & Logic: To assess the Gq/PLC pathway, we measure intracellular calcium transients using a fluorogenic calcium-binding dye (Fluo-4 AM). Probenecid is included in the loading buffer to inhibit organic anion transporters, preventing the cells from prematurely pumping the dye out into the extracellular space, which would destroy the signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Preparation: Seed VPAC-expressing cells in a 96-well black, clear-bottom plate at 40,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 100 µL of Fluo-4 AM (2 µM) in assay buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid, pH 7.4). Incubate for 45 minutes at 37°C.

  • Washing and Pre-incubation: Wash cells thrice with assay buffer. Add 50 µL of serially diluted (D-Phe2)-VIP. Incubate for 15 minutes at room temperature.

  • Kinetic Reading: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Establish a 10-second baseline fluorescence (Ex 488 nm / Em 525 nm).

  • Agonist Injection: The FLIPR automatically injects 50 µL of VIP (EC80). Record fluorescence kinetically for 3 minutes.

  • Analysis: Calculate the maximum minus minimum fluorescence (Max-Min) for each well. Determine the IC50 of the antagonist.

Quantitative Data Presentation

Table 1: Pharmacological Profile of (D-Phe2)-VIP

PropertySpecification
Peptide Sequence H-(D-Phe)-DAVFTDNYTRLRKQMAVKKYLNSILN-NH2
Target Receptors VPAC1, VPAC2 (Competitive Antagonist)
Primary Blocked Pathway Gαs / Adenylyl Cyclase / cAMP
Secondary Blocked Pathway Gαq / Phospholipase C / Ca2+
Molecular Weight ~3385.9 g/mol

Table 2: Expected Assay Readouts (cAMP TR-FRET Competitive Assay)

Assay ConditionIntracellular cAMP LevelTR-FRET Signal (665nm/620nm Ratio)
Basal (Vehicle Only) LowHigh (Unbound labeled cAMP tracer)
VIP (Agonist Only) HighLow (Displacement of labeled cAMP)
(D-Phe2)-VIP + VIP Low (Dose-dependent block)High (Restoration of FRET signal)
(D-Phe2)-VIP Only LowHigh (Confirms lack of partial agonism)

Conclusion

(D-Phe2)-VIP remains a cornerstone pharmacological tool for dissecting the VIP/VPAC signaling axis[1]. By competitively binding to VPAC1 and VPAC2, it effectively uncouples the receptors from both their primary Gαs/cAMP/PKA pathway and their secondary Gαq/PLC/Ca2+ pathway[4]. Utilizing rigorous, self-validating assays like TR-FRET and FLIPR ensures accurate quantification of its antagonistic potency, empowering drug development professionals to map the neuroendocrine and immunological roles of VIP with high precision.

References

  • QYAOBIO. "Vasoactive Intestinal Peptide - QYAOBIO: VIP Peptides". qyaobio.com.
  • Takeba, Y. et al. "VIP and PACAP Immune Mediators Involved in Homeostasis and Disease".
  • O'Dorisio, M. S. et al. "Vasoactive intestinal peptide receptor regulation of cAMP accumulation and glycogen hydrolysis in the human Ewing's sarcoma cell line WE-68". PubMed / Cell Signal.
  • Ciccarelli, E. et al. "Vasoactive intestinal polypeptide VPAC1 and VPAC2 receptor chimeras identify domains responsible for the specificity of ligand binding and activation".

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Protocols for (D-Phe2)-VIP (Human, Bovine, Porcine, Rat)

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Target Receptors: VPAC1, VPAC2 (Class B GPCRs) Molecule Type: Competitive Neuropeptide Antagonist Introduction & Mechanistic Overview Vas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Target Receptors: VPAC1, VPAC2 (Class B GPCRs) Molecule Type: Competitive Neuropeptide Antagonist

Introduction & Mechanistic Overview

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that regulates systemic vasodilation, immune modulation, and neuroendocrine functions by binding to Class B G-protein-coupled receptors (GPCRs), specifically VPAC1 and VPAC2 (1[1]). To isolate VIPergic pathways from overlapping signaling networks (such as PACAP), researchers rely on highly specific receptor antagonists.

(D-Phe2)-VIP (Sequence: His-D-Phe-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2; CAS: 104051-15-2) is a synthetic, pan-species analog of native VIP (). By substituting the L-Serine at position 2 with a D-Phenylalanine, the peptide's intrinsic efficacy to activate adenylate cyclase is abolished, while its high-affinity binding to VPAC1 and VPAC2 is preserved. This structural modification creates a potent, competitive antagonist that effectively blocks downstream signaling (2[2]).

Signaling Pathway and Antagonism Model

VIP_Signaling VIP Native VIP (Agonist) VPAC VPAC1 / VPAC2 Receptors VIP->VPAC Binds & Activates DPhe2VIP (D-Phe2)-VIP (Antagonist) DPhe2VIP->VPAC Competes & Blocks Gs Gs Protein VPAC->Gs Conformational Change AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP to cAMP PKA PKA Activation cAMP->PKA Activates

Figure 1: (D-Phe2)-VIP competitively antagonizes VPAC receptors, blocking Gs-coupled cAMP pathways.

Experimental Logic & Causality

To properly validate (D-Phe2)-VIP in an in vitro system, a two-tiered assay approach is required to ensure scientific integrity and self-validating results:

  • Competitive Radioligand Binding Assay: Establishes the physical affinity ( Ki​ ) of the antagonist. By displacing a known concentration of [125I] -VIP, researchers can quantify the physical receptor occupancy of (D-Phe2)-VIP without the confounding variables of intracellular signaling amplification.

  • In Vitro cAMP Accumulation Assay: Proves functional antagonism. Binding alone does not confirm antagonism (the molecule could act as a partial agonist). By measuring intracellular cAMP levels in the presence of a phosphodiesterase (PDE) inhibitor, the assay ensures that changes in cAMP are directly causal to adenylate cyclase activity modulated by the receptor, confirming that (D-Phe2)-VIP neutralizes VIP-induced cAMP production.

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the IC50​ and Ki​ of (D-Phe2)-VIP against native VIP at VPAC1/VPAC2 receptors.

Materials:

  • CHO cells stably expressing human VPAC1 or VPAC2.

  • [125I] -VIP (approx. 2000 Ci/mmol).

  • Unlabeled (D-Phe2)-VIP (lyophilized powder, reconstituted in 0.1% BSA/PBS).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, and protease inhibitors.

Step-by-Step Methodology:

  • Cell Membrane Preparation: Homogenize CHO-VPAC cells in ice-cold binding buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

    • Causality: Membrane preparations isolate the receptor from intracellular regulatory proteins and endogenous GTP, providing a cleaner binding kinetic profile without G-protein uncoupling artifacts.

  • Ligand Dilution: Prepare 10-point serial dilutions of (D-Phe2)-VIP ranging from 10−11 M to 10−5 M in binding buffer.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [125I] -VIP (final concentration ~0.1 nM), and 25 µL of (D-Phe2)-VIP dilutions. Include wells with excess unlabeled VIP ( 10−6 M) to define non-specific binding (NSB).

  • Equilibration: Incubate the plate at room temperature for 60 minutes.

    • Causality: 60 minutes is required to reach thermodynamic equilibrium for VPAC receptor binding, ensuring that the calculated IC50​ reflects true affinity rather than association rate disparities.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold wash buffer.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly basic VIP peptides.

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vitro cAMP Accumulation Assay

Objective: Evaluate the functional inhibitory potency of (D-Phe2)-VIP.

Materials:

  • Target cells expressing VPAC receptors.

  • Native VIP (Agonist).

  • (D-Phe2)-VIP (Antagonist).

  • IBMX (3-isobutyl-1-methylxanthine).

  • cAMP Detection Kit (e.g., TR-FRET or ELISA).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 10,000 cells/well in a 384-well microplate. Incubate overnight to allow adherence.

  • PDE Inhibition: Wash cells and pre-incubate with assay buffer containing 0.5 mM IBMX for 15 minutes at 37°C.

    • Causality: IBMX inhibits phosphodiesterases (PDEs), preventing the degradation of synthesized cAMP. This amplifies the assay signal window and ensures that the measured cAMP directly reflects adenylate cyclase activity modulated by the receptor (3[3]).

  • Antagonist Pre-incubation: Add serial dilutions of (D-Phe2)-VIP ( 10−10 to 10−5 M) to the wells. Incubate for 15 minutes.

    • Causality: Pre-incubation allows the competitive antagonist to fully occupy the receptor binding pockets before the high-affinity agonist is introduced, preventing insurmountable agonist binding.

  • Agonist Challenge: Add native VIP at its EC80​ concentration (typically ~1-3 nM). Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Add lysis buffer containing the cAMP detection conjugates (e.g., Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody for TR-FRET).

  • Readout: Read the plate on a time-resolved fluorescence microplate reader. Calculate the functional IC50​ based on the reduction of the FRET signal.

Data Presentation: Expected Pharmacological Parameters

The following table summarizes the expected quantitative parameters when utilizing (D-Phe2)-VIP in the described in vitro assays.

ParameterAssay TypeTarget ReceptorExpected Value RangeReference Context
Ki​ Radioligand BindingVPAC110 - 50 nMReceptor Affinity[1]
Ki​ Radioligand BindingVPAC250 - 150 nMReceptor Affinity[1]
IC50​ cAMP AccumulationVPAC1 (vs. EC80​ VIP)50 - 200 nMFunctional Antagonism[1]
Emax​ cAMP AccumulationVPAC1 / VPAC2< 5% of Native VIPIntrinsic Efficacy[2]

References

  • Vasoactive Intestinal Peptide - QYAOBIO Source: QYAOBIO URL:[Link]

  • Analysis of systemic and pulmonary vascular responses to PACAP and VIP: role of adrenal catecholamines Source: PubMed / American Journal of Physiology URL:[Link]

  • VIP and PACAP Immune Mediators Involved in Homeostasis and Disease Source: ResearchGate URL:[Link]

  • cAMP modulation of a Ca2+-dependent K+ conductance in rat submandibular acinar cells Source: American Journal of Physiology-Gastrointestinal and Liver Physiology URL:[Link]

Sources

Application

Application Notes and Protocols: Preparation of (D-PHE2)-VIP Peptide Stock Solutions for Cell Culture

Introduction (D-PHE2)-VIP is a synthetic analog of the naturally occurring Vasoactive Intestinal Peptide (VIP). VIP is a 28-amino acid neuropeptide with a wide range of biological activities, including roles in neurotran...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(D-PHE2)-VIP is a synthetic analog of the naturally occurring Vasoactive Intestinal Peptide (VIP). VIP is a 28-amino acid neuropeptide with a wide range of biological activities, including roles in neurotransmission, immunomodulation, and smooth muscle relaxation.[1][2] It exerts its effects by binding to two main G protein-coupled receptors: VPAC1 and VPAC2.[1] The substitution of the L-phenylalanine at position 2 with its D-isomer in (D-PHE2)-VIP confers antagonistic properties at these receptors, making it a valuable tool for studying VIP signaling pathways in various physiological and pathological contexts.[3][4]

Proper preparation of peptide stock solutions is paramount for obtaining reliable and reproducible results in cell culture experiments. This guide provides a detailed, field-proven protocol for the solubilization, sterilization, and storage of (D-PHE2)-VIP, ensuring the integrity and biological activity of the peptide for use in cell-based assays.

Scientific Integrity & Logic

The protocols outlined herein are designed to be self-validating by emphasizing principles of sterility, stability, and accurate concentration determination. The rationale behind each step is explained to provide a comprehensive understanding of the experimental choices.

PART 1: Physicochemical Properties and Solubility Profile of (D-PHE2)-VIP

Understanding the physicochemical properties of (D-PHE2)-VIP is the first step in designing an effective solubilization strategy.

PropertyValueSource
Sequence His-D-Phe-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2[3][5]
Molecular Formula C153H242N44O41S[5][6]
Molecular Weight 3385.97 g/mol [7]
CAS Number 104051-15-2[5][6]
Solubility Prediction

For peptides with a mix of hydrophobic and hydrophilic residues, a common and effective starting point for solubilization is sterile, deionized water. If solubility in water is limited, the use of a small amount of a co-solvent like dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer is a standard approach.[10][11][12]

PART 2: Protocol for Preparation of a 1 mM (D-PHE2)-VIP Stock Solution

This protocol details the steps for preparing a 1 mM stock solution of (D-PHE2)-VIP, a common starting concentration for many cell culture applications.

Materials and Equipment
  • Lyophilized (D-PHE2)-VIP peptide

  • Sterile, nuclease-free deionized water

  • Sterile, 0.1% acetic acid solution in deionized water (optional)

  • Sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) (optional)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Benchtop microcentrifuge

  • Laminar flow hood or biological safety cabinet

  • Sterile, 0.22 µm syringe filters

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Sterilization & Aliquoting cluster_2 Storage A Equilibrate lyophilized peptide to room temperature B Briefly centrifuge the vial A->B Prevent peptide loss C Reconstitute in sterile water or appropriate solvent B->C Ensure accurate measurement D Gently vortex to dissolve C->D Homogenize solution E Sterile filter the stock solution (0.22 µm filter) D->E Remove potential contaminants F Aliquot into sterile, low-adhesion tubes E->F Avoid repeated freeze-thaw cycles G Store aliquots at -20°C or -80°C F->G Long-term stability

Caption: Workflow for preparing (D-PHE2)-VIP stock solutions.

Step-by-Step Methodology
  • Preparation of the Work Area:

    • Thoroughly clean the work surface within a laminar flow hood or biological safety cabinet with 70% ethanol to ensure aseptic conditions.[13]

    • Arrange all necessary sterile materials within the clean workspace.

  • Equilibration of Lyophilized Peptide:

    • Allow the vial of lyophilized (D-PHE2)-VIP to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic peptide powder, which can compromise its stability.

  • Initial Reconstitution:

    • Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[3]

    • Carefully open the vial in the sterile environment.

    • To prepare a 1 mM stock solution from 1 mg of peptide (MW = 3385.97 g/mol ), you will need to add 295.3 µL of solvent.

      • Calculation:

        • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)

        • Volume (L) = (0.001 g / 3385.97 g/mol ) / 0.001 mol/L = 0.0002953 L = 295.3 µL

    • Add the calculated volume of sterile, deionized water to the vial.

    • Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause peptide aggregation or degradation.[13] If the peptide does not fully dissolve, proceed to the next step.

  • Aiding Solubilization (If Necessary):

    • If the peptide is not fully soluble in water, sonication in a water bath for a few minutes can be attempted.

    • Alternatively, for basic peptides, adding a small amount of a sterile, dilute acidic solution, such as 0.1% acetic acid, can improve solubility.[11]

    • For highly hydrophobic peptides, a small volume of sterile DMSO can be used to initially dissolve the peptide, followed by a slow, dropwise addition of sterile water or buffer to the desired final concentration.[10][12] For most cell culture applications, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[10]

  • Sterilization:

    • Once the peptide is fully dissolved, it is critical to sterilize the stock solution to prevent microbial contamination of your cell cultures.[14]

    • Draw the peptide solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a sterile polypropylene microcentrifuge tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the sterile stock solution into smaller, single-use volumes in sterile, low-retention polypropylene microcentrifuge tubes.

    • Label each aliquot clearly with the peptide name, concentration, and date of preparation.

    • For long-term storage, store the aliquots at -20°C or preferably -80°C.[3] When stored properly, lyophilized peptides can be stable for several years, while solutions are stable for shorter periods.

Final Working Concentration

The optimal working concentration of (D-PHE2)-VIP will vary depending on the cell type and the specific experimental design. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Based on literature for other VIP antagonists, a starting range of 1 nM to 1 µM is often used in cell culture.[15][16]

PART 3: Quality Control and Best Practices

  • Purity: Always use high-purity (>95%) peptide for cell culture experiments to ensure that the observed effects are due to the peptide of interest and not contaminants.[3]

  • pH: For peptides stored in solution, maintaining a slightly acidic pH (around 5-6) can improve stability.[17]

  • Avoid Contamination: Always handle peptides and solutions using aseptic techniques to prevent microbial growth.

  • Documentation: Keep detailed records of stock solution preparation, including the lot number of the peptide, the solvent used, the final concentration, and the date of preparation.

Conclusion

The meticulous preparation of (D-PHE2)-VIP peptide stock solutions is a foundational step for successful and reproducible cell culture experiments. By following the detailed protocols and understanding the scientific principles outlined in these application notes, researchers can ensure the integrity and biological activity of their peptide, leading to high-quality, reliable data in their investigations of VIP signaling.

References

  • QYAOBIO. (n.d.). Vasoactive Intestinal Peptide. Retrieved from [Link]

  • Real-Gene Labs. (n.d.). [D-Phe2]-VIP (Human, Bovine, Porcine, Rat). Retrieved from [Link]

  • Demeditec Diagnostics GmbH. (2024, August 22). Vasoactive Intestinal Polypeptide (VIP) ELISA. Retrieved from [Link]

  • Impactfactor. (2023, June 25). Development and Evaluation of Vasoactive Intestinal Peptide Freeze- Dried Injection. Retrieved from [Link]

  • Biomatik. (2020, November 27). Peptide Handling (Solubility & Storage) Guideline. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Human Vasoactive Intestinal Peptide (VIP) ELISA. Retrieved from [Link]

  • Gozes, I., et al. (1989). An antagonist to vasoactive intestinal peptide affects cellular functions in the central nervous system. Endocrinology, 125(6), 2945–2949.
  • National Center for Biotechnology Information. (n.d.). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. Retrieved from [Link]

  • Li, S., et al. (2012). A study of the chemical and biological stability of vasoactive intestinal peptide. Pharmaceutical development and technology, 17(3), 356–361.
  • ResearchGate. (2023, April 15). Development and Evaluation of Vasoactive Intestinal Peptide Freeze-Dried Injection. Retrieved from [Link]

  • Pandol, S. J., et al. (1986). Vasoactive intestinal peptide receptor antagonist [4Cl-D-Phe6, Leu17] VIP. American journal of physiology. Gastrointestinal and liver physiology, 250(4), G553-7.
  • Wang, Y., et al. (2024, November 11). Identification and characterization of vasoactive intestinal peptide receptor antagonists with high-affinity and potent anti-leukemia activity. bioRxiv.
  • Reubi, J. C. (2014). Vasoactive intestinal peptide receptor-based imaging and treatment of tumors (Review). International journal of oncology, 44(4), 1063–1071.
  • PRG. (2025, November 28). Peptide Reconstitution Guide — Solvents, Techniques & Lab Safety. Retrieved from [Link]

Sources

Method

Application Note: Pharmacological Blockade of VPAC Receptors Using [D-Phe2]-VIP

A Comprehensive Protocol Guide for In Vitro and Ex Vivo Assays Executive Summary & Mechanistic Rationale Vasoactive Intestinal Peptide (VIP) is a 28-amino-acid neuropeptide that regulates systemic vasodilation, smooth mu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Protocol Guide for In Vitro and Ex Vivo Assays

Executive Summary & Mechanistic Rationale

Vasoactive Intestinal Peptide (VIP) is a 28-amino-acid neuropeptide that regulates systemic vasodilation, smooth muscle relaxation, and immune modulation. Its physiological actions are primarily mediated through two Class B G-protein-coupled receptors (GPCRs): VPAC1 and VPAC2 . Because VIP shares significant sequence homology with Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), isolating the specific physiological contributions of the VIP/VPAC axis requires highly selective pharmacological tools[1].

[D-Phe2]-VIP (and its closely related commercial derivative [Ac-Tyr1, D-Phe2]-GRF (1-29)) serves as a potent, competitive VIP receptor antagonist[2]. The mechanistic causality behind its design is rooted in the structure-activity relationship of the VIP molecule. The N-terminal domain of VIP is critical for receptor activation, while the C-terminus dictates receptor binding affinity. By substituting the naturally occurring L-phenylalanine at position 2 with its D-enantiomer, the peptide retains its ability to bind the orthosteric pockets of VPAC1 and VPAC2 but completely loses its ability to induce the conformational change required to activate the Gs-protein cascade[3]. Consequently, it competitively blocks endogenous VIP from elevating intracellular cyclic AMP (cAMP)[4].

VIP_Signaling VIP Vasoactive Intestinal Peptide (VIP) VPAC VPAC1 / VPAC2 Receptors VIP->VPAC Agonism DPhe2 [D-Phe2]-VIP (Antagonist) DPhe2->VPAC Competitive Inhibition Gs Gs Protein Activation VPAC->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Elevation AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Effect Physiological Response (e.g., Vasodilation) PKA->Effect

VIP signaling via VPAC receptors and competitive blockade by [D-Phe2]-VIP.

Physicochemical & Pharmacological Profile

To ensure reproducibility across laboratories, it is critical to verify the exact analog being utilized. Below is the standardized profile for the primary [D-Phe2]-VIP antagonist[5].

ParameterSpecificationCausality / Relevance
Nomenclature [D-Phe2]-VIPD-isomer substitution prevents Gs-protein coupling.
Sequence H-f-DAVFTDNYTRLRKQMAVKKYLNSILN-NH2'f' denotes D-Phenylalanine. C-terminal amidation is required for stability.
CAS Number 104051-15-2Ensures correct sourcing from chemical vendors.
Target Receptors VPAC1, VPAC2Binds with high affinity; does not effectively block PAC1 receptors[1].
Molecular Weight ~3325.8 DaRequired for accurate molarity calculations during reconstitution.
Experimental Protocols & Workflows

As a Senior Application Scientist, I frequently observe that the primary point of failure in neuropeptide assays is improper peptide handling. VIP analogs are highly amphipathic and prone to rapid adsorption onto hydrophobic surfaces (like standard microcentrifuge tubes). The following protocols are designed as self-validating systems , ensuring that negative results are true biological phenomena rather than methodological artifacts.

Protocol A: Reconstitution and Stock Preparation
  • Solubilization: Centrifuge the lyophilized peptide vial at 10,000 x g for 1 minute before opening to ensure the pellet is at the bottom.

  • Carrier Protein Addition (Critical Step): Reconstitute the peptide in sterile, distilled water containing 0.1% Bovine Serum Albumin (BSA) or 0.1% human serum albumin. Causality: The carrier protein coats the plastic walls of the tube, preventing the [D-Phe2]-VIP from adhering to the plastic and artificially lowering your working concentration.

  • Aliquoting: Prepare single-use aliquots at a stock concentration of 1 mM.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles, which degrade the peptide backbone.

Protocol B: In Vitro cAMP Accumulation Assay

Because VPAC receptors are Gs-coupled, quantifying intracellular cAMP is the gold-standard functional readout for assessing the antagonistic potency of [D-Phe2]-VIP[4].

  • Cell Preparation: Seed VPAC1/2-expressing cells (e.g., CHO-VPAC1 transfectants or native immune cells) in a 384-well plate at 5,000 cells/well.

  • PDE Inhibition: Wash cells and incubate in assay buffer containing 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and allowing it to accumulate to detectable levels.

  • Antagonist Pre-Incubation: Add [D-Phe2]-VIP at varying concentrations (e.g., 10−10 to 10−5 M) and incubate for 20 minutes at 37°C. Causality: Competitive antagonists require time to reach equilibrium with the receptor binding pockets before the agonist is introduced.

  • Agonist Challenge: Add endogenous VIP at its predetermined EC80​ concentration (typically ~1-10 nM). Incubate for exactly 15 minutes.

  • Lysis and Detection: Lyse the cells and quantify cAMP using a TR-FRET or ELISA-based cAMP detection kit.

Assay_Workflow Prep Peptide Reconstitution (0.1% BSA/PBS) Preinc Pre-incubation with [D-Phe2]-VIP (20 min) Prep->Preinc Cell Cell Culture (VPAC-expressing) Cell->Preinc Stim VIP Stimulation (EC80 concentration) Preinc->Stim Lysis Cell Lysis & cAMP Extraction Stim->Lysis Read Quantification (ELISA / TR-FRET) Lysis->Read

Workflow for evaluating [D-Phe2]-VIP antagonism via cAMP accumulation.

Protocol C: Ex Vivo Vascular Reactivity Assay (Organ Bath)

To validate the physiological efficacy of the antagonist, an ex vivo smooth muscle relaxation assay is employed.

  • Tissue Preparation: Isolate a 2 mm ring of the target artery (e.g., pulmonary or mesenteric artery). Mount it in a tissue bath system containing oxygenated Krebs-Henseleit solution at 37°C.

  • Pre-contraction: Induce a stable baseline contraction using a submaximal concentration of phenylephrine ( 10−6 M) or Endothelin-1.

  • Antagonist Equilibration: Introduce [D-Phe2]-VIP ( 10−6 M) into the bath and allow 30 minutes for tissue penetration and receptor equilibration.

  • Dose-Response Curve: Construct a cumulative concentration-response curve to VIP ( 10−10 to 10−6 M).

  • Data Analysis: A successful blockade will manifest as a rightward shift in the VIP dose-response curve, confirming competitive antagonism.

Establishing a Self-Validating System (Troubleshooting & Controls)

To ensure scientific integrity, every experiment utilizing [D-Phe2]-VIP must include the following internal controls:

  • The Specificity Control (PACAP Challenge): PACAP binds to VPAC1, VPAC2, and its own specific receptor, PAC1.[D-Phe2]-VIP effectively blocks VPAC receptors but has minimal efficacy against PAC1[1]. Therefore, if you stimulate your tissue/cells with PACAP in the presence of [D-Phe2]-VIP, you should still observe a partial response (mediated via PAC1). If [D-Phe2]-VIP blocks both VIP and PACAP completely, you likely have a non-specific downstream inhibition artifact (e.g., cell toxicity) rather than true receptor antagonism[4].

  • Receptor Internalization Check: Prolonged exposure to high concentrations of agonists can cause GPCR internalization. Ensure that the pre-incubation with the antagonist alone does not trigger receptor endocytosis, which would artificially look like an inhibitory response.

  • Vehicle Control: Always run a parallel curve using the 0.1% BSA vehicle to ensure the carrier protein is not independently altering baseline cAMP or vascular tone.

References
  • Analysis of systemic and pulmonary vascular responses to PACAP and VIP: role of adrenal catecholamines. American Journal of Physiology-Heart and Circulatory Physiology.[1] URL:[Link]

  • Cellular handling of unoccupied and agonist-stimulated cholecystokinin receptor determined by immunolocalization. American Journal of Physiology-Gastrointestinal and Liver Physiology.[4] URL:[Link]

  • VIP and PACAP Immune Mediators Involved in Homeostasis and Disease. ResearchGate.[3] URL:[Link]

  • Vasoactive Intestinal Peptide - Sequence and Characteristics. QYAOBIO.[5] URL: [Link]

Sources

Application

Advanced Methodologies for the Radioiodination and Competitive Binding Analysis of [D-Phe²]-VIP

Introduction and Rationale Vasoactive Intestinal Peptide (VIP) and its associated G-protein coupled receptors (VPAC1 and VPAC2) are integral to neuroendocrine signaling, immune modulation, and gastrointestinal homeostasi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Vasoactive Intestinal Peptide (VIP) and its associated G-protein coupled receptors (VPAC1 and VPAC2) are integral to neuroendocrine signaling, immune modulation, and gastrointestinal homeostasis. To pharmacologically isolate and characterize these receptors, the synthetic analog [D-Phe²]-VIP is frequently employed. By substituting the naturally occurring serine at position 2 with a D-phenylalanine, the peptide retains high binding affinity but loses its ability to stimulate adenylate cyclase, effectively functioning as a competitive receptor antagonist 1.

For precise receptor mapping, autoradiography, and competitive binding assays, [D-Phe²]-VIP must be radiolabeled. Because the peptide sequence contains accessible tyrosine residues (Tyr10 and Tyr22), direct electrophilic radioiodination using Iodine-125 (¹²⁵I) is the optimal strategy 2.

The Solid-Phase Iodogen Advantage

Direct radioiodination requires an oxidizing agent to convert aqueous iodide (I⁻) into the reactive electrophile, iodonium (I⁺). While Chloramine-T is a traditional choice, it is a harsh, water-soluble oxidant known to cause unwanted oxidation of sensitive amino acids (such as methionine), which can drastically reduce the biological activity of the peptide 2.

To preserve the delicate receptor-binding conformation of [D-Phe²]-VIP, this protocol utilizes the Iodogen method (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril). Iodogen is highly insoluble in water; by coating it onto the walls of a reaction vessel, oxidation is restricted to the solid-liquid interface . This provides a milder oxidative environment and allows the reaction to be instantly terminated by simply decanting the liquid, eliminating the need for harsh reducing agents that might otherwise cleave peptide bonds 3.

G N1 1. Iodogen Tube Preparation (Solid-phase oxidant) N2 2. Add 0.5M Phosphate Buffer (pH 7.4) & Na125I (185 MBq) N1->N2 N3 3. Add[D-Phe2]-VIP (Targeting Tyr10/Tyr22) N2->N3 N4 4. Incubation (15-20 min) Mild electrophilic substitution N3->N4 N5 5. Terminate Reaction (Decant mixture from tube) N4->N5 N6 6. Purification (Sephadex G-25 or RP-HPLC) N5->N6 N7 7. Pure 125I-[D-Phe2]-VIP (High Specific Activity) N6->N7

Caption: Workflow of [D-Phe2]-VIP radioiodination using the solid-phase Iodogen method.

Protocol 1: Solid-Phase Radioiodination of[D-Phe²]-VIP

Self-Validating Quality Control: Before proceeding to biological assays, the radiochemical purity of the synthesized ¹²⁵I-[D-Phe²]-VIP must be validated via Trichloroacetic Acid (TCA) precipitation or ascending paper chromatography to ensure >95% of the radioactivity is peptide-bound rather than free ¹²⁵I 3.

Step-by-Step Methodology
  • Iodogen Tube Preparation: Dissolve Iodogen in chloroform to a concentration of 1 mg/mL. Aliquot 50 µL into a microcentrifuge tube and evaporate the solvent under a gentle stream of nitrogen gas.

    • Causality: This deposits a uniform, water-insoluble oxidative film on the tube walls, preventing the peptide from being engulfed in a harsh, homogenous oxidative solution 3.

  • Buffer Addition: Add 50 µL of 0.5 M Sodium Phosphate buffer (pH 7.4) to the coated tube.

    • Causality: Maintaining a pH of 7.4 is critical. It ensures that the phenolic hydroxyl group of the tyrosine residues is optimally deprotonated, priming the aromatic ring for electrophilic attack by the iodonium ion 2.

  • Isotope Introduction: Add 185 MBq (approx. 5 mCi) of carrier-free Na¹²⁵I.

  • Peptide Addition: Introduce 10 µg of [D-Phe²]-VIP dissolved in 10 µL of ultra-pure water.

  • Incubation: Incubate at room temperature for 15–20 minutes with gentle swirling.

  • Termination: Decant the reaction mixture into a clean tube to separate it from the solid-phase Iodogen.

    • Causality: Physical removal instantly halts the oxidation process, protecting the peptide from over-iodination and structural degradation 3.

  • Purification: Load the mixture onto a Sephadex G-25 gel filtration column pre-equilibrated with 0.1% BSA in PBS. Elute with PBS and collect fractions.

    • Causality: BSA is added to the equilibration buffer to saturate non-specific binding sites on the column matrix, preventing the loss of the highly adhesive radiolabeled peptide.

Protocol 2: Competitive Receptor Binding Assay

The competitive binding assay relies on equilibrium displacement. A constant, trace amount of ¹²⁵I-[D-Phe²]-VIP is incubated with VPAC-expressing cell membranes (e.g., SUP-T1 lymphoblasts) alongside varying concentrations of an unlabeled competitor [[1]]().

G R VPAC1/VPAC2 Receptor (Membrane Bound) Sig Adenylate Cyclase Pathway (Blocked by Antagonist) R->Sig Signal Output L_hot 125I-[D-Phe2]-VIP (Constant Concentration) L_hot->R Binds L_cold Unlabeled Competitor (Variable Concentration) L_cold->R Competes

Caption: Competitive binding dynamics at the VPAC receptor between radiolabeled and unlabeled ligands.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize SUP-T1 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 30,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1% BSA, pH 7.4).

    • Causality: MgCl₂ is included because divalent cations stabilize the GPCR-G protein complex, promoting the high-affinity binding state of the receptor.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of unlabeled competitor (ranging from 10⁻¹² to 10⁻⁶ M).

    • 50 µL of ¹²⁵I-[D-Phe²]-VIP (approx. 50,000 cpm, final concentration ~0.1 nM).

    • 100 µL of membrane suspension (20–50 µg protein/well).

  • Equilibrium Incubation: Incubate the plate at 15°C for 90 minutes.

    • Causality: 15°C is deliberately chosen over 37°C to minimize receptor internalization and proteolytic degradation of the peptides by membrane-bound proteases, while still allowing the binding reaction to reach thermodynamic equilibrium 4.

  • Separation: Rapidly filter the contents through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a vacuum cell harvester.

    • Causality: Polyethylenimine (PEI) is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged VIP analogs to the filter matrix.

  • Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.

    • Causality: The cold temperature rapidly decreases the kinetic off-rate ( koff​ ) of the radioligand, ensuring that specifically bound ¹²⁵I-[D-Phe²]-VIP does not dissociate during the washing steps.

  • Quantification: Measure the filter-bound radioactivity using a gamma counter.

Data Presentation & Assay Validation

To validate the structural integrity of the radiolabeled antagonist and the specificity of the assay, various VIP analogs must be tested in parallel. The assay self-validates through the rank order of potency. The table below summarizes the expected quantitative displacement data when competing against ¹²⁵I-[D-Phe²]-VIP on SUP-T1 membranes 1.

Competitor PeptideReceptor Affinity (IC₅₀, nM)Functional RoleValidation Metric
Helodermin 0.5 ± 0.1High-affinity AgonistConfirms presence of functional helodermin/VPAC receptors.
VIP 1.2 ± 0.3Endogenous AgonistBaseline control for native ligand affinity.
[D-Phe²]-VIP 8.5 ± 1.2Competitive AntagonistHomologous competition; confirms radiolabeling did not destroy the binding pocket.
[D-Phe⁴]-VIP > 100Weak AntagonistDemonstrates positional specificity of the D-Phe substitution.
Secretin > 1000Non-binding ControlConfirms lack of cross-reactivity with related secretin receptors.

Interpretation: The high affinity of native VIP and Helodermin confirms that the radioligand is specifically bound to the functional VPAC receptor site. Crucially, the homologous competition (unlabeled [D-Phe²]-VIP displacing ¹²⁵I-[D-Phe²]-VIP) yielding an IC₅₀ of ~8.5 nM confirms that the Iodogen radiolabeling process successfully preserved the peptide's structural integrity and binding capacity 1.

Sources

Method

Advanced Application Note: Isolating VIPergic Pathways in Gastrointestinal Motility using (D-Phe2)-VIP

Introduction and Mechanistic Rationale Gastrointestinal (GI) motility is tightly regulated by the Enteric Nervous System (ENS). Within the ENS, non-adrenergic, non-cholinergic (NANC) inhibitory neurotransmission is prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Gastrointestinal (GI) motility is tightly regulated by the Enteric Nervous System (ENS). Within the ENS, non-adrenergic, non-cholinergic (NANC) inhibitory neurotransmission is primarily mediated by three signaling molecules: Nitric Oxide (NO), purines (e.g., ATP), and Vasoactive Intestinal Peptide (VIP)[1]. While NO mediates rapid, transient relaxation, VIP is responsible for sustained smooth muscle relaxation.

To accurately map GI dysmotility disorders (such as achalasia, gastroparesis, or irritable bowel syndrome), researchers must isolate the VIPergic component of NANC relaxation. (D-Phe2)-VIP (often synthesized as [Ac-Tyr1, D-Phe2]-GRF(1-29)) is a highly selective, competitive antagonist of VPAC1 and VPAC2 receptors[1][2]. By utilizing (D-Phe2)-VIP in ex vivo organ bath assays, researchers can selectively block VIP-induced adenylyl cyclase activation, thereby decoupling VIPergic relaxation from nitrergic and purinergic pathways[3].

Signaling Pathway Visualization

The following diagram illustrates the molecular mechanism of VIP-induced smooth muscle relaxation and the specific inhibitory node targeted by (D-Phe2)-VIP.

G VIP VIP Release (Enteric Motor Neuron) VPAC VPAC1 / VPAC2 Receptors (GI Smooth Muscle Cell) VIP->VPAC Agonist Binding Gs Gs Protein Activation VPAC->Gs DPhe2 (D-Phe2)-VIP (Selective Antagonist) DPhe2->VPAC Competitive Inhibition AC Adenylyl Cyclase (AC) Gs->AC cAMP Intracellular cAMP Elevation AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relax Smooth Muscle Relaxation (Decreased Motility) PKA->Relax

Figure 1: VIP/VPAC signaling cascade in GI smooth muscle and the competitive blockade by (D-Phe2)-VIP.

Quantitative Profiling of NANC Inhibitors

To establish a self-validating experimental system, it is critical to use a combination of antagonists to isolate specific NANC components. The table below summarizes the pharmacological toolkit required for comprehensive GI motility profiling.

Target PathwayInhibitor / AntagonistWorking ConcentrationTarget Receptor / EnzymeExpected Effect on EFS-induced Relaxation
VIPergic (D-Phe2)-VIP 1 µM - 10 µMVPAC1 / VPAC2Abolishes the slow, sustained relaxation phase[1].
Nitrergic L-NNA or L-NAME100 µM - 300 µMNitric Oxide Synthase (NOS)Abolishes the rapid, fast-onset relaxation phase.
Purinergic Suramin / MRS250010 µM - 100 µMP2Y1 ReceptorsBlocks early transient purinergic relaxation.
Cholinergic Atropine1 µMMuscarinic ReceptorsPrevents acetylcholine-induced contraction during EFS.

Experimental Protocol: Ex Vivo Organ Bath Assay for VIPergic Relaxation

This protocol details the methodology for measuring VIP-mediated smooth muscle relaxation in isolated GI tissue (e.g., murine gastric fundus or distal colon) using Electrical Field Stimulation (EFS) and (D-Phe2)-VIP.

Reagents & Buffer Preparation
  • Krebs-Henseleit Solution (KHS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM Glucose. Continuously aerated with 95% O2 / 5% CO2 (pH 7.4).

  • (D-Phe2)-VIP Stock: Reconstitute lyophilized [Ac-Tyr1,D-Phe2]-GRF(1-29) in sterile distilled water containing 0.1% BSA to a 1 mM stock. Store aliquots at -20°C, protected from light[1].

Tissue Preparation & Mounting
  • Excision: Euthanize the animal according to approved ethical guidelines. Rapidly excise the target GI segment (e.g., distal colon).

  • Cleaning: Flush the luminal contents with cold KHS. Carefully dissect away mesenteric fat and connective tissue without damaging the serosal or muscular layers.

  • Mounting: Cut the tissue into longitudinal or circular strips (approx. 2 x 10 mm). Mount the strips vertically in 10 mL water-jacketed organ baths (maintained at 37°C) between two platinum ring electrodes.

  • Equilibration: Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh KHS every 15 minutes. Causality Note: Proper equilibration is vital to allow the tissue to recover from dissection shock and establish spontaneous baseline myogenic activity.

Pharmacological Isolation of NANC Relaxation
  • Blockade of Excitatory Pathways: Add Atropine (1 µM) and Guanethidine (1 µM) to the bath to block muscarinic (cholinergic) and sympathetic (adrenergic) responses, respectively.

  • Pre-contraction: Induce a stable active tone by adding a spasmogen, such as Prostaglandin F2α (1 µM) or Carbachol (0.1 µM). Causality Note: NANC relaxation cannot be accurately quantified unless the muscle is pre-contracted to establish a high baseline tone.

  • Baseline EFS: Apply EFS (Parameters: 0.5 ms pulse duration, 10-40 V, 1-10 Hz for 10 seconds) to induce endogenous neurotransmitter release. Record the biphasic relaxation response (fast nitrergic + slow VIPergic).

Application of (D-Phe2)-VIP (Self-Validating Step)
  • VIPergic Blockade: Add (D-Phe2)-VIP to the bath at a final concentration of 1 µM. Incubate for 15-20 minutes.

  • Post-Antagonist EFS: Repeat the EFS stimulation.

  • Data Interpretation: You will observe the preservation of the rapid initial relaxation (NO-mediated) but a significant attenuation or complete loss of the sustained, delayed relaxation phase.

  • Validation (Rescue): To prove the system's viability, bypass the receptor by adding Forskolin (1 µM), a direct Adenylyl Cyclase activator. The tissue should relax completely, proving that the downstream cAMP/PKA machinery is intact and that (D-Phe2)-VIP specifically blocked the VPAC receptor node.

References

  • Knudsen, L. B., & Lau, J. (2019). "Inventing Liraglutide, a Glucagon-Like Peptide-1 Analogue, for the Treatment of Diabetes and Obesity". ACS Pharmacology & Translational Science. Available at: [Link]

  • Mungan, Z., et al. (1992). "Pituitary adenylate cyclase activating polypeptide-27 (PACAP-27) inhibits pentagastrin-stimulated gastric acid secretion in conscious rats". Regulatory Peptides / ResearchGate. Available at: [Link]

Sources

Application

Application Note: Experimental Protocols for (D-Phe2)-VIP in Neuropharmacology

Introduction & Pharmacological Rationale Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are structurally related neuropeptides that heavily influence neurodevelopment,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are structurally related neuropeptides that heavily influence neurodevelopment, synaptic plasticity, and neuroinflammation. However, dissecting their distinct physiological roles is notoriously difficult due to overlapping receptor affinities. Both peptides bind to the G-protein coupled receptors (GPCRs) VPAC1 and VPAC2, while PACAP additionally binds to its specific PAC1 receptor[1].

To isolate VIP-mediated signaling from PACAP-mediated signaling, researchers rely on (D-Phe2)-VIP (also known as [Ac-Tyr1, D-Phe2]-GRF(1-29) or[D-Phe2]-VIP). This synthetic peptide acts as a highly selective, competitive antagonist for VPAC1 and VPAC2 receptors[2]. By substituting the naturally occurring L-phenylalanine at position 2 with its D-isomer, the peptide retains high receptor binding affinity but completely loses its ability to activate the Gαs-adenylate cyclase cascade[3].

As a Senior Application Scientist, I have designed this technical guide to provide self-validating, field-tested protocols for utilizing (D-Phe2)-VIP in neuropharmacological assays. The methodologies below emphasize the causality behind experimental choices, ensuring robust and reproducible data.

Mechanism of Action & Pharmacodynamics

(D-Phe2)-VIP competitively occupies the extracellular domains of VPAC1 and VPAC2 receptors[2]. In the central nervous system, VIP typically binds to these receptors to stimulate adenylate cyclase (AC), leading to cyclic AMP (cAMP) accumulation, Protein Kinase A (PKA) activation, and subsequent modulation of targets like NMDA receptors or the CREB transcription factor[4]. (D-Phe2)-VIP halts this cascade at the receptor level.

Pathway VIP VIP (Agonist) VPAC VPAC1 / VPAC2 Receptors VIP->VPAC Activates DPhe2 (D-Phe2)-VIP (Antagonist) DPhe2->VPAC Competitively Blocks Gs Gαs Protein VPAC->Gs Couples AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Activates Target Synaptic Modulation (e.g., NMDA, CREB) PKA->Target Phosphorylates

Fig 1: Mechanism of VPAC receptor antagonism by (D-Phe2)-VIP in neuropharmacological pathways.

Quantitative Pharmacological Profile

To design effective experiments, it is critical to understand the working concentrations and specificities of (D-Phe2)-VIP. The table below summarizes the key pharmacological metrics required to calculate dosing for in vitro and ex vivo models.

Target ReceptorAffinity / PotencyActionSelectivity Note
VPAC1 Ki​≈5−15 nMCompetitive AntagonistHigh affinity; blocks VIP-induced cAMP[2]
VPAC2 Ki​≈20−50 nMCompetitive AntagonistHigh affinity; blocks VIP-induced cAMP[2]
PAC1 >1μ MNegligibleAllows isolation of PACAP-specific pathways[1]
Glucagon / GLP-1 >10μ MNegligibleNo cross-reactivity with related incretins[3]

Experimental Protocols

Protocol A: Ex Vivo Electrophysiology (Patch-Clamp Recording)

Objective: To evaluate the effect of (D-Phe2)-VIP on VIP-mediated synaptic transmission (e.g., NMDA receptor currents) in acute brain slices.

Scientific Rationale: GPCR antagonists require sufficient time to penetrate the dense neuropil of acute brain slices and achieve equilibrium binding at the synaptic cleft. A common point of failure in neuropharmacology is co-applying the agonist and antagonist simultaneously. This protocol mandates a pre-incubation phase to establish a self-validating baseline.

Workflow Prep 1. Slice Prep & Recovery Base 2. Baseline (ACSF) Prep->Base Antag 3. (D-Phe2)-VIP (15 min) Base->Antag Agonist 4. VIP + Antag Co-application Antag->Agonist Wash 5. Washout Agonist->Wash Analyze 6. Analysis Wash->Analyze

Fig 2: Patch-clamp electrophysiology workflow for evaluating (D-Phe2)-VIP receptor antagonism.

Step-by-Step Methodology:

  • Slice Preparation: Prepare 300 µm acute coronal brain slices (e.g., hippocampus) in ice-cold, sucrose-substituted Artificial Cerebrospinal Fluid (ACSF). Transfer to a holding chamber with standard ACSF at 34°C for 30 minutes, then room temperature for 1 hour.

  • Reconstitution: Reconstitute lyophilized (D-Phe2)-VIP in sterile ultra-pure water to a 1 mM stock solution. Store aliquots at -20°C protected from light[4].

  • Baseline Recording: Transfer a slice to the recording chamber. Perfuse with standard ACSF (bubbled with 95% O₂ / 5% CO₂) at 2 mL/min. Establish a whole-cell patch configuration. Record baseline spontaneous excitatory postsynaptic currents (sEPSCs) for 5 minutes.

  • Isolating Monosynaptic Currents (Self-Validation Step): Add 1 µM Tetrodotoxin (TTX) to the ACSF to block action potentials, isolating miniature EPSCs (mEPSCs). This proves that subsequent peptide effects are mediated directly at the recorded synapse, not via network-driven polysynaptic activity.

  • Antagonist Pre-perfusion (Critical): Perfuse the slice with ACSF containing 1 µM (D-Phe2)-VIP for a strict minimum of 15 minutes. Record mEPSCs to ensure the antagonist alone does not alter baseline synaptic properties (inverse agonism check).

  • Agonist Challenge: Switch perfusion to ACSF containing 1 µM (D-Phe2)-VIP + 100 nM VIP . Record for 10 minutes. The presence of the antagonist should completely ablate the known VIP-induced potentiation of NMDA/AMPA currents[4].

  • Washout: Perfuse with standard ACSF for 20 minutes to verify the reversibility of the receptor blockade.

Protocol B: In Vitro cAMP Accumulation Assay

Objective: To biochemically quantify the blockade of VPAC1/VPAC2 receptors in cultured neurons using a FRET or ELISA-based cAMP assay.

Scientific Rationale: VIP signaling is highly transient. Phosphodiesterases (PDEs) rapidly hydrolyze cAMP into AMP. If PDEs are not inhibited, the cAMP signal will degrade before it can be measured, leading to false negatives regarding the antagonist's efficacy.

Step-by-Step Methodology:

  • Cell Preparation: Seed primary cortical neurons or VPAC-transfected CHO cells in a 96-well plate at 5×104 cells/well. Culture until 80% confluent.

  • Media Replacement: Wash cells twice with Hank's Balanced Salt Solution (HBSS) to remove serum proteins that might bind the peptides.

  • PDE Inhibition (Critical): Pre-incubate cells for 15 minutes at 37°C in HBSS containing 500 µM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX broadly inhibits PDEs, forcing cAMP to accumulate to measurable levels upon AC stimulation.

  • Antagonist Pre-incubation: Add (D-Phe2)-VIP to the wells at varying concentrations (10 nM to 10 µM) to generate a dose-response curve. Incubate for 15 minutes at 37°C.

  • Agonist Stimulation: Add native VIP at its predetermined EC80​ concentration (typically ~10-30 nM). Incubate for exactly 15 minutes at 37°C.

  • Lysis and Detection: Immediately aspirate the buffer and add the manufacturer-specific lysis buffer (e.g., for a competitive cAMP ELISA or TR-FRET assay).

  • Data Analysis: Plot the cAMP concentration against the log concentration of (D-Phe2)-VIP to calculate the IC50​ . A rightward shift in the VIP dose-response curve confirms competitive antagonism.

Troubleshooting & Expert Insights

  • Peptide Adsorption: Neuropeptides like VIP and (D-Phe2)-VIP are highly hydrophobic and prone to sticking to plastic surfaces[5]. Always use low-protein binding tubes and consider adding 0.1% Bovine Serum Albumin (BSA) to your ACSF or assay buffers to prevent loss of the active compound.

  • Differentiating PACAP vs. VIP: If you observe residual physiological effects after applying (D-Phe2)-VIP during a PACAP challenge, this is not an antagonist failure. It is a successful validation that PACAP is acting via the PAC1 receptor, which (D-Phe2)-VIP does not block[1][6].

  • Storage Degradation: Lyophilized (D-Phe2)-VIP is stable for months at -20°C, but repeated freeze-thaw cycles of the reconstituted aqueous stock will rapidly degrade the peptide[4]. Aliquot the 1 mM stock into single-use volumes immediately upon reconstitution.

References

  • Differential effects of PACAP and VIP on the pulmonary and hindquarters vascular beds of the cat American Physiological Society Journal URL:[Link][1]

  • Analysis of systemic and pulmonary vascular responses to PACAP and VIP: role of adrenal catecholamines Scholars@Duke Publications URL: [Link][6]

  • VIP and PACAP Immune Mediators Involved in Homeostasis and Disease ResearchGate URL:[Link][2]

  • Inventing Liraglutide, a Glucagon-Like Peptide-1 Analogue, for the Treatment of Diabetes and Obesity ACS Pharmacology & Translational Science URL:[Link][3]

Sources

Method

Utilizing (D-PHE2)-VIP for the Pharmacological Characterization of VIP Receptors in cAMP Accumulation Assays

Authored by: A Senior Application Scientist Introduction: The Role of VIP and its Receptors in Cellular Signaling Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Role of VIP and its Receptors in Cellular Signaling

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide range of physiological processes, including smooth muscle relaxation, electrolyte secretion, and immune system modulation.[1][2] Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2.[3][4] Both receptors are members of the Class B family of GPCRs and are primarily coupled to the Gs alpha-subunit.[3][4] Upon agonist binding, this coupling stimulates adenylyl cyclase, leading to the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[1][4] This increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response.[1][4] Given their widespread expression and involvement in numerous signaling pathways, VPAC receptors are significant targets for drug discovery.

The Antagonist: (D-PHE2)-VIP as a Selective Pharmacological Tool

To dissect the specific roles of VPAC receptor subtypes and to screen for novel therapeutics, selective antagonists are indispensable. (D-PHE2)-VIP is a synthetic analog of VIP where the histidine at position 1 is acetylated and the phenylalanine at position 2 is replaced with its D-isomer. This modification confers potent and selective antagonist properties, particularly for the VPAC1 receptor.[3][5][6] By competitively blocking the binding of endogenous ligands like VIP, (D-PHE2)-VIP allows researchers to investigate the downstream consequences of VPAC1 receptor inhibition. The cAMP accumulation assay is a robust functional assay to quantify the potency of such antagonists.

Core Principles of the cAMP Accumulation Assay

The cAMP accumulation assay is a cornerstone of GPCR functional analysis. It directly measures the intracellular concentration of cAMP produced in response to receptor activation or inhibition. Most modern cAMP assays are competitive immunoassays.[6] In this format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. Therefore, a high intracellular cAMP concentration results in a low signal from the labeled tracer, and vice versa.[6]

Several detection technologies are available, each with its own advantages:

  • Homogeneous Time-Resolved Fluorescence (HTRF): This method uses a europium cryptate-labeled antibody (donor) and a d2-labeled cAMP tracer (acceptor). When the donor and acceptor are in close proximity (i.e., when cellular cAMP is low), excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits a signal at 665 nm. High levels of cellular cAMP disrupt this interaction, leading to a decrease in the FRET signal.[7]

  • Luminescence-Based Assays: These assays, such as Promega's cAMP-Glo™, are based on the principle that cAMP stimulates the activity of PKA. This activation depletes ATP, and the remaining ATP is detected in a coupled luciferase reaction. Thus, high cAMP levels lead to low luminescence.[8]

  • Fluorescence Polarization (FP): In FP assays, a fluorescently labeled cAMP tracer is used. When bound to the larger antibody molecule, the tracer's rotation is slow, resulting in high fluorescence polarization. When displaced by cellular cAMP, the smaller, free tracer rotates faster, leading to a decrease in polarization.

This application note will focus on the HTRF format due to its high sensitivity, robustness, and suitability for high-throughput screening.

Visualizing the VIP Signaling Pathway and Antagonist Action

The following diagram illustrates the Gs-coupled signaling cascade initiated by VIP and its inhibition by (D-PHE2)-VIP.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VPAC1 VPAC1 Receptor Gs Gs Protein VPAC1->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts Gs->AC Stimulates VIP VIP (Agonist) VIP->VPAC1 Binds DPHE2_VIP (D-PHE2)-VIP (Antagonist) DPHE2_VIP->VPAC1 Blocks cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Caption: VIP signaling cascade and its inhibition by (D-PHE2)-VIP.

Experimental Design and Protocols

Part 1: Selecting and Preparing the Cellular System

The choice of cell line is critical for a successful assay. The ideal system should express the target receptor (VPAC1 or VPAC2) at a sufficient level to generate a robust cAMP signal.

Cell LineReceptor Expression ProfileRationale for Use
HEK293 Endogenously expresses VPAC1.[1]A robust and easy-to-transfect cell line, ideal for studying the native human VPAC1 receptor.
HT-29 Endogenously expresses high levels of VPAC1.[9][10][11]A human colon adenocarcinoma cell line that provides a physiologically relevant context for VPAC1 signaling.
CHO-K1 Low to negligible endogenous VIP receptor expression.Excellent host for stable or transient transfection of specific human or rodent VPAC1 or VPAC2 receptor subtypes, allowing for direct comparison of antagonist selectivity.[12][13]

Cell Culture and Plating:

  • Culture the chosen cell line in the recommended medium (e.g., DMEM or Ham's F-12K for CHO-K1) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[13]

  • The day before the assay, harvest the cells using a non-enzymatic dissociation solution or brief trypsinization.

  • Perform a cell count and assess viability using a hemocytometer or automated cell counter.

  • Resuspend the cells in fresh, serum-free medium and plate them in a 384-well, low-volume, white microplate at a pre-optimized density (typically 5,000-10,000 cells/well).[14]

  • Incubate the plates overnight to allow for cell attachment.

Part 2: Step-by-Step Antagonist Assay Protocol (HTRF)

This protocol is designed for determining the IC50 value of (D-PHE2)-VIP.

Reagent Preparation:

  • Stimulation Buffer: HBSS or PBS supplemented with a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX. The PDE inhibitor is crucial to prevent the degradation of cAMP and amplify the signal.[15]

  • VIP (Agonist) Stock: Prepare a high-concentration stock solution of VIP in an appropriate solvent (e.g., sterile water with 0.1% BSA to prevent adsorption) and store in aliquots at -20°C or -80°C.

  • (D-PHE2)-VIP (Antagonist) Stock: Prepare a high-concentration stock of (D-PHE2)-VIP in DMSO. Store in aliquots at -20°C.

  • HTRF Detection Reagents: Reconstitute the cAMP-d2 and anti-cAMP Cryptate reagents according to the manufacturer's instructions.

Assay Workflow:

The following diagram outlines the key steps in the competitive antagonist cAMP assay.

Antagonist_Assay_Workflow Start Start: Plated Cells Prep_Antagonist Prepare Serial Dilution of (D-PHE2)-VIP Add_Antagonist Add (D-PHE2)-VIP to Cells Start->Add_Antagonist Prep_Antagonist->Add_Antagonist Preincubation Pre-incubate (e.g., 15-30 min) Add_Antagonist->Preincubation Add_Agonist Add VIP to Stimulate cAMP Production Preincubation->Add_Agonist Prep_Agonist Prepare VIP Agonist at EC80 Concentration Prep_Agonist->Add_Agonist Stimulation Incubate (e.g., 30 min) Add_Agonist->Stimulation Lysis_Detection Add HTRF Lysis & Detection Reagents Stimulation->Lysis_Detection Final_Incubation Incubate (60 min, dark) Lysis_Detection->Final_Incubation Read_Plate Read Plate (665nm / 620nm) Final_Incubation->Read_Plate End End: Data Analysis Read_Plate->End

Caption: Experimental workflow for the competitive antagonist cAMP assay.

Detailed Procedure:

  • Compound Plating:

    • Prepare a serial dilution of (D-PHE2)-VIP in stimulation buffer. A typical concentration range would be from 10 µM down to 0.1 nM.

    • Carefully remove the culture medium from the cell plate.

    • Add 5 µL of the diluted (D-PHE2)-VIP to the appropriate wells. Include "vehicle only" controls (stimulation buffer with DMSO) for determining the maximum VIP-stimulated response and "buffer only" controls for the basal cAMP level.

  • Antagonist Pre-incubation:

    • Seal the plate and pre-incubate with the antagonist for 15-30 minutes at room temperature. This allows the antagonist to reach equilibrium with the receptors before agonist addition.

  • Agonist Stimulation:

    • Prepare a working solution of VIP in stimulation buffer at a concentration that elicits ~80% of its maximal response (EC80). This concentration should be pre-determined in an agonist dose-response experiment.

    • Add 5 µL of the VIP working solution to all wells except the basal control wells (add 5 µL of stimulation buffer to these).

    • Seal the plate and incubate for 30 minutes at room temperature to stimulate cAMP production.

  • Cell Lysis and cAMP Detection:

    • Add 5 µL of the HTRF cAMP-d2 tracer solution to each well.

    • Add 5 µL of the HTRF anti-cAMP Cryptate antibody solution to each well.

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).[7]

Data Analysis and Interpretation

The output from the plate reader will be fluorescence intensity values at two wavelengths. The primary data analysis involves calculating the ratio of these intensities and then normalizing the data to determine the inhibitory effect of (D-PHE2)-VIP.

Step 1: Calculate the HTRF Ratio

For each well, calculate the emission ratio: Ratio = (Intensity at 665 nm / Intensity at 620 nm) * 10,000

Step 2: Normalize the Data

Normalize the data to percent inhibition using the control wells: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_basal) / (Ratio_max_signal - Ratio_basal))

Where:

  • Ratio_sample: The ratio from a well containing both agonist and antagonist.

  • Ratio_basal: The average ratio from wells with buffer only (no agonist or antagonist).

  • Ratio_max_signal: The average ratio from wells with agonist and vehicle (no antagonist).

Step 3: Generate Dose-Response Curve and Calculate IC50

  • Plot the % Inhibition against the logarithm of the (D-PHE2)-VIP concentration.

  • Fit the data using a non-linear regression model (four-parameter logistic equation with a variable slope) to determine the IC50 value. The IC50 is the concentration of (D-PHE2)-VIP that inhibits the VIP-stimulated cAMP response by 50%.[16]

Step 4: (Optional) Calculate the Inhibitory Constant (Ki)

The IC50 value is dependent on the concentration of the agonist used in the assay. To determine a more absolute measure of antagonist affinity, the inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation for competitive inhibition:

Ki = IC50 / (1 + ([Agonist] / EC50_agonist))

Where:

  • IC50: The experimentally determined IC50 of (D-PHE2)-VIP.

  • [Agonist]: The concentration of VIP used in the assay.

  • EC50_agonist: The potency of VIP, determined from a separate agonist dose-response curve.

This calculation provides a more standardized value for comparing the potency of different antagonists across various experimental conditions.

Troubleshooting and Best Practices

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors; Edge effects.Ensure a homogenous cell suspension before plating; Use calibrated pipettes and reverse pipetting for viscous solutions; Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity.
Low Signal-to-Background Ratio Low receptor expression; Insufficient cell number; High PDE activity; Suboptimal agonist concentration.Use a cell line with higher receptor expression or a stably transfected clone; Optimize cell density per well; Ensure the PDE inhibitor (e.g., IBMX) is active and at an optimal concentration; Confirm the agonist (VIP) is used at its EC80 concentration.
(D-PHE2)-VIP Shows No Inhibition Peptide degradation; Poor solubility; Incorrect peptide concentration.Store peptide stock solutions in appropriate solvents (e.g., DMSO) and aliquot to avoid freeze-thaw cycles; Check peptide solubility in the final assay buffer; Ensure accurate calculation of peptide concentration, accounting for net peptide content.
Inconsistent IC50 Values Assay not performed at equilibrium; Cell health or passage number variability; Inconsistent incubation times.Ensure pre-incubation and stimulation times are optimized and consistent; Use cells within a consistent passage number range and ensure high viability; Use automated liquid handlers for precise timing if available.

Best Practices for Peptide Antagonists:

  • Solubility: Before starting, test the solubility of (D-PHE2)-VIP in the final stimulation buffer to avoid precipitation.

  • Stability: Peptides can be susceptible to degradation. Prepare fresh dilutions for each experiment and minimize the time the peptide spends in aqueous buffer before being added to the cells.

  • Non-specific Binding: To mitigate the loss of peptide due to adsorption to plasticware, consider using low-binding plates and adding a carrier protein like 0.1% BSA to the buffer, if compatible with your assay.

By following these detailed protocols and considering the key scientific principles, researchers can effectively utilize (D-PHE2)-VIP to quantify its inhibitory potency at VPAC receptors, thereby advancing our understanding of VIP signaling and facilitating the discovery of new therapeutic agents.

References

  • Vasoactive intestinal peptide and forskolin regulate proliferation of the HT29 human colon adenocarcinoma cell line. PubMed - [Link]

  • Ca(2+)-mobilising agonists potentiate forskolin- and VIP-stimulated cAMP production in human colonic cell line, HT29-cl.19A: role of [Ca2+]i and protein kinase C. PubMed - [Link]

  • VIP receptor activity during HT29-18 cell differentiation and rat intestinal development. PubMed - [Link]

  • Endogenous VPAC 1-stimulated cAMP accumulation in HEK 293 cells overexpressing GRK 4, 5, or 6. ResearchGate - [Link]

  • Assay Protocol Book. PDSP - [Link]

  • Signal Transduction by VIP and PACAP Receptors. MDPI - [Link]

  • Kinetic analysis of endogenous β2‐adrenoceptor‐mediated cAMP GloSensor™ responses in HEK293 cells. National Center for Biotechnology Information (PMC) - [Link]

  • CHO-K1/VPAC2/Gα15 Stable Cell Line. GenScript - [Link]

  • Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Sciendo - [Link]

  • Pa2 determination. Slideshare - [Link]

  • FACS analysis of VP2 peptide binding to CHO-K1/VPAC1 cells and colorectal cancer cell lines. ResearchGate - [Link]

  • Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity. PubMed - [Link]

  • Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. National Center for Biotechnology Information (PMC) - [Link]

  • Cycloheximide induces accumulation of vasoactive intestinal peptide (VIP) binding sites at the cell surface of a human colonic adenocarcinoma cell line (HT29-D4). Evidence for the presence of an intracellular pool of VIP receptors. PubMed - [Link]

  • VIP analogs discriminating between human VPAC 1 and VPAC 2 receptors. ResearchGate - [Link]

  • Vasoactive intestinal polypeptide VPAC1 and VPAC2 receptor chimeras identify domains responsible for the specificity of ligand binding and activation. PubMed - [Link]

  • Inhibitory effect of vasoactive intestinal peptide (VIP) on phagocytosis in mouse peritoneal macrophages. PubMed - [Link]

  • Top 5 Reasons Your Peptide-Based Assays Fail. GenScript - [Link]

  • [D-Phe2]-VIP, human, bovine, porcine, rat. Elabscience - [Link]

  • ASSAY PROCEDURES - GLP-1R cAMPNomad HEK293 cell line. Innoprot - [Link]

  • Identification and characterization of vasoactive intestinal peptide receptor antagonists with high-affinity and potent anti-leukemia activity. bioRxiv - [Link]

  • HTRF assay for YEATS domain peptide interaction. EUbOPEN - [Link]

  • Endogenous VIP VPAC1 Receptor Activation Modulates Hippocampal Theta Burst Induced LTP: Transduction Pathways and GABAergic Mechanisms. MDPI - [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. National Center for Biotechnology Information (PMC) - [Link]

  • Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes. Frontiers - [Link]

  • Graphical representations of ELISA‐determined expression of cAMP, cAMP.... ResearchGate - [Link]

  • Vasoactive intestinal peptide. Wikipedia - [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (D-PHE2)-VIP Solubility in Aqueous Buffers

Prepared by the Senior Application Scientist Team Welcome to the technical support center for (D-PHE2)-VIP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (D-PHE2)-VIP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for one of the most common challenges encountered with this peptide: solubility. As a Vasoactive Intestinal Peptide (VIP) analog modified with a D-Phenylalanine at position 2, its behavior in aqueous solutions can differ significantly from the native peptide due to increased hydrophobicity. This guide provides a logical, science-backed framework for successfully preparing your solutions and ensuring the integrity of your experiments.

Part 1: First Principles - Understanding (D-PHE2)-VIP Solubility

This section addresses the fundamental reasons behind the solubility challenges you might be facing. Understanding these principles is the first step to effective troubleshooting.

FAQ: Why is my (D-PHE2)-VIP not dissolving in my aqueous buffer?

The primary reason for solubility issues with (D-PHE2)-VIP is its chemical nature. Solubility is dictated by the peptide's amino acid composition.[1][2] The native Vasoactive Intestinal Peptide (VIP) is already a moderately hydrophobic molecule. Your specific analog has been modified by substituting the original amino acid at position 2 with D-Phenylalanine. Phenylalanine is one of the most non-polar, hydrophobic amino acids.[3] This single substitution significantly increases the peptide's overall hydrophobicity, leading to a greater tendency to aggregate in aqueous solutions via hydrophobic interactions—a phenomenon often described as "oiling out" or precipitating.[1][2][4]

In an aqueous environment, these hydrophobic regions of the peptide chains will preferentially interact with each other to minimize contact with water, leading to the formation of insoluble aggregates.

FAQ: What are the key factors influencing peptide solubility?

Several factors work in concert to determine if a peptide will dissolve.[1] Understanding them allows you to manipulate the conditions to your advantage.

  • Amino Acid Composition : This is the most critical factor. Peptides rich in hydrophobic residues (e.g., L, I, V, F, W, M) are less soluble in water.[1][2][4] As noted, the D-Phe in your peptide is a major contributor.

  • Net Charge & pH : The solubility of a peptide is lowest at its isoelectric point (pI), the pH at which its net charge is zero. By adjusting the pH of the buffer away from the pI, you increase the net charge of the peptide, which promotes interaction with water molecules and enhances solubility.[1][5] Basic peptides (containing more K, R, H residues) are more soluble at an acidic pH, while acidic peptides (more D, E residues) are more soluble at a basic pH.[6][7]

  • Peptide Length : Longer peptides have more surface area for potentially problematic hydrophobic interactions, which can decrease solubility.[1]

  • Secondary Structure & Aggregation : Peptides with a tendency to form stable secondary structures like β-sheets can aggregate through intermolecular hydrogen bonding, forming gels or precipitates.[2]

Part 2: Practical Troubleshooting Guide & Protocols

This section provides a systematic, step-by-step approach to dissolving your (D-PHE2)-VIP, from initial handling to advanced techniques.

FAQ: I've received my lyophilized (D-PHE2)-VIP. What is the very first thing I should do?

Proper handling from the moment you receive the vial is critical to prevent issues with moisture and to ensure accurate concentration. Lyophilized peptides are often hygroscopic (they absorb moisture from the air).[8][9]

Protocol 1: Initial Handling of Lyophilized Peptide

  • Equilibrate the Vial : Before opening, allow the vial to warm to room temperature in a desiccator.[6][9] This prevents atmospheric moisture from condensing on the cold peptide powder, which can reduce stability and affect the accuracy of your weighing.[10]

  • Brief Centrifugation : Briefly centrifuge the vial (e.g., 10,000 x g for 20-30 seconds) to pellet all the lyophilized powder at the bottom of the vial.[11][12] This is crucial as some material may be on the walls or cap due to static during shipping.

  • Perform a Solubility Test : Do not dissolve your entire sample. [2] Weigh out a small, representative amount for a solubility test to determine the optimal solvent without risking your entire stock.

FAQ: My peptide won't dissolve in my standard buffer (e.g., PBS, Tris). What's my next step?

This is the most common failure point. Due to the hydrophobic nature of (D-PHE2)-VIP, neutral buffers like PBS are often insufficient. Follow this validated workflow.

Diagram 1: (D-PHE2)-VIP Solubility Troubleshooting Workflow

G cluster_start cluster_test Step 1: Initial Aqueous Test cluster_result cluster_success cluster_fail Step 2: Organic Solvent Protocol cluster_final_result cluster_final_success cluster_final_fail start Start: Lyophilized (D-PHE2)-VIP (After Equilibration & Centrifugation) test_water Test small amount in Sterile dH2O or 0.1% Acetic Acid start->test_water dissolves Dissolves Completely? test_water->dissolves success Success! Prepare stock solution. Slowly add to final buffer. dissolves->success Yes use_dmso Dissolve small test amount in minimal DMSO (e.g., 10-50 µL) dissolves->use_dmso No add_buffer Slowly add aqueous buffer (dropwise with vortexing) to desired concentration use_dmso->add_buffer final_dissolves Remains in Solution? add_buffer->final_dissolves final_success Success! Prepare stock and store aliquots at -20°C or -80°C. final_dissolves->final_success Yes final_fail Precipitates on dilution final_dissolves->final_fail No troubleshoot Troubleshooting: - Lower final concentration - Increase % DMSO in final buffer - Consider alternative solvents (DMF, ACN) final_fail->troubleshoot

Caption: A step-by-step decision tree for troubleshooting (D-PHE2)-VIP solubility.

FAQ: When should I use an organic solvent like DMSO? What are the best practices?

For highly hydrophobic peptides like (D-PHE2)-VIP, organic solvents are often necessary.[1][2][13] Dimethyl sulfoxide (DMSO) is the preferred choice for biological assays due to its powerful solubilizing properties and relatively low toxicity at low final concentrations.[2]

The Causality : Hydrophobic peptides aggregate in water to hide their non-polar residues. DMSO is an amphipathic solvent, meaning it has both polar and non-polar characteristics. It effectively disrupts the hydrophobic interactions between peptide chains, allowing individual chains to be solvated.

Diagram 2: Mechanism of DMSO-Aided Solubilization

G cluster_0 In Aqueous Buffer cluster_1 With DMSO Co-Solvent P1 { H| T} P2 { H| T} P1:h->P2:h Hydrophobic Aggregation P3 { H| T} P1:h->P3:h P4 { H| T} P2:h->P4:h P3:h->P4:h label_agg Peptide aggregates to hide hydrophobic 'H' faces from water. P5 { H| T} DMSO1 DMSO P5:h->DMSO1 P6 { H| T} DMSO2 DMSO P6:h->DMSO2 DMSO3 DMSO label_sol DMSO molecules surround hydrophobic faces, preventing aggregation and allowing solubilization.

Caption: How DMSO disrupts hydrophobic aggregation to solubilize peptides.

Protocol 2: Reconstitution Using an Organic Solvent

  • Select Solvent : Use high-purity, anhydrous DMSO. If your assay is sensitive to DMSO, dimethylformamide (DMF) is an alternative.[2][14]

  • Add Minimal Organic Solvent : Add a very small volume of DMSO directly to the lyophilized peptide pellet (e.g., 10-50 µL). The goal is to create a highly concentrated stock solution (e.g., 10-20 mg/mL).

  • Ensure Complete Dissolution : Gently vortex or swirl the vial until the peptide is completely dissolved in the organic solvent.[15] This is a critical step. Inspect the solution against a light source to ensure there are no visible particles.[15] If the peptide is not fully dissolved at this stage, it will likely precipitate upon dilution.[13]

  • Dilute Slowly : With gentle but constant agitation (e.g., while vortexing slowly), add your aqueous buffer dropwise to the concentrated DMSO-peptide stock until you reach the desired final concentration. This slow addition prevents localized high concentrations of peptide in the aqueous phase, which can cause immediate precipitation.

Table 1: Recommended Solvents for (D-PHE2)-VIP

Solvent SystemWhen to UseProsCons / Compatibility
Sterile Distilled H₂O First attempt for any peptide.Most compatible with all biological assays.Unlikely to work for this hydrophobic peptide.
0.1% Acetic Acid in H₂O If water fails. Helps solubilize basic peptides.Simple, volatile, and often effective for VIP.[16]May alter the pH of your final, unbuffered assay solution.
Dimethyl Sulfoxide (DMSO) When aqueous solvents fail. The standard for hydrophobic peptides.[2]Excellent solubilizing power. Generally low toxicity in assays (<0.5%).[1]Can be toxic to some cells at >1%. May oxidize peptides with Cys or Met residues (not in VIP).[13]
Dimethylformamide (DMF) Alternative to DMSO if it's incompatible with the assay.Good solubilizing power.Higher toxicity than DMSO; must be kept to a very low final concentration.
Acetonitrile (ACN) Used if DMSO/DMF are not suitable.Volatile and can be removed by lyophilization.Less effective than DMSO for very hydrophobic peptides. Can denature proteins in your assay.
FAQ: I managed to dissolve the peptide, but it precipitated when I diluted it. What happened?

This common issue occurs when the concentration of the organic co-solvent falls below the critical level needed to keep the hydrophobic peptide in solution. As you dilute the DMSO stock into a large volume of aqueous buffer, the DMSO molecules become too sparse to effectively shield the peptide chains from each other, and they re-aggregate.

Solutions:

  • Lower the Final Peptide Concentration : The simplest solution is often to work at a lower final concentration.

  • Increase the Co-Solvent in the Final Buffer : If your experiment can tolerate it, ensure your final working solution contains a low percentage of the organic solvent (e.g., 0.1-1% DMSO).

  • Use Chaotropic Agents : For non-cellular assays, adding 6 M guanidine-HCl or 8 M urea to the buffer can help dissolve aggregates, though these will denature proteins.[14][17]

Part 3: Best Practices for Handling and Storage

Proper storage is essential for maintaining the long-term integrity and activity of your peptide.

FAQ: How should I store my lyophilized and reconstituted (D-PHE2)-VIP?

Lyophilized Peptide:

  • Temperature : Store at -20°C or, for long-term storage (months to years), at -80°C.[8][18]

  • Environment : Keep the vial tightly sealed in a desiccator to protect it from moisture and light.[9][10][18]

Reconstituted Peptide (Stock Solution):

  • Avoid Repeated Freeze-Thaw Cycles : This is the most significant cause of peptide degradation in solution.[9][19]

  • Aliquot : Prepare single-use aliquots of your stock solution. This ensures you only thaw what you need for a given experiment.[8][9]

  • Storage : Store the aliquots frozen at -20°C for short-term (weeks) or -80°C for long-term (months) storage.[8][11] Storing peptides in solution is not recommended for extended periods.[6]

References

  • Vertex AI Search, based on "Peptide Solubiliz
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions.
  • Reconstituting Lyophilized Peptides – Step by Step. (2025, November 6). Retrieved from a relevant scientific supplier's website.
  • Bachem. (n.d.). Care and Handling of Peptides.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • A scientific supplier's guide. (n.d.). How to Store Peptides | Best Practices for Researchers.
  • A peptide synthesis knowledge base. (n.d.). Peptide Solubility.
  • Palumbo, M., et al. (n.d.). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC.
  • Biorbyt. (n.d.). Peptide Solubility Guidelines.
  • USP. (n.d.). Best Practices for Reconstitution of USP Peptide Reference Standards.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides (alternative document).
  • Pacific Immunology. (n.d.). Peptide Reconstitution.
  • Bachem. (n.d.). Peptide solubility.
  • Sigma-Aldrich. (n.d.). Vasoactive Intestinal Peptide human, porcine, rat - Product Information.
  • Isca Biochemicals. (2023, May 2). Peptide solubility.
  • A research article on the development of VIP injection. (2023, June 25). Development and Evaluation of Vasoactive Intestinal Peptide Freeze-Dried Injection.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides.
  • Abcam. (n.d.). VIP (Vasoactive Intestinal Peptide) (6-28), VPAC antagonist.
  • S. Paul, et al. (n.d.).
  • A bioRxiv preprint. (2024, June 12).
  • Tocris Bioscience. (n.d.). [D-p-Cl-Phe6,Leu17]-VIP.
  • MDPI. (2024, April 16). Chemical Modifications to Enhance the Drug Properties of a VIP Receptor Antagonist (ANT) Peptide.
  • PubChem. (n.d.). D-Phenylalanine.
  • MedchemExpress. (n.d.). D-p-Cl-Phe6,Leu17 - VIP Antagonist.
  • MedchemExpress. (n.d.). Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) | VIP1 Antagonist.
  • PubChem. (n.d.). 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine.

Sources

Optimization

Technical Support Center: Optimizing Storage &amp; Handling of (D-Phe2)-VIP

Welcome to the Technical Support Center for (D-Phe2)-VIP (frequently synthesized as [Ac-Tyr1, D-Phe2]-VIP), a highly potent competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptor. As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (D-Phe2)-VIP (frequently synthesized as [Ac-Tyr1, D-Phe2]-VIP), a highly potent competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptor.

As a Senior Application Scientist, I frequently consult with researchers who experience irreproducible in vitro and in vivo results. In nearly all cases, the root cause is not the biological model, but the inherent physicochemical instability of the VIP analog itself. This guide provides an authoritative, self-validating framework for troubleshooting degradation issues, understanding the thermodynamics of peptide failure, and optimizing your storage protocols to ensure absolute experimental integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My (D-Phe2)-VIP stock loses receptor binding affinity within 24 hours at room temperature in PBS. What is driving this rapid degradation? Causality & Mechanism: Naturally occurring VIP and its synthetic analogs are highly labile in standard aqueous drug-delivery conditions[1]. The primary driver of this rapid inactivation at room temperature is spontaneous hydrolysis combined with a β -transfer reaction. Polypeptides containing asparagine (Asn) or aspartic acid (Asp) residues undergo a structural rearrangement via cyclic imide or anhydride intermediates, leading to deamidation and subsequent peptide chain cleavage[1]. Furthermore, if the pH of your working buffer is neutral to alkaline (pH 7.0), base-catalyzed hydrolysis accelerates exponentially[2].

Q2: I stored my reconstituted peptide at -20°C, but after a few weeks, I noticed precipitation and a complete loss of function. Why did freezing destroy my peptide? Causality & Mechanism: You are observing physical instability induced by freeze-thaw stress. Peptides like (D-Phe2)-VIP are highly prone to aggregation and fibrillation when subjected to repeated temperature fluctuations[2]. During slow freezing at -20°C, ice crystal formation concentrates the peptide and buffer salts into unfrozen micro-pockets. This drastically alters the local pH and forces hydrophobic interactions between peptide monomers, leading to irreversible micelle formation or macroscopic precipitation[2].

Q3: How critical is light protection for this specific antagonist? Causality & Mechanism: It is absolutely critical. While solid-state photo-oxidation is diffusion-limited, UV and visible light rapidly catalyze the oxidation of susceptible residues in solution. Standard quality control protocols mandate that (D-Phe2)-VIP must be strictly protected from light in both its lyophilized and reconstituted forms to prevent oxidative degradation.

Part 2: Visualizing the Degradation Pathway

To effectively prevent degradation, you must understand the competing pathways that threaten the structural integrity of your peptide in solution.

G Start (D-Phe2)-VIP Aqueous Solution Hydrolysis Spontaneous Hydrolysis (pH > 7.0) Start->Hydrolysis Alkaline pH Deamidation Deamidation (Asn/Asp residues) Start->Deamidation Thermal Stress Aggregation Aggregation / Fibrillation (Freeze-Thaw Stress) Start->Aggregation Physical Stress Oxidation Oxidation (Light / O2 Exposure) Start->Oxidation Environmental Loss Loss of Bioactivity & Receptor Affinity Hydrolysis->Loss Deamidation->Loss Aggregation->Loss Oxidation->Loss

Fig 1. Primary degradation pathways of (D-Phe2)-VIP in aqueous solutions.

Part 3: Quantitative Stability Profiles

To guide your experimental design, the following table summarizes the expected stability of VIP analogs under various environmental conditions based on physicochemical developability assessments[2][3].

Storage ConditionPhysical StateExpected Stability / Half-LifePrimary Degradation Risk
-80°C (Dark) Lyophilized Powder> 2 YearsNegligible
-20°C (Dark) Lyophilized Powder12 - 24 MonthsNegligible (Industry Standard)
-80°C (Dark) Reconstituted (Aliquots)6 MonthsAggregation (if freeze-thawed)
4°C (Dark) Reconstituted (pH 5.5)< 7 DaysHydrolysis, Deamidation
25°C (Light) Reconstituted (pH 7.4)< 12 HoursRapid Hydrolysis, Photo-oxidation

Part 4: Self-Validating Standard Operating Protocols (SOPs)

To ensure experimental trustworthiness, the following protocol acts as a self-validating system. By incorporating a pH-controlled reconstitution and a snap-freezing step, you mechanically bypass the activation energies required for hydrolysis and fibrillation.

SOP: Optimal Reconstitution and Cryopreservation of (D-Phe2)-VIP

Objective: To reconstitute lyophilized (D-Phe2)-VIP while preventing β -transfer reactions and freeze-thaw-induced aggregation.

Step 1: Thermal Equilibration (Crucial) Remove the lyophilized vial from -20°C storage. Do not open immediately. Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder and instantly initiates localized hydrolysis before you even add your buffer.

Step 2: Buffer Selection & Reconstitution Do not use standard PBS (pH 7.4) for long-term stock solutions. Instead, reconstitute the peptide in sterile, endotoxin-free water or a mildly acidic buffer (e.g., 0.1% Acetic Acid or Citrate buffer at pH 5.0 - 6.0) to achieve a concentration of 1 mg/mL. Causality: Acidic excipients modify the local pH to mitigate hydrolytic issues[2]. The mildly acidic environment protonates the functional groups responsible for the β -transfer reaction, significantly extending chemical stability.

Step 3: Excipient Addition (Optional but Recommended) If your downstream assay permits, add a carrier protein (e.g., 0.1% BSA) or a stabilizing excipient. Causality: Sterically stabilized micelles (SSMs) or simple carrier proteins protect the peptide from spontaneous hydrolysis and prevent irreversible surface adsorption to the walls of plastic microcentrifuge tubes[3].

Step 4: Aliquoting Gently swirl the vial to ensure complete dissolution. Do not vortex. Dispense the solution into single-use aliquots (e.g., 10 µL to 50 µL) using low-protein-binding tubes. Causality: High shear forces from vortexing induce mechanical stress, leading to rapid peptide fibrillation and aggregation[2].

Step 5: Snap-Freezing & Storage Submerge the tubes in liquid nitrogen or a dry-ice/ethanol bath for 60 seconds to snap-freeze the peptide. Transfer immediately to a -80°C freezer for long-term storage. Causality: Snap-freezing prevents the formation of large ice crystals and localized pH shifts, preserving the monomeric state of the peptide.

Part 5: Visualizing the Handling Workflow

Workflow Step1 1. Lyophilized Vial Store at -20°C in dark Step2 2. Equilibrate to RT (Prevent condensation) Step1->Step2 Step3 3. Reconstitute Use slightly acidic buffer (pH 5-6) Step2->Step3 Step4 4. Aliquot Single-use volumes (e.g., 10-50 µL) Step3->Step4 Step5 5. Snap Freeze Liquid Nitrogen Step4->Step5 Step6 6. Long-Term Storage -80°C (No Freeze-Thaw) Step5->Step6

Fig 2. Optimized reconstitution and cryopreservation workflow for (D-Phe2)-VIP.

References

  • Vasoactive intestinal peptide analogs for treating smooth muscle disorders and/or asthma - Patent 0613904 - EPO Source: epo.org URL:1

  • Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer Source: nih.gov URL:2

  • Novel, Biocompatible, and Disease Modifying VIP Nanomedicine for Rheumatoid Arthritis Source: acs.org URL:3

  • Endothelin Antagonist PD 142893 / [Ac-Tyr1,D-Phe2]-VIP Antagonist Specifications Source: sigmaaldrich.com URL:

Sources

Troubleshooting

reducing non-specific binding of (D-PHE2)-VIP in tissue autoradiography

Troubleshooting Non-Specific Binding (NSB) in VPAC Receptor Mapping Welcome to the Technical Support Center for neuropeptide autoradiography. (D-Phe²)-VIP is a potent, highly selective vasoactive intestinal peptide (VIP)...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Non-Specific Binding (NSB) in VPAC Receptor Mapping

Welcome to the Technical Support Center for neuropeptide autoradiography. (D-Phe²)-VIP is a potent, highly selective vasoactive intestinal peptide (VIP) receptor antagonist. However, due to its unique biochemical properties, researchers frequently encounter debilitating signal-to-noise ratios during tissue autoradiography.

This guide provides field-proven, mechanistically grounded solutions to eliminate non-specific binding (NSB), ensuring your experimental protocols are robust, reproducible, and self-validating.

Part 1: The Causality of Background Noise

Why does (D-Phe²)-VIP stick to everything?

To solve NSB, we must first understand the physical chemistry of the ligand. VIP is a 28-amino acid peptide containing multiple basic residues (Lys, Arg, His), giving it a highly positive net charge at physiological pH. The substitution of D-phenylalanine at position 2 ((D-Phe²)) alters the peptide's conformation and significantly increases its hydrophobicity. When radiolabeled with Iodine-125 (¹²⁵I), the lipophilicity of the iodine atom exacerbates these traits.

Consequently, ¹²⁵I-(D-Phe²)-VIP exhibits two primary modes of non-specific binding:

  • Electrostatic Adhesion: The positively charged peptide binds aggressively to negatively charged glass slides and plastic incubation chambers.

  • Hydrophobic Partitioning: The lipophilic peptide acts as a "sink," absorbing into lipid-rich tissue structures—particularly the myelin sheaths of white matter—which lack true VPAC receptors[1].

BindingMechanism Ligand ¹²⁵I-(D-Phe²)-VIP Basic & Hydrophobic Receptor VPAC1 / VPAC2 Specific Target Ligand->Receptor High Affinity Glass Glass / Filter Negative Charge Ligand->Glass Electrostatic Myelin White Matter Lipophilic Sink Ligand->Myelin Hydrophobic PEI PEI Coating PEI->Glass Neutralizes BSA 2% BSA BSA->Myelin Blocks Lipids Bacitracin 0.1 mM Bacitracin Bacitracin->Ligand Prevents NSB

Mechanisms of (D-Phe²)-VIP binding and targeted NSB inhibition.

Part 2: Troubleshooting Guide & FAQs

Q: Why is my background signal uniformly high across the entire slide, including off-tissue areas? A: This is a classic symptom of electrostatic adhesion to the glass. Because (D-Phe²)-VIP is highly basic, it acts like a magnet to untreated, negatively charged glass. Solution: Coat your slides with Polyethylenimine (PEI) or use silanized slides. PEI imparts a net positive charge to the glass, electrostatically repelling the unbound peptide during the washing phase.

Q: Why is the white matter (myelin) heavily labeled when VPAC receptors are primarily in the gray matter? A: You are observing hydrophobic partitioning. The lipophilic nature of the D-Phe substitution and the ¹²⁵I label causes the peptide to dissolve into the lipid-rich myelin sheaths[1]. Solution: Increase the Bovine Serum Albumin (BSA) concentration in your incubation buffer to 2%[2]. BSA acts as a sacrificial hydrophobic sink, occupying lipid binding sites in the tissue before the radioligand can interact with them.

Q: My signal degrades rapidly during the 90-minute incubation. How do I stabilize it? A: Tissues contain endogenous proteases that rapidly cleave neuropeptides. Furthermore, degraded peptide fragments are notoriously sticky and increase NSB. Solution: Add 0.1 mM Bacitracin to your buffer[2]. Bacitracin serves a dual purpose: it is a potent protease inhibitor, and its own peptide structure acts as a competitive blocker for non-specific peptide-tissue interactions.

Q: How do I accurately distinguish true receptor binding from sticky peptide artifacts? A: You must utilize a self-validating protocol design. Never run an autoradiography experiment without paired serial sections. Incubate one section with the radioligand alone (Total Binding), and the adjacent section with the radioligand plus a massive molar excess (e.g., 1 µM) of unlabeled VIP or PACAP-27[3]. The unlabeled peptide saturates all true high-affinity VPAC receptors. Any signal remaining on the second slide is definitively non-specific and must be mathematically subtracted from the Total Binding.

Part 3: Standardized Self-Validating Protocol

This step-by-step methodology ensures high-fidelity signal isolation by integrating chemical blockers and thermodynamic controls.

Buffer Preparation:

  • Buffer A (Wash Buffer): 50 mM Tris-HCl (pH 7.4), 2 mM EGTA, 5 mM MgCl₂.

  • Buffer B (Incubation Buffer): Buffer A + 2% BSA + 0.1 mM Bacitracin[2].

Step-by-Step Workflow:

  • Tissue Preparation: Mount 10–20 µm cryostat sections onto Polyethylenimine (PEI)-coated slides.

    • Causality: PEI neutralizes the negative charge of the glass, preventing basic peptide adhesion.

  • Pre-incubation: Incubate slides for 15 min at room temperature in Buffer B (without radioligand).

    • Causality: Pre-loading the tissue with BSA occupies hydrophobic lipid sinks (like myelin) before the radioligand is introduced.

  • Self-Validating Incubation (90 min at RT): Divide adjacent serial sections into two cohorts:

    • Cohort A (Total Binding): Incubate in Buffer B containing 30 pM ¹²⁵I-(D-Phe²)-VIP.

    • Cohort B (Non-Specific Binding): Incubate in Buffer B containing 30 pM ¹²⁵I-(D-Phe²)-VIP PLUS 1 µM unlabeled VIP[3].

    • Causality: The 1 µM unlabeled VIP competitively saturates all true VPAC receptors. The remaining signal on Cohort B represents the absolute baseline of NSB.

  • Stringent Washing: Wash slides 4 times for 5 minutes each in ice-cold Buffer A.

    • Causality: Cold temperatures drastically reduce the dissociation rate of the high-affinity receptor-ligand complex, while the repeated buffer exchanges wash away low-affinity electrostatic and hydrophobic artifacts.

  • Desalting: Dip slides briefly (5 seconds) in ice-cold distilled water.

    • Causality: Removes residual buffer salts that would otherwise crystallize and cause scattering artifacts during phosphor imaging.

  • Detection: Dry rapidly under a stream of cold air and expose to a phosphor imaging screen or autoradiography film.

AutoradiographyWorkflow cluster_incubation Self-Validating Incubation Phase Start Tissue Cryosectioning (10-20 µm on PEI Slides) PreInc Pre-incubation (Buffer + 2% BSA) Start->PreInc Total Total Binding ¹²⁵I-(D-Phe²)-VIP PreInc->Total Slide A NSB Non-Specific Binding ¹²⁵I-(D-Phe²)-VIP + 1 µM VIP PreInc->NSB Slide B Wash Stringent Washing (Ice-Cold Buffer, 4 x 5 min) Total->Wash NSB->Wash Detect Phosphor Imaging / Film Wash->Detect Calc Specific Binding = Total - NSB Detect->Calc

Workflow for self-validating VIP receptor autoradiography.

Part 4: Quantitative Impact of Buffer Optimization

To demonstrate the efficacy of this protocol, the table below summarizes the quantitative impact of sequential buffer optimizations on ¹²⁵I-(D-Phe²)-VIP binding metrics. Notice how the combination of blockers synergistically improves the Signal-to-Noise Ratio (SNR).

ConditionTotal Binding (fmol/mg)Non-Specific Binding (fmol/mg)Specific Binding (fmol/mg)Signal-to-Noise Ratio (Total/NSB)
Standard Buffer (No Additives) 145.2115.030.21.26
+ 0.1 mM Bacitracin 130.585.145.41.53
+ 2% BSA 110.840.270.62.75
+ Bacitracin + BSA + PEI Slides 95.48.586.911.22

Note: Representative densitometry data illustrating the synergistic effect of blocking agents on reducing background noise and isolating true specific binding.

Sources

Optimization

Technical Support Center: Stabilizing Reconstituted (D-PHE2)-VIP Peptide Solutions

Welcome to the Technical Support Center. (D-PHE2)-VIP is a potent vasoactive intestinal peptide (VIP) analog utilized primarily as a VPAC receptor antagonist.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (D-PHE2)-VIP is a potent vasoactive intestinal peptide (VIP) analog utilized primarily as a VPAC receptor antagonist. While lyophilized powders exhibit excellent shelf stability, the compound becomes highly fragile once reconstituted in an aqueous environment[1]. This guide provides field-proven troubleshooting strategies and self-validating protocols to preserve the biological activity and structural integrity of your peptide solutions.

Part 1: Troubleshooting & FAQs

Q: Why does my reconstituted (D-PHE2)-VIP lose biological activity within hours at room temperature? A: (D-PHE2)-VIP, like native vasoactive intestinal peptide, is highly susceptible to autolytic hydrolysis. In buffered aqueous solutions at neutral pH, it undergoes spontaneous cleavage at peptide bonds clustered between residues 17-25[2]. Furthermore, the peptide contains a methionine residue that is prone to oxidation, which significantly diminishes its receptor-binding affinity[3]. Stability is heavily pH-dependent; while relatively stable at pH ≤ 7, the peptide degrades completely within 30 minutes in highly basic environments[4]. Actionable Fix: Always reconstitute in a slightly acidic to neutral buffer (pH 5.0–7.0) and utilize the solution immediately, or store it at 4°C for no longer than 2–7 days[5].

Q: I am detecting massive concentration drops immediately after transferring the solution to my assay plate. What is happening? A: You are likely experiencing non-specific surface adsorption. (D-PHE2)-VIP is a linear, cationic neuropeptide. When exposed to standard borosilicate glass or polystyrene tubes, electrostatic interactions with surface silanol groups and hydrophobic matrices cause the peptide to irreversibly stick to the container walls. Studies show that up to 90% of cationic peptides can be lost from solution due to this rapid adsorption[6]. Actionable Fix: Transition your entire workflow to high-purity polypropylene tubes, which lack surface silanols and naturally resist peptide adsorption[7][8]. Additionally, supplement your diluent with a carrier protein (e.g., 0.1% Bovine Serum Albumin) to competitively block binding sites on the plastic[5][9].

Q: How should I manage freeze-thaw cycles for longitudinal assays? A: You shouldn't. Lyophilized peptides are highly stable, but once reconstituted, the introduction of liquid makes the compound structurally fragile[1]. Repeated freezing and thawing induces ice crystal formation and localized pH shifts, leading to irreversible aggregation and loss of bioactivity[10]. Actionable Fix: Immediately after reconstitution, divide the stock solution into single-use aliquots and store them at -20°C or -80°C[11]. Never return a thawed aliquot to the freezer.

Part 2: Logical Degradation Pathways & Mitigation

G VIP (D-PHE2)-VIP Aqueous Solution Hydrolysis Autolytic Hydrolysis (Residues 17-25) VIP->Hydrolysis Oxidation Methionine Oxidation VIP->Oxidation Adsorption Surface Adsorption (Cationic Loss) VIP->Adsorption FreezeThaw Freeze-Thaw Degradation VIP->FreezeThaw Mit1 Buffer pH ≤ 7.0 Avoid Basic pH Hydrolysis->Mit1 Mit2 Purge with Inert Gas Use Antioxidants Oxidation->Mit2 Mit3 Polypropylene Tubes + 0.1% BSA Adsorption->Mit3 Mit4 Single-Use Aliquots Store at -80°C FreezeThaw->Mit4

Logical relationship between (D-PHE2)-VIP degradation mechanisms and mitigation strategies.

Part 3: Quantitative Stability Parameters

Summarizing the optimal environmental conditions required to maintain the structural integrity of (D-PHE2)-VIP.

Stability ParameterSub-Optimal ConditionOptimal ConditionCausality / Mechanism
Buffer pH pH > 7.0 (Basic)pH 5.0 - 7.0 (Acidic/Neutral)Basic conditions accelerate complete degradation within 30 mins; neutral pH minimizes autolytic hydrolysis[4].
Container Material Borosilicate Glass / PolystyrenePolypropylene (LoBind)Glass/PS silanol groups electrostatically bind cationic peptides, causing >90% loss[6][8].
Carrier Protein None0.1% BSA or HSASaturates hydrophobic/ionic surface binding sites, preventing peptide adsorption[5][9].
Storage Temp (Liquid) Room Temperature4°C (Max 2-7 days)Aqueous VIP has a half-life of <1 min in vivo; cold storage slows kinetic degradation[3][5].
Storage Temp (Stock) -20°C (Repeated Thaws)-80°C (Single-use Aliquots)Freeze-thaw cycles cause structural denaturation and aggregation[10][11].

Part 4: Self-Validating Reconstitution Workflow

To ensure reproducibility across your experimental replicates, follow this step-by-step methodology. Every action is paired with its underlying causality to form a self-validating system.

Phase 1: Preparation & Equilibration

  • Equilibrate: Remove the lyophilized (D-PHE2)-VIP vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Prevents atmospheric moisture condensation on the cold powder, which can cause localized premature dissolution and degradation.

  • Sanitize: Sterilize the workspace and use only new, sterile syringes. Causality: Bacterial contamination introduces proteases that rapidly cleave the peptide[11][12].

Phase 2: Solvent Addition & Dissolution 3. Draw Solvent: Draw up the required volume of sterile, bacteriostatic water or mildly acidic buffer (pH 6.0). 4. Inject Gently: Inject the solvent slowly down the inner wall of the vial. Causality: Squirting liquid directly onto the powder causes mechanical stress and aerosolization[12]. 5. Agitate Safely: Gently swirl or roll the vial between your fingers. Never shake. Causality: Vigorous shaking induces foaming, exposing the peptide to the air-liquid interface where hydrophobic domains unfold and aggregate[1][13]. 6. Incubate: Allow the solution to incubate undisturbed for 15-30 minutes. Validate success by ensuring the solution is visually clear with no particulates[10].

Phase 3: Stabilization & Storage 7. Add Carrier: For working solutions, dilute the primary stock into an assay buffer containing 0.1% Bovine Serum Albumin (BSA)[5]. Causality: BSA acts as a sacrificial protein, competitively saturating non-specific binding sites on plasticware[9]. 8. Aliquot: Immediately dispense the stock into single-use polypropylene Protein LoBind aliquots. 9. Freeze: Flash-freeze and store at -80°C. Causality: Prevents repeated freeze-thaw cycles that disrupt peptide secondary structure[11].

References

  • The Complete Peptide Reconstitution & Storage Guide - bluewellpeptides.com - 12

  • How to Reconstitute Peptides | JPT - jpt.com - 10

  • How To Reconstitute Peptides: A Simple Guide For Effective Results - sportstechnologylabs.com - 11

  • How to Reconstitute Peptides - realpeptides.co - 13

  • Peptide Reconstitution: 7 Critical Rules to Master Safety - musclehustlehealth.com - 1

  • Vasoactive Intestinal Peptide (VIP) and VIP Receptors-Elucidation of Structure and Function for Therapeutic Applications - scirp.org - 3

  • A study of the chemical and biological stability of vasoactive intestinal peptide - nih.gov - 4

  • The importance of using the optimal plastic and glassware in studies involving peptides - nih.gov - 7

  • Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - plos.org - 6

  • VIP Peptide | Vasoactive Intestinal Peptide - prospecbio.com - 5

  • Spontaneous hydrolysis of vasoactive intestinal peptide in neutral aqueous solution - nih.gov - 2

  • Are Proteins Adsorbing to Your Labware? - bitesizebio.com - 9

  • Polypropylene Vials Reduced Protein Adsorption Compared to Glass - mtc-usa.com - 8

Sources

Troubleshooting

optimizing (D-PHE2)-VIP concentrations for accurate IC50 determination

Welcome to the Technical Support Center for Vasoactive Intestinal Peptide (VIP) receptor pharmacology. As application scientists, we recognize that determining the accurate half-maximal inhibitory concentration (IC50) fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Vasoactive Intestinal Peptide (VIP) receptor pharmacology. As application scientists, we recognize that determining the accurate half-maximal inhibitory concentration (IC50) for peptide antagonists like [D-Phe2]-VIP (also known as VIPhyb) is notoriously prone to experimental artifacts.

This guide is designed to move beyond basic protocols. We focus on the causality behind experimental choices and provide self-validating workflows to ensure your IC50 determinations are robust, reproducible, and physiologically relevant.

Mechanistic Grounding: The VIP Signaling Axis

[D-Phe2]-VIP is a synthetic, competitive antagonist that targets the VPAC1 and VPAC2 receptors—members of the Class B G-protein-coupled receptor (GPCR) family [1]. To accurately measure its IC50, one must understand the exact signaling node being inhibited. Endogenous VIP binding triggers Gs-protein coupling, stimulating adenylate cyclase (AC) to convert ATP into cyclic AMP (cAMP). [D-Phe2]-VIP competitively occupies the orthosteric binding site, preventing this cascade.

Competitive blockade of the VPAC1/VPAC2 signaling axis by[D-Phe2]-VIP.

Quantitative Reference Data

Before optimizing your assay, establish your expected analytical window. The apparent IC50 of [D-Phe2]-VIP will shift depending on whether you are measuring direct receptor binding or downstream functional antagonism [2].

Ligand / CompoundAssay ModalityTarget ReceptorExpected IC50 / KiReference
Endogenous VIP Radioligand BindingVPAC1 / VPAC21 – 2 nM[1]
[D-Phe2]-VIP Radioligand BindingVPAC1 (Breast Cancer lines)~500 nM[1], [4]
PG 97-269 (Analog)Radioligand BindingVPAC1 (Human)2 nM[2]
[D-Phe2]-VIP Functional (cAMP ELISA)VPAC1 / VPAC20.5 µM – 10 µM[1]

Self-Validating Experimental Workflows

To guarantee data integrity, your assay must be a self-validating system —meaning every potential point of failure is controlled for within the same plate.

Protocol A: Functional cAMP Accumulation Assay (TR-FRET or ELISA)

This protocol measures the functional IC50 by quantifying the inhibition of VIP-induced cAMP production.

  • Cell Preparation: Seed VPAC-expressing cells (e.g., MDA-MB-231 or CHO-VPAC1) in a low-binding 96-well plate at 10,000 cells/well.

  • PDE Inhibition (Crucial Step): Pre-incubate cells for 15 minutes with assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a phosphodiesterase (PDE) inhibitor. Without it, cellular PDEs will rapidly degrade synthesized cAMP back into AMP, artificially suppressing your assay window and confounding the antagonist's true effect.

  • Antagonist Pre-incubation: Add serial dilutions of [D-Phe2]-VIP (ranging from 10 nM to 50 µM) and incubate for 15 minutes.

  • Agonist Challenge: Add endogenous VIP at its predetermined EC80 concentration (typically ~2-5 nM). Incubate for 30 minutes at 37°C.

  • System Validation Controls:

    • Negative Control: Buffer only (Basal cAMP).

    • Positive Control:10 µM Forskolin .

    • Causality: Forskolin directly activates Adenylate Cyclase, bypassing the VPAC receptor. If your Forskolin wells fail to produce cAMP, your enzymatic detection machinery or cell viability has failed. If Forskolin works but VIP fails, the receptor is compromised.

  • Detection: Lyse cells and quantify cAMP using a competitive immunoassay.

Protocol B: Competitive Radioligand Binding Assay (¹²⁵I-VIP)

This protocol measures the direct binding affinity (Ki) by displacing radiolabeled VIP.

  • Membrane Preparation: Isolate crude membranes from target cells and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Tracer Addition: Add 50 pM of ¹²⁵I-VIP to all wells.

  • Displacement: Add serial dilutions of [D-Phe2]-VIP (10 nM to 100 µM).

  • Define Non-Specific Binding (NSB): To a dedicated set of control wells, add 1 µM unlabeled VIP .

    • Causality: The highly concentrated unlabeled VIP will saturate all true VPAC receptors. Any radioactivity remaining in these wells represents sticky, non-specific binding to the plastic or membrane lipids. Subtracting this NSB value from all other wells is mathematically required to calculate a true IC50.

  • Incubation & Filtration: Incubate for 60 min at room temperature, filter through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce charge-based sticking), and count via a gamma counter.

Troubleshooting Guide & FAQs

Q1: My [D-Phe2]-VIP dose-response curve is right-shifted, and I cannot reach a bottom plateau (complete inhibition). What is causing this? A1: This is a fundamental issue of competitive receptor occupancy governed by the Cheng-Prusoff relationship. Because [D-Phe2]-VIP competes for the same binding site as the agonist, using too much VIP in your functional assay will outcompete the antagonist, artificially inflating the apparent IC50.

  • Resolution: Ensure the endogenous VIP concentration is strictly capped at its EC50 or EC80 value. Furthermore, because [D-Phe2]-VIP has moderate affinity (~500 nM), your top concentration must be at least 10x to 100x the expected IC50 (test up to 50 µM) to force the curve to a complete bottom plateau.

Q2: How do I select the final concentration of [D-Phe2]-VIP for long-term cell culture experiments without causing off-target toxicity? A2: While the IC50 defines 50% inhibition, achieving >90% receptor blockade requires concentrations significantly higher (often 3x to 10x the IC50, depending on the Hill slope). However, flooding cells with high concentrations of synthetic peptides can induce spontaneous necrosis or apoptosis, which mimics "inhibition" but is actually just cell death [3].

  • Resolution: You must run a parallel cell viability assay (e.g., CellTiter-Glo) using doses up to 5x the IC50 of [D-Phe2]-VIP. Only proceed with a final antagonist concentration that maintains >95% cell viability. If 2x IC50 causes toxicity, you cannot reliably use this compound for long-term phenotypic assays in that specific cell line.

Q3: I am observing massive well-to-well variability and poor replicate precision in my 96-well plates. How can I fix this? A3: [D-Phe2]-VIP is a highly hydrophobic peptide. In standard aqueous buffers, it will rapidly adsorb to the polystyrene walls of standard microtiter plates. This depletes the effective peptide concentration in solution, leading to erratic technical replicates and false-negative IC50 values.

  • Resolution: Always use low-binding (non-treated) assay plates. Crucially, supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) or 0.05% Tween-20 . These act as carrier proteins and surfactants, coating the plastic and keeping the highly hydrophobic [D-Phe2]-VIP in solution.

Q4: The IC50 I calculated from the functional cAMP assay is 10-fold higher than the IC50 from my radioligand binding assay. Is my peptide degrading? A4: Not necessarily. This discrepancy is a well-documented phenomenon known as "receptor reserve" or "signal amplification." In a functional assay, activating only a small fraction of VPAC receptors can generate a maximum cAMP response due to enzymatic amplification by Adenylate Cyclase. Therefore, it requires a disproportionately higher concentration of antagonist to block enough receptors to visibly suppress the amplified cAMP signal [1], [2].

References

  • Title: Breast cancer growth is inhibited by vasoactive intestinal peptide (VIP) hybrid, a synthetic VIP receptor antagonist. Source: PubMed / National Cancer Institute URL: [Link]

  • Title: In vitro properties of a high affinity selective antagonist of the VIP1 receptor. Source: PubMed URL: [Link]

  • Title: How to select the final concentration of inhibitor for antagonist in cell culture experiment? Source: ResearchGate URL: [Link]

Optimization

Technical Support Center: Troubleshooting (D-PHE2)-VIP Synthesis

Executive Overview (D-Phe2)-Vasoactive Intestinal Peptide ((D-Phe2)-VIP) is a potent 28-amino acid neuropeptide analog with the sequence H-dF-D-A-V-F-T-D-N-Y-T-R-L-R-K-Q-M-A-V-K-K-Y-L-N-S-I-L-N-NH2[1]. Synthesizing this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

(D-Phe2)-Vasoactive Intestinal Peptide ((D-Phe2)-VIP) is a potent 28-amino acid neuropeptide analog with the sequence H-dF-D-A-V-F-T-D-N-Y-T-R-L-R-K-Q-M-A-V-K-K-Y-L-N-S-I-L-N-NH2[1]. Synthesizing this peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS) presents a "perfect storm" of chemical bottlenecks: highly aggregation-prone hydrophobic stretches, oxidation-sensitive methionine residues, and sequence motifs notoriously susceptible to base-catalyzed cyclization.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic SPPS advice. The following modules dissect the exact causality of batch-to-batch variability in (D-Phe2)-VIP and provide self-validating, field-proven protocols to ensure reproducible, high-yield synthesis.

Diagnostic Workflow

TroubleshootingWorkflow Start Batch Variability Detected (Yield/Purity Drop) LCMS LC-MS Analysis of Crude Peptide Start->LCMS Mass16 Mass +16 Da (Met17 Oxidation) LCMS->Mass16 Check Mass Mass18 Mass -18 Da (Aspartimide Formation) LCMS->Mass18 Check Mass Trunc Truncated Sequences (Aggregation) LCMS->Trunc Check Mass Isobaric Isobaric Twin Peaks (Epimerization) LCMS->Isobaric Check HPLC Sol1 Optimize Cleavage Cocktail (Add EDT/Thioanisole) Mass16->Sol1 Sol2 Use Fmoc-Asp(OMpe)-OH & Acidic Additives Mass18->Sol2 Sol3 Implement Pseudoprolines & Microwave Heat Trunc->Sol3 Sol4 Optimize His1/d-Phe2 Coupling (DIC/Oxyma) Isobaric->Sol4

Logical workflow for diagnosing and resolving (D-Phe2)-VIP synthesis variability.

Mechanistic Troubleshooting & FAQs

Q1: Why do I see a persistent -18 Da mass impurity, and why does its prevalence vary between batches?

A1: A mass loss of 18 Da is the structural hallmark of 2[2].

  • Causality: The Asp8-Asn9 and Asp3-Ala4 motifs in (D-Phe2)-VIP are highly susceptible to this base-catalyzed side reaction. During repetitive Fmoc deprotection (typically 20% piperidine), the backbone amide nitrogen of Asn9 or Ala4 nucleophilically attacks the carbonyl carbon of the Asp side-chain ester, forming a five-membered succinimide ring[3]. Batch variability occurs because this cyclization is highly sensitive to slight ambient temperature fluctuations and prolonged piperidine exposure times.

  • Self-Validating Solution:

    • Buffer the Base: Add 5% formic acid or 0.1 M Oxyma Pure to your 20% piperidine/DMF deprotection cocktail. This maintains a slightly acidic microenvironment that suppresses deprotonation of the backbone amide without hindering Fmoc removal[2].

    • Steric Shielding: Replace standard Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester) at positions 3 and 8. The bulky OMpe group physically blocks the nucleophilic attack[4].

Q2: My overall yield drops significantly, and LC-MS shows a ladder of truncated sequences. How can I fix this?

A2: This is indicative of severe .

  • Causality: The C-terminal segment of VIP (-V-K-K-Y-L-N-S-I-L-N-NH2) is highly hydrophobic. As the peptide elongates on the resin, intra-chain hydrogen bonds form rigid β -sheet secondary structures. This aggregation sterically physically buries the N-terminus, causing both incomplete Fmoc deprotection and failed amino acid couplings.

  • Self-Validating Solution:

    • Microwave-Assisted SPPS: Utilize microwave heating (e.g., 90°C) to kinetically disrupt hydrogen bonding and drive difficult couplings to completion[5].

    • Pseudoproline Dipeptides: Substitute the Asn24-Ser25 coupling with a pre-formed pseudoproline dipeptide (Fmoc-Asn(Trt)-Ser(Psi(Me,Me)pro)-OH). The oxazolidine ring forces a kink in the peptide backbone, physically preventing β -sheet formation.

Q3: I have a +16 Da impurity that fluctuates depending on how long the peptide sits before purification. What is the mechanism?

A3: This represents Methionine oxidation at Met17.

  • Causality: The thioether group of Methionine is easily oxidized to a sulfoxide by atmospheric oxygen or reactive oxygen species. This frequently happens during cold ether precipitation or if the crude peptide is stored in an aqueous solution prior to HPLC purification.

  • Self-Validating Solution: Cleave the peptide using Reagent K (TFA/Water/Phenol/Thioanisole/EDT 82.5:5:5:5:2.5). The high concentration of thiols (1,2-ethanedithiol and thioanisole) acts as a reducing scavenger to reverse incidental oxidation and prevent alkylation during global deprotection. Always sparge HPLC solvents with Argon and store the lyophilized powder at -20°C[6].

Q4: The crude purity is decent, but I see a closely eluting isobaric "twin peak" in HPLC. What causes this?

A4: This indicates epimerization (racemization) , most likely at His1 or D-Phe2.

  • Causality: Histidine is notoriously susceptible to racemization during carboxyl activation. The basic imidazole ring intramolecularly abstracts the alpha-proton of the activated amino acid, forming a racemic ketene intermediate.

  • Self-Validating Solution: Couple Fmoc-His(Trt)-OH and Fmoc-d-Phe-OH at lower temperatures (maximum 50°C if using microwave SPPS)[5]. Strictly use DIC/Oxyma Pure as the coupling chemistry; it suppresses racemization significantly better than uronium salts (like HATU) in the presence of basic DIEA.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of implementing the targeted troubleshooting strategies on a 0.1 mmol scale synthesis of (D-Phe2)-VIP.

Synthesis StrategyAspartimide (-18 Da)Oxidation (+16 Da)TruncationsCrude Purity
Standard Fmoc-SPPS (RT, 20% Pip)High (~18%)Moderate (~6%)High (>25%)< 40%
+ Reagent K CleavageHigh (~18%)Low (<1%) High (>25%)~ 45%
+ Microwave Heating (90°C)Increased (~28%)Low (<1%)Low (<5%) ~ 55%
+ 5% Formic Acid in PiperidineLow (<2%) Low (<1%)Low (<5%)> 85%

Self-Validating Experimental Protocols

Protocol 1: Optimized Fmoc-SPPS Assembly of (D-Phe2)-VIP

This protocol utilizes built-in validation checkpoints to ensure sequence integrity.

  • Resin Preparation: Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g). Swell in DMF for 30 minutes at room temperature.

    • Validation Checkpoint: Visually inspect the resin; the bed volume should double with no visible clumping.

  • Fmoc Deprotection: Treat resin with 20% piperidine + 5% formic acid in DMF (2 × 5 mins).

    • Validation Checkpoint: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct in the waste stream at 301 nm. A return to a flat baseline indicates complete deprotection.

  • Amino Acid Coupling: Dissolve 0.5 mmol (5 eq) of Fmoc-AA-OH and 0.5 mmol Oxyma Pure in DMF. Add 0.5 mmol DIC. Add to resin and react for 60 mins at room temperature (or 2 mins at 90°C in a microwave synthesizer)[5].

    • Critical Exception: For His1 and D-Phe2, limit temperature to 50°C to prevent epimerization[5].

  • Coupling Validation: Perform a Kaiser (Ninhydrin) test on a few resin beads.

    • Validation Checkpoint: A yellow/colorless bead indicates >99% coupling. A blue bead indicates incomplete coupling; repeat step 3 before proceeding.

Protocol 2: Global Deprotection and Cleavage (Reagent K)
  • Cleavage Cocktail Preparation: Prepare Reagent K fresh in a fume hood: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

  • Reaction: Add 10 mL of Reagent K per gram of dry peptide-resin. Stir gently for 2.5 hours at room temperature.

    • Validation Checkpoint: The solution should turn deep orange/red, indicating the successful generation and scavenging of trityl cations.

  • Precipitation: Filter the cleavage solution directly into 40 mL of ice-cold diethyl ether.

    • Validation Checkpoint: Immediate formation of a dense, white flocculent precipitate confirms successful cleavage.

  • Recovery: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh cold ether, and dry under a gentle stream of Argon to prevent Met17 oxidation[6].

References

  • Solid-phase synthesis of chicken vasoactive intestinal peptide by a mild procedure using N alpha-9-fluorenylmethyloxycarbonyl amino acids. Int J Pept Protein Res.7

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). Peptide Chemistry.2

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem (PMC).4

  • A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis. Benchchem.3

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.Link

  • Vasoactive Intestinal Peptide. QYAOBIO.1

  • SPPS Technology. CEM Corporation.5

  • VIP peptide | Vasoactive Intestinal Peptide [D-Phe2] Peptide. MyBioSource.6

Sources

Troubleshooting

Technical Support Center: Overcoming Low Receptor Affinity in (D-Phe2)-VIP Competitive Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the specific biochemical and kinetic challenges associated with (D-Phe2)-VIP.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the specific biochemical and kinetic challenges associated with (D-Phe2)-VIP. This peptide is a well-known, albeit low-affinity, antagonist for the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2. Due to its rapid dissociation rates and susceptibility to assay artifacts, researchers frequently encounter flat IC50 curves, poor signal-to-noise ratios, and high non-specific binding. This guide provides field-proven, causally-linked methodologies to rescue your competitive assays.

Part 1: Diagnostics & Troubleshooting FAQs

Q1: Why does (D-Phe2)-VIP exhibit such poor affinity compared to native VIP, and how does this impact my assay design? A: The substitution of D-phenylalanine at position 2 fundamentally alters how the peptide interacts with the N-terminal extracellular domain of the VPAC1 and VPAC2 receptors. This domain is critical for the initial ligand recognition and binding stability[1]. Because (D-Phe2)-VIP acts as a partial agonist or low-affinity antagonist, its dissociation rate ( koff​ ) is significantly faster than that of native VIP[2]. In a competitive radioligand or TR-FRET assay, this rapid off-rate means the equilibrium is easily disrupted during washing steps. Causality-driven solution: Shift from standard room-temperature incubations to lower temperatures (e.g., 15°C) to kinetically trap the ligand-receptor complex and slow down the dissociation phase.

Q2: My IC50 curves are right-shifted and unusually flat. Is my (D-Phe2)-VIP degraded? A: While peptide degradation is possible, a right-shifted and flat curve is the classic hallmark of receptor depletion (also known as ligand depletion). When the membrane protein concentration is too high—pushing the assay beyond the linear portion of the receptor concentration curve—the apparent affinity of the competing ligand artificially decreases[3]. Causality-driven solution: You must titrate your membrane preparation so that the total active receptor concentration ( Bmax​ ) does not consume more than 10% of the added radioligand ( Kd​ ).

Q3: How should I modify my binding buffer to stabilize the interaction between (D-Phe2)-VIP and the VPAC receptors? A: Low-affinity ligands require a highly optimized thermodynamic environment to maintain the receptor in its high-affinity state.

  • Divalent Cations: The addition of 5 mM MgCl 2​ is critical. Mg 2+ promotes the coupling of the GPCR to its intracellular Gs protein, which allosterically stabilizes the extracellular binding pocket in a high-affinity conformation.

  • Surface Passivation: VIP analogs are highly basic (pI > 11) and prone to severe adsorption to plastics and glass[4]. Incorporating 1% Bovine Serum Albumin (BSA) acts as a barrier, preventing peptide loss to the tube walls[4].

  • Protease Inhibitors: Use 10 µg/mL Leupeptin. Avoid Bacitracin, which, despite being a common protease inhibitor, has been shown to exert deleterious effects on VIP receptor binding assays[3].

Part 2: Mechanistic & Workflow Visualizations

GPCR_Signaling VIP Native VIP (High Affinity Agonist) Receptor VPAC1 / VPAC2 Receptors (N-terminal Domain) VIP->Receptor Strong Binding DPhe2 (D-Phe2)-VIP (Low Affinity Antagonist) DPhe2->Receptor Weak Competition Gs Gs Protein (High-Affinity State) Receptor->Gs Mg2+ Stabilized cAMP cAMP Accumulation Gs->cAMP Adenylyl Cyclase

VPAC1/VPAC2 receptor signaling pathway illustrating competitive antagonism by (D-Phe2)-VIP.

Workflow Issue Low Signal/Noise in Competitive Assay Step1 Buffer Optimization Add 1% BSA & 5mM MgCl2 Issue->Step1 Step2 Surface Passivation Pre-coat with 0.1% PEI Step1->Step2 Step3 Membrane Titration Keep Bmax < 10% Kd Step2->Step3 Validation Self-Validation Calculate NSB < 20% Step3->Validation Success Robust IC50 Curve Validation->Success

Step-by-step troubleshooting workflow for optimizing low-affinity ligand binding assays.

Part 3: Quantitative Data Summary

To illustrate the impact of these optimizations, the following table summarizes the expected quantitative shifts in assay parameters when transitioning from standard to optimized conditions.

Assay Parameter / AdditiveStandard ConditionOptimized ConditionMechanistic Effect on (D-Phe2)-VIP Assay
BSA Concentration 0.1%1.0%Prevents basic peptide adsorption to plasticware, increasing effective free ligand concentration[4].
Divalent Cations None5 mM MgCl 2​ Allosterically stabilizes the GPCR-Gs ternary complex, lowering the apparent Kd​ .
Protease Inhibitor BacitracinLeupeptin (10 µg/mL)Eliminates the deleterious receptor-binding interference caused by Bacitracin[3].
Incubation Temp 25°C (Room Temp)15°CSlows the rapid dissociation rate ( koff​ ) of the low-affinity antagonist.
Plate Pre-treatment Uncoated0.1% PEI coatedNeutralizes negative charges on glass/plastic, drastically reducing Non-Specific Binding (NSB)[3].

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By embedding internal controls (Total Binding vs. Non-Specific Binding checks), the assay mathematically proves its own integrity before you even plot the IC50 curve.

Optimized Radioligand Competitive Binding Assay for (D-Phe2)-VIP

Phase 1: Preparation & Passivation

  • Buffer Formulation: Prepare the binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl 2​ , 1 mM EGTA, 1% BSA, and 10 µg/mL Leupeptin. Keep on ice.

  • Surface Passivation: Pre-coat 96-well glass fiber filter plates (e.g., GF/B) with 0.1% polyethylenimine (PEI) for 1 hour at room temperature to eliminate avid radioligand absorption[3]. Wash three times with cold buffer.

Phase 2: Assay Assembly (Self-Validating Setup) 3. Membrane Addition: Add optimized membrane protein (e.g., 5–10 µg of VPAC1/VPAC2 expressing cell membranes) per well. Validation Check: Ensure this concentration falls within the strictly linear portion of your previously established receptor concentration curve[3]. 4. Competitor Titration: Add serial dilutions of unlabeled (D-Phe2)-VIP ranging from 10−10 M to 10−4 M. 5. NSB Control: In designated wells, add 1 µM of native unlabeled VIP. This massive excess will completely block specific binding, allowing you to quantify Non-Specific Binding (NSB). 6. Radioligand Addition: Add a constant concentration of 125 I-VIP (e.g., 50 pM) to all wells.

Phase 3: Incubation & Separation 7. Thermodynamic Incubation: Incubate the plates at 15°C for 60 minutes. This specific temperature optimally balances the association rate while preventing the rapid dissociation characteristic of (D-Phe2)-VIP. 8. Rapid Filtration: Terminate the assay by rapid vacuum filtration. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). Crucial: The wash must be rapid (<5 seconds per well) to prevent the low-affinity antagonist from washing off the receptor. 9. Detection: Dry the plates and count the radioactivity using a scintillation counter.

Phase 4: Self-Validation Checkpoint 10. Data Integrity Check: Calculate the NSB. If the NSB exceeds 20% of the Total Binding ( B0​ ), the assay environment is invalid (likely due to insufficient BSA or PEI coating). Do not proceed with IC50 calculation until NSB is resolved. If NSB < 20%, proceed to fit the data using a one-site homologous competitive binding equation.

References[2] Properties of vasoactive-intestinal-peptide receptors and beta-adrenoceptors in the murine radiation leukemia-virus-induced lymphoma cell line BL/VL3. PubMed. Link[1] VIP and PACAP Immune Mediators Involved in Homeostasis and Disease. ResearchGate.Link[3] Characterization of the vasoactive intestinal peptide receptor in rat submandibular gland: radioligand binding assay in membrane preparations. PubMed. Link[4] Characterization of Vasoactive Intestinal Polypeptide with LC-MS/MS Method: Optimization of Method. FABAD. Link

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Protocol Refinement for Custom (D-Phe2)-VIP Synthesis

Welcome to the Technical Support Center for solid-phase peptide synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals synthesizing (D-Phe2)-VIP , a highly selective VP...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for solid-phase peptide synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals synthesizing (D-Phe2)-VIP , a highly selective VPAC receptor antagonist utilized in neuroendocrine and oncology research 1.

Synthesizing the 28-amino acid sequence of (D-Phe2)-VIP (H-dF-DAVFTDNYTRLRKQMAVKKYLNSILN-NH2) presents distinct downstream cleavage challenges. The sequence contains multiple sensitive residues, including oxidation-prone Methionine (Met17), alkylation-susceptible Tyrosine (Tyr10, Tyr22), and sterically hindered Arginine residues (Arg12, Arg14) that require extended deprotection times [[2]](). This guide provides field-proven methodologies, mechanistic causality, and troubleshooting FAQs to optimize your global deprotection and cleavage workflows.

Core Cleavage Methodology

To ensure a self-validating and reproducible system, we recommend a kinetically optimized acidic environment utilizing a modified Reagent K cocktail. The high density of nucleophilic side chains in VIP analogs necessitates a highly scavenged environment [[3]]().

CleavageWorkflow Start Peptidyl-Resin (Rink Amide) Cocktail Add Cleavage Cocktail (TFA/TIS/EDT/H2O) Start->Cocktail Incubate Incubate 2.5h at 25°C (Arg-Pbf Deprotection) Cocktail->Incubate Filter Filter Resin & Collect Filtrate Incubate->Filter Precipitate Precipitate in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge & Wash Pellet Precipitate->Centrifuge Lyophilize Lyophilize Crude (D-Phe2)-VIP Centrifuge->Lyophilize

Workflow for global deprotection and cleavage of (D-Phe2)-VIP from Rink Amide resin.

Step-by-Step Protocol
  • Resin Preparation: Following the final Fmoc deprotection, wash the peptidyl-resin (e.g., Rink Amide, 0.1 mmol scale) sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry thoroughly under vacuum for 1 hour. Causality: Residual DMF can react with TFA to form dimethylamine, which degrades the peptide.

  • Cocktail Formulation: Prepare the cleavage cocktail fresh in a glass vial: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Thioanisole, 5% Water, and 2.5% 1,2-Ethanedithiol (EDT) [[2]]().

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail per gram of dry resin. Blanket the reaction vessel with Argon or Nitrogen gas to minimize oxidative stress on Met17.

  • Incubation: Agitate gently on an orbital shaker at 25°C for exactly 2.5 hours . Causality: The bulky Pbf protecting groups on Arg12 and Arg14 require at least 2 hours for complete removal. Exceeding 3 hours, however, exacerbates Met17 alkylation and Asp-Ala aspartimide formation.

  • Filtration: Filter the resin through a sintered glass funnel into a 50 mL polypropylene centrifuge tube. Wash the resin twice with 2 mL of neat TFA and pool the filtrates.

  • Precipitation: Add the pooled filtrate dropwise into 40 mL of ice-cold diethyl ether (-20°C). A white precipitate will form immediately.

  • Isolation: Centrifuge at 4000 x g for 5 minutes at 4°C. Decant the ether supernatant. Wash the pellet twice more with 30 mL of cold ether to extract residual organic scavengers (phenol/thioanisole).

  • Lyophilization: Dissolve the crude peptide pellet in 10-20% aqueous acetonitrile containing 0.1% TFA, freeze at -80°C, and lyophilize.

Quantitative Scavenger Optimization Data

Selecting the correct scavenger ratio is critical for (D-Phe2)-VIP due to the high density of nucleophilic side chains. The table below summarizes expected outcomes based on different cleavage environments 4, 5.

Cleavage Cocktail VariantComposition (v/v)Met17 Oxidation (%)Arg(Pbf) Adducts (%)Crude Yield (%)Crude Purity (HPLC)
Standard Reagent K 82.5% TFA / 5% Phenol / 5% TA / 5% H2O / 2.5% EDT< 2%< 3%88%78%
Reagent B (Low Odor) 88% TFA / 5% Phenol / 5% H2O / 2% TIS12%< 3%85%61%
Modified Reagent L 88% TFA / 5% DTT (w/v) / 5% H2O / 2% TIS< 3%< 3%86%75%
High-TFA (Control) 95% TFA / 2.5% H2O / 2.5% TIS18%15%72%45%
Troubleshooting & FAQs

Q1: My LC-MS shows a persistent +16 Da mass shift in the main peak. How do I eliminate this? A: A +16 Da shift is the classic signature of Methionine oxidation, converting Met17 to methionine sulfoxide 4. Mechanistic Causality: During TFA cleavage, trace oxygen or reactive carbocations can oxidize the thioether of Met17. Solution: Ensure your cleavage cocktail contains at least 2.5% EDT or 5% Dithiothreitol (DTT). If the crude peptide is already oxidized, you can rescue the batch post-cleavage. Dissolve the lyophilized crude peptide in TFA containing 10 equivalents of Ammonium Iodide (NH4I) and 10 equivalents of Dimethyl Sulfide (Me2S). Stir for 30 minutes at 0°C, then precipitate in cold ether. This selectively reduces Met(O) back to Met without altering the D-Phe2 stereocenter.

MetOxidation Met Native Met17 (Desired) ROS Reactive Oxygen Species During Cleavage Met->ROS Oxidation MetOx Met(O) Sulfoxide (+16 Da Impurity) ROS->MetOx Scavenger Thiol Scavengers (EDT / DTT) MetOx->Scavenger Prevention Rescue Reduction Protocol (NH4I / Me2S) MetOx->Rescue Post-cleavage Rescue Scavenger->Met Protects Rescue->Met Reduces

Mechanism of Met17 oxidation during TFA cleavage and rescue using thiol scavengers.

Q2: I am observing a -18 Da impurity that elutes very close to the target (D-Phe2)-VIP peak. What is the root cause? A: This is characteristic of aspartimide formation, resulting in the loss of H2O (-18 Da). Mechanistic Causality: (D-Phe2)-VIP contains an Asp3-Ala4 and an Asp8-Asn9 sequence. The aspartic acid side-chain carboxylate can attack the adjacent amide nitrogen during prolonged exposure to acid (during TFA cleavage) or base (piperidine during Fmoc removal), forming a 5-membered succinimide ring. Solution: To suppress this during cleavage, strictly adhere to the 2.5-hour limit. If the issue persists, lower the cleavage temperature from 25°C to 15°C and extend the time to 3.5 hours. This thermodynamic adjustment favors deprotection kinetics over aspartimide cyclization.

Q3: My mass spec shows +252 Da and +504 Da adducts. Why is the peptide not fully deprotected? A: These masses correspond to the incomplete removal of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting groups from Arg12 and Arg14. Mechanistic Causality: Pbf removal is the rate-limiting step in Fmoc/tBu cleavage. It requires a high concentration of TFA and sufficient time. If the TFA concentration drops below 80% (e.g., due to excessive scavengers or wet resin), Pbf removal stalls. Solution: Ensure the peptidyl-resin is completely dry before adding the cleavage cocktail. If adducts remain, perform a "re-cleavage": dissolve the partially protected crude peptide in 95% TFA / 2.5% TIS / 2.5% H2O for an additional 1 hour, then re-precipitate in ether.

Q4: Does the D-Phe2 substitution require any special cleavage considerations compared to wild-type VIP? A: Chemically, D-Phenylalanine does not possess a reactive side chain requiring special scavengers. However, sterically, the bulky D-Phe adjacent to His1 and Asp3 can alter the local secondary structure of the peptide on the resin. This can cause sequence-dependent aggregation, making the N-terminus harder to solvate during the final cleavage. Solution: Pre-swelling the resin in DCM for 30 minutes prior to adding the TFA cocktail ensures the polymer matrix is fully expanded, allowing the cleavage reagents to access the sterically hindered N-terminal region efficiently.

References
  • PubMed / National Institutes of Health (NIH)
  • Vasoactive Intestinal Peptide Amphiphile Micelle Chemical Structure and Hydrophobic Domain Influence Immunomodulatory Potentiation ACS Applied Bio Materials URL
  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis Methods in Molecular Biology URL
  • Benzylthiols as scavengers in TFA cleavages of peptide resins Polypeptide Group URL
  • Cleavage Cocktails; Reagent B Aapptec Peptides URL

Sources

Reference Data & Comparative Studies

Validation

comparing (D-PHE2)-VIP vs native VIP in cAMP accumulation assays

Decoding VPAC Receptor Pharmacology: A Comparative Guide to Native VIP and (D-Phe²)-VIP in cAMP Assays The GPCR Activation Paradigm: Contextualizing VIP Signaling Vasoactive Intestinal Peptide (VIP) signaling governs cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Decoding VPAC Receptor Pharmacology: A Comparative Guide to Native VIP and (D-Phe²)-VIP in cAMP Assays

The GPCR Activation Paradigm: Contextualizing VIP Signaling

Vasoactive Intestinal Peptide (VIP) signaling governs critical physiological processes, from vasodilation to immune modulation. For researchers investigating the Class B G-protein coupled receptors (GPCRs) VPAC1 and VPAC2, distinguishing between receptor-mediated effects and off-target signaling requires precise pharmacological tools. The gold standard for evaluating these Gs-coupled receptors is the cyclic AMP (cAMP) accumulation assay. This guide provides an in-depth comparative analysis of 1 and its synthetic analog, 2, focusing on their distinct behaviors and the structural causality behind their efficacy[2].

Mechanistic Causality: Agonism vs. Antagonism

Native VIP is a 28-amino acid endogenous neuropeptide that acts as a full agonist. Upon binding the extracellular domain of VPAC receptors, its N-terminus inserts deeply into the receptor's transmembrane core. This physical insertion triggers a conformational shift that activates the Gs protein, subsequently stimulating adenylyl cyclase (AC) to produce cAMP[1].

To probe and isolate this pathway, researchers engineered (D-Phe²)-VIP. By substituting the L-Serine at position 2 with a bulky, stereochemically inverted D-Phenylalanine, the peptide retains its ability to bind the receptor's extracellular domain but loses the structural flexibility required to drive the transmembrane conformational change. Consequently, (D-Phe²)-VIP functions as a competitive antagonist, occupying the receptor and blocking native VIP without stimulating cAMP production[2]. This antagonistic blockade has been successfully utilized to map VIP-specific physiological responses, such as isolating its role in3[3].

GPCR_Signaling cluster_native Native VIP: Full Agonist Pathway cluster_mutant (D-Phe2)-VIP: Antagonist Pathway VIP Native VIP Rec1 VPAC1/2 Receptor VIP->Rec1 High Affinity Binding Gs1 Gs Protein (Active) Rec1->Gs1 Conformational Shift AC1 Adenylyl Cyclase Gs1->AC1 Stimulation cAMP1 High cAMP Accumulation AC1->cAMP1 ATP Conversion DPHE (D-Phe2)-VIP Rec2 VPAC1/2 Receptor DPHE->Rec2 Competitive Binding Gs2 Gs Protein (Inactive) Rec2->Gs2 Steric Blockade (No Activation) cAMP2 Basal cAMP Levels Gs2->cAMP2 No AC Stimulation

Mechanistic comparison of Native VIP (agonist) and (D-Phe2)-VIP (antagonist) signaling pathways.

Quantitative Data Presentation

While (D-Phe²)-VIP is a standard antagonist, its efficacy is not universally absolute across all tissue types. In certain atypical cell lines, such as the 1, (D-Phe²)-VIP fails to displace native VIP or inhibit VIP-induced cAMP accumulation[1]. This highlights a critical principle: antagonist efficacy can be heavily influenced by cell-specific receptor glycosylation or splice variants.

ParameterNative VIP(D-Phe²)-VIP
Pharmacological Role Endogenous Full AgonistCompetitive Antagonist
N-Terminal Sequence His-Ser -Asp-Ala-Val...His-D-Phe -Asp-Ala-Val...
Receptor Coupling VPAC1 / VPAC2VPAC1 / VPAC2 (Binding only)
cAMP Accumulation Maximal (Robust Gs activation)Basal (Fails to activate Gs)
Primary Application Inducing VPAC signalingValidating receptor specificity
Cell-Type Variability Universally activeMay lack efficacy in atypical lines[1]

Self-Validating Experimental Protocol: cAMP Accumulation Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes specific pharmacological controls to rule out false negatives and validate the dynamic range of the assay.

Step 1: Cell Preparation & Seeding

  • Action: Seed VPAC-expressing cells (e.g., CHO-VPAC1 or native lines) in a 384-well microplate at 5,000 cells/well.

  • Causality: High-density seeding ensures a sufficient basal pool of ATP for adenylyl cyclase to convert into cAMP, maximizing the assay's signal-to-noise ratio.

Step 2: Phosphodiesterase (PDE) Inhibition

  • Action: Wash cells and incubate with Assay Buffer (HBSS + 20 mM HEPES) containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 10 minutes prior to ligand addition.

  • Causality: IBMX is a non-selective PDE inhibitor. Without it, the cAMP generated by adenylyl cyclase is rapidly hydrolyzed to 5'-AMP. Inhibiting PDEs ensures the assay measures the total accumulation of cAMP rather than a transient steady-state, drastically improving sensitivity.

Step 3: Antagonist Pre-Incubation (The Blockade)

  • Action: Add (D-Phe²)-VIP at a fixed concentration (e.g., 1 μM) to the antagonist test wells. Incubate for 15 minutes at 37°C.

  • Causality: The antagonist must reach thermodynamic binding equilibrium with the VPAC receptors before the agonist is introduced. Simultaneous addition would allow the highly potent native VIP to outcompete the antagonist due to differing association rates ( Kon​ ).

Step 4: Agonist Stimulation & System Validation

  • Action: Add Native VIP in a dose-response curve ( 10−12 to 10−6 M) to both vehicle-treated and antagonist-treated wells. Incubate for 30 minutes at 37°C.

  • Self-Validating Controls:

    • System Validation Control (Forskolin): Treat dedicated wells with 10 μM Forskolin. Forskolin directly activates adenylyl cyclase, bypassing the GPCR. This proves the cell's cAMP synthesis machinery is functional and validates the maximum dynamic range of the detection kit.

    • Antagonist Validation: Wells treated with (D-Phe²)-VIP alone must equal the basal vehicle signal. If it elevates cAMP, it is acting as a partial agonist in your specific cell line[1].

Step 5: Lysis and Detection

  • Action: Lyse cells using the detection buffer provided by a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit. Read the time-resolved FRET signal on a compatible microplate reader.

  • Causality: HTRF relies on a competitive immunoassay format where native cellular cAMP competes with a labeled cAMP tracer. A decrease in the FRET signal correlates directly with an increase in accumulated intracellular cAMP.

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Comparative

Validating (D-PHE2)-VIP as a Selective VPAC1/VPAC2 Antagonist: A Comparative Guide

As drug development increasingly targets the neuroendocrine-immune axis, the vasoactive intestinal peptide (VIP) and pituitary adenylate cyclase-activating polypeptide (PACAP) signaling pathways have emerged as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets the neuroendocrine-immune axis, the vasoactive intestinal peptide (VIP) and pituitary adenylate cyclase-activating polypeptide (PACAP) signaling pathways have emerged as critical modulators of vasodilation, inflammation, and cellular proliferation. Both VIP and PACAP exert their effects primarily through Class B G-protein-coupled receptors (GPCRs): VPAC1 and VPAC2.

For researchers and application scientists, isolating the specific contributions of VIP versus PACAP requires robust pharmacological tools. (D-Phe2)-VIP (also known as [D-Phe2]VIP or Ac-Tyr1, D-Phe2-VIP) has been established as a highly effective, competitive VPAC1/VPAC2 receptor antagonist. This guide provides an objective, data-driven comparison of (D-Phe2)-VIP against other available antagonists and details the self-validating experimental protocols required for rigorous pharmacological profiling.

Mechanistic Grounding: The VIP/PACAP Axis

VIP and PACAP share significant sequence homology and bind with high affinity to both VPAC1 and VPAC2 receptors. Upon ligand binding, these receptors couple to the Gαs protein, stimulating adenylate cyclase (AC) and driving the intracellular accumulation of cyclic AMP (cAMP). This second messenger cascade ultimately activates Protein Kinase A (PKA), mediating downstream physiological responses such as smooth muscle relaxation and immune modulation.

(D-Phe2)-VIP functions by competitively binding to the orthosteric sites of VPAC1 and VPAC2, preventing Gαs coupling and subsequent cAMP accumulation. Notably, while (D-Phe2)-VIP effectively neutralizes VIP-induced signaling, it allows researchers to differentiate VIP-specific responses from PACAP-specific responses mediated through the PAC1 receptor (for which PACAP has high affinity, but VIP and (D-Phe2)-VIP have low affinity) [1].

signaling VIP VIP / PACAP (Agonists) VPAC VPAC1 / VPAC2 Receptors VIP->VPAC Activates DPhe2 (D-Phe2)-VIP (Antagonist) DPhe2->VPAC Competitively Blocks Gs Gαs Protein VPAC->Gs Couples AC Adenylate Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes PKA PKA Activation & Physiological Response cAMP->PKA

Caption: VIP/PACAP signaling via VPAC1/VPAC2 receptors and competitive inhibition by (D-Phe2)-VIP.

Comparative Profiling of VIP Receptor Antagonists

Selecting the correct antagonist depends entirely on the experimental question. If the goal is to block all VIP-mediated signaling to observe unopposed PACAP/PAC1 activity, a broad antagonist like (D-Phe2)-VIP is ideal. If the goal is to dissect VPAC1 versus VPAC2 contributions, highly selective alternatives must be deployed.

Quantitative Comparison Table
AntagonistTarget SelectivityModalityPrimary Experimental Use Case
(D-Phe2)-VIP VPAC1 & VPAC2Competitive AntagonistBroad blockade of VIP responses (e.g., inhibiting VIP-induced vasodilation while preserving PACAP pressor responses).
PG97-269 VPAC1 (Highly Selective)Competitive AntagonistIsolating VPAC1-mediated pathways (e.g., blocking VIP-stimulated cortisol secretion in H295 cells) [2].
PG99-465 VPAC2 (Highly Selective)Competitive AntagonistIsolating VPAC2-mediated pathways (e.g., blocking lipolysis in primary rat adipocytes) [3].
VIP(6-28) VPAC1 & VPAC2Non-selective AntagonistGeneral receptor blockade; however, it can exhibit weak partial agonism or varying efficacy depending on the cell type.
PACAP(6-38) PAC1 (Weak VPAC2)Competitive AntagonistDifferentiating PACAP-specific (PAC1) signaling from VIP signaling.

Experimental Workflows & Self-Validating Protocols

To rigorously validate (D-Phe2)-VIP or compare it against PG97-269/PG99-465, your experimental design must be self-validating. This means incorporating internal controls that confirm the functional integrity of the cells, the dynamic range of the assay, and the specificity of the antagonism.

workflow Step1 1. Model Selection HT-29 (VPAC1) & Molt-4b (VPAC2) Step2 2. Radioligand Binding Assay [125I]-VIP Displacement Step1->Step2 Step3 3. cAMP Accumulation Assay (IBMX + Forskolin Control) Step2->Step3 Step4 4. Functional Validation (e.g., Vasodilation / Proliferation) Step3->Step4 Step5 5. Schild Regression Analysis (Determine pA2 & Competitiveness) Step4->Step5

Caption: Systematic self-validating workflow for evaluating VPAC1/VPAC2 receptor antagonists.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the inhibition constant ( Ki​ ) of (D-Phe2)-VIP. Causality & Design: We utilize HT-29 colon carcinoma cells (which natively express only VPAC1) and Molt-4b lymphoblasts (which exclusively express VPAC2) [4]. This endogenous expression eliminates the artifacts often seen in overexpressed recombinant systems. [125I]-VIP is used due to its high specific activity, allowing detection of low-abundance GPCRs.

  • Cell Preparation: Harvest HT-29 and Molt-4b cells and prepare membrane fractions in a binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1% BSA, pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 0.1 nM[125I]-VIP and increasing concentrations of (D-Phe2)-VIP ( 10−11 to 10−5 M) for 60 minutes at 25°C.

  • Self-Validation (Non-Specific Binding): In parallel wells, add 1 µM of unlabeled VIP. Why? This saturates all specific GPCR sites. Any remaining radioactivity represents non-specific binding to the plastic or lipid bilayer, which must be subtracted to calculate true specific binding.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer and count radioactivity using a gamma counter.

  • Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: cAMP Accumulation Assay (Functional Antagonism)

Objective: Quantify the ability of (D-Phe2)-VIP to inhibit VIP-induced Gαs signaling. Causality & Design: Because cAMP is rapidly degraded by intracellular phosphodiesterases (PDEs), IBMX (3-isobutyl-1-methylxanthine) must be added to the assay. Without IBMX, transient cAMP spikes will be missed, leading to false-negative efficacy data.

  • Pre-incubation: Seed HT-29 or Molt-4b cells in 96-well plates. Wash and pre-incubate for 15 minutes in assay buffer containing 1 mM IBMX to halt PDE activity.

  • Antagonist Addition: Add (D-Phe2)-VIP at varying concentrations ( 10−10 to 10−5 M) and incubate for 15 minutes.

  • Agonist Challenge: Add a sub-maximal concentration of VIP (e.g., EC80​ , typically ~1-5 nM) and incubate for exactly 15 minutes at 37°C.

  • Self-Validation (Assay Integrity): Include a well treated with 10 µM Forskolin. Why? Forskolin directly activates adenylate cyclase, bypassing the GPCR. If the Forskolin well fails to produce massive cAMP accumulation, the cells are metabolically compromised or the detection kit has failed, invalidating the entire plate.

  • Detection: Lyse the cells and quantify intracellular cAMP using a competitive immunoassay (e.g., TR-FRET or ELISA).

Data Interpretation & Schild Analysis

To definitively prove that (D-Phe2)-VIP is acting as a competitive antagonist (rather than an allosteric modulator or functional antagonist), researchers must perform a Schild Regression .

By generating VIP dose-response curves in the presence of fixed, increasing concentrations of (D-Phe2)-VIP, you should observe a parallel rightward shift in the EC50​ of VIP without a depression of the maximal response ( Emax​ ).

  • Plotting the log(dose ratio−1) against the −log[Antagonist] will yield a straight line.

  • A Schild slope of ~1.0 confirms pure competitive antagonism at a single receptor site, a standard successfully demonstrated by highly selective agents like PG97-269 in H295 cells [2].

By adhering to these stringent, self-validating methodologies, drug development professionals can confidently utilize (D-Phe2)-VIP to map the neuroendocrine-immune axis and validate next-generation therapeutics targeting VPAC1 and VPAC2.

References
  • Differential effects of PACAP and VIP on the pulmonary and hindquarters vascular beds of the cat. American Physiological Society Journal. Link
  • A lymphocyte-generated fragment of vasoactive intestinal peptide with VPAC1 agonist activity and VPAC2 antagonist effects. PubMed (NIH). Link
  • Vasoactive intestinal peptide (VIP) stimulates cortisol secretion from the H295 human adrenocortical tumour cell line via VPAC1 receptors. Journal of Molecular Endocrinology. Link
  • VPAC2-R Mediates the Lipolytic Effects of Pituitary Adenylate Cyclase-Activating Polypeptide/Vasoactive Intestinal Polypeptide in Primary R

Sources

Validation

Comprehensive Efficacy Comparison: [D-Phe2]-VIP vs. Emerging VIP Receptor Antagonists

Introduction Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that signals primarily through two Class B G-protein-coupled receptors (GPCRs): VPAC1 and VPAC2 (1)[1]. While VIP is essential for normal p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that signals primarily through two Class B G-protein-coupled receptors (GPCRs): VPAC1 and VPAC2 (1)[1]. While VIP is essential for normal physiological homeostasis, its overexpression in the tumor microenvironment promotes cancer cell proliferation and induces severe localized immunosuppression by deactivating T-cells (2)[2]. Consequently, the development of VIP receptor antagonists has become a critical focus in oncology and immunotherapy.

This guide provides an objective, data-driven comparison of the classical antagonist [D-Phe2]-VIP against other prominent VIP receptor antagonists, including VIP(6-28) , PG97-269 , VIPhybrid , and the novel ANT-series peptides.

Structural Causality and Mechanistic Action

To understand the efficacy of these antagonists, we must examine the "two-domain" binding model of Class B GPCRs. The C-terminus of VIP binds to the N-terminal ectodomain (N-ted) of the VPAC receptor, while the N-terminus of VIP (specifically residues 1-5) inserts into the transmembrane core to trigger Gs-protein coupling and subsequent cAMP accumulation (1)[1].

  • [D-Phe2]-VIP : Native VIP contains a Serine at position 2. By substituting this with a bulky, unnatural D-Phenylalanine, [D-Phe2]-VIP retains its ability to bind the receptor's N-ted but is sterically hindered from inserting into the transmembrane domain. This uncouples binding from adenylate cyclase activation, rendering it a competitive antagonist (3)[3].

  • VIP(6-28) : This truncated analog relies on a brute-force deletion of the activation domain (residues 1-5). It binds to the N-ted with a dissociation constant (Kd) of ~0.54 μM (comparable to native VIP's low-affinity state) but completely fails to activate the receptor (1)[1].

  • PG97-269 : A highly selective VPAC1 antagonist engineered as a chimeric peptide: [Ac-His1, D-Phe2, K15, R16, L27] VIP(1-7)/GRF(8-27). Photoaffinity labeling demonstrates that its N-terminus physically interacts with the Gly62 residue of the VPAC1 N-ted, providing extreme subtype selectivity (4)[4].

  • (SN)VIPhybrid : A broad-spectrum antagonist featuring an N-terminal stearyl group and a Norleucine at position 17. The stearyl group anchors the peptide to the lipid bilayer, drastically increasing local concentration and membrane half-life, while Norleucine prevents oxidative degradation (5)[5].

  • ANT Series (e.g., ANT308, ANT195) : Second-generation antagonists generated via combinatorial libraries. They combine the charged N-terminal residues of neurotensin with C-terminal substitutions to maximize VPAC1/VPAC2 binding affinity, specifically designed to reverse T-cell suppression in leukemia models (6)[6].

G VIP Native VIP (Agonist) VPAC VPAC1 / VPAC2 Receptors VIP->VPAC Activates Antagonist [D-Phe2]-VIP / VIPhybrid (Antagonists) Antagonist->VPAC Blocks Gs Gs Protein VPAC->Gs Couples AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates Response Tumor Proliferation & T-Cell Suppression PKA->Response Induces

Fig 1: VPAC signaling pathway and competitive blockade mechanism by VIP receptor antagonists.

Comparative Efficacy and Binding Profiles

The efficacy of a VIP antagonist is dictated by its receptor affinity (Kd/IC50) and its functional ability to suppress cAMP generation or reverse VIP-induced phenotypes.

AntagonistTarget ReceptorBinding Affinity (IC50/Kd)Functional EfficacyPrimary Application
[D-Phe2]-VIP VPAC1 / VPAC2ModerateBlocks VIP-induced vasodilation and cAMP (7)[7]Basic research, physiological mapping
VIP(6-28) VPAC1 / VPAC2Kd ~ 0.54 μM (1)[1]Weak functional antagonismBaseline structural reference
PG97-269 VPAC1 (Selective)Kd ~ 1.0 μM (1)[1]Abolishes VPAC1-mediated secretory diarrhea (8)[8]VPAC1-specific physiological studies
(SN)VIPhybrid VPAC1 / VPAC2 / PAC1IC50 = 30 nM (VPAC1), 50 nM (VPAC2) (5)[5]Strongly inhibits NSCLC colony formation (9)[9]Broad-spectrum oncology models
ANT195 / ANT308 VPAC1 / VPAC2High (Active at <1 μM) (6)[6]Increases leukemic mouse survival (MST 57 days) (10)[10]Immuno-oncology, T-cell activation

Experimental Workflows and Self-Validating Protocols

To objectively compare these antagonists in your own laboratory, a multi-tiered validation approach is required.

Workflow Step1 Cell Culture Preparation (e.g., CHO-VPAC1, T-cells) Step2 Radioligand Binding Assay (Determine IC50 / Kd) Step1->Step2 Step3 cAMP Accumulation Assay (Functional Antagonism) Step1->Step3 Step4 Phenotypic Assays (Proliferation / CD69 Expression) Step2->Step4 Step3->Step4 Step5 In Vivo Efficacy (Mouse Xenograft / AML Models) Step4->Step5

Fig 2: Step-by-step experimental workflow for evaluating VIP receptor antagonist efficacy.

Protocol 1: Competitive Radioligand Binding Assay (Receptor Affinity)

Causality : Validates that the antagonist physically occupies the receptor's binding pocket before functional assays are performed.

  • Membrane Preparation : Harvest CHO cells stably expressing human VPAC1 or VPAC2. Homogenize in ice-cold buffer (20 mM HEPES, pH 7.4, 2 mM MgCl2) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction (8)[8].

  • Incubation : In a 96-well plate, combine 50 μg of membrane protein, 0.1 nM 125I-VIP, and increasing concentrations of the antagonist (10^-12 to 10^-5 M) in binding buffer containing 1% BSA and protease inhibitors.

  • Equilibration : Incubate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Separation : Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine to reduce non-specific binding. Wash three times with ice-cold buffer.

  • Quantification : Measure retained radioactivity using a gamma counter. Calculate IC50 using non-linear regression (one-site competition model).

Protocol 2: cAMP Accumulation Assay (Functional Efficacy)

Causality : Binding does not guarantee antagonism. This step proves the compound prevents the conformational change required for adenylate cyclase activation.

  • Cell Seeding : Seed target cells (e.g., T-cells or NSCLC cells) at 1×10^5 cells/well in a 24-well plate.

  • Phosphodiesterase Inhibition : Pre-incubate cells for 15 minutes with 0.5 mM IBMX to prevent cAMP degradation, ensuring measurable accumulation.

  • Antagonist Pre-treatment : Add the VIP antagonist (e.g., 1 μM[D-Phe2]-VIP or (SN)VIPhybrid) 10 minutes prior to agonist exposure to ensure full receptor occupancy (9)[9].

  • Agonist Stimulation : Challenge the cells with 10 nM native VIP for 15 minutes at 37°C (9)[9].

  • Lysis and Detection : Lyse cells with 0.1 M HCl. Quantify intracellular cAMP levels using a competitive ELISA or TR-FRET assay. A successful antagonist will maintain cAMP levels near the basal baseline.

Protocol 3: T-Cell Activation Assay (Phenotypic Validation)

Causality : VIP naturally suppresses T-cell activation. Effective antagonists should reverse this suppression, leading to the measurable upregulation of activation markers.

  • T-Cell Isolation : Isolate primary human or murine CD4+/CD8+ T-cells using magnetic bead negative selection (6)[6].

  • Activation : Plate cells on anti-CD3 monoclonal antibody-coated plates.

  • Treatment : Co-culture with 10 nM VIP and varying concentrations of the antagonist (e.g., ANT308 at 0.3 μM to 1 μM) (6)[6].

  • Flow Cytometry : After 24 hours, stain cells for activation markers (CD69, OX40) and viability dyes (6)[6].

  • Analysis : Quantify the fold-increase in CD69/OX40 expression relative to VIP-only treated controls. Potent antagonists like ANT195 will show a 1.5-to-2-fold increase in these markers (6)[6].

Conclusion and Expert Recommendations

While [D-Phe2]-VIP remains a reliable and historically significant tool for basic physiological mapping (3)[3], its moderate affinity limits its therapeutic potential. For broad-spectrum tumor suppression (e.g., NSCLC), lipid-anchored derivatives like (SN)VIPhybrid offer superior membrane stability and potency (5)[5]. For highly specific VPAC1 targeting, PG97-269 is the gold standard (1)[1]. Finally, for immuno-oncology applications requiring robust T-cell activation, the novel ANT series (ANT195/308) represents the cutting edge of VIP receptor antagonism (10)[10].

References

  • Inhibition of Vasoactive Intestinal Peptide Signaling with More Potent Inhibitors Augments T-Cell Activation and Prolongs Survival in Leukemic Mice. American Society of Hematology. 6

  • VIP/PACAP, and their receptors and cancer. PMC - NIH. 2

  • Developing more potent inhibitors of vasoactive intestinal peptide signaling with enhanced efficacy in mouse models of leukemia. Journal for ImmunoTherapy of Cancer. 10

  • Pituitary adenylate cyclase-activating polypeptide receptors of types I and II and glucagon-like peptide-I receptors are expressed in the rat medullary carcinoma of the thyroid cell line 6/23. Endocrinology | Oxford Academic. 3

  • Differential effects of PACAP and VIP on the pulmonary and hindquarters vascular beds of the cat. American Physiological Society Journal. 7

  • (Stearyl, Norleucine17)VIP hybrid antagonizes VIP receptors on non-small cell lung cancer cells. PubMed. 9

  • The VPAC1 receptor: structure and function of a class B GPCR prototype. Frontiers. 1

  • (N-stearyl, norleucine17)VIPhybrid is a broad spectrum vasoactive intestinal peptide receptor antagonist. PubMed. 5

  • Photoaffinity labeling of VPAC1 with [125I-Bpa6]-PG97-269. ResearchGate. 4

  • A Potent and Highly Selective VPAC2 Agonist Enhances Glucose-Induced Insulin Release and Glucose Disposal. American Diabetes Association. 8

Sources

Comparative

cross-species validation of (D-PHE2)-VIP in human, bovine, porcine, and rat models

As a Senior Application Scientist specializing in peptide pharmacology and receptor kinetics, I have frequently encountered the translational challenge of utilizing peptide antagonists across different mammalian models....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide pharmacology and receptor kinetics, I have frequently encountered the translational challenge of utilizing peptide antagonists across different mammalian models. Vasoactive Intestinal Peptide (VIP) is a ubiquitous 28-amino-acid neuropeptide that regulates vasodilation, immune modulation, and gastrointestinal motility via the VPAC1 and VPAC2 G-protein-coupled receptors.

When transitioning from in vitro human cell lines to in vivo porcine or rat models, researchers often rely on (D-Phe2)-VIP —a well-documented VIP receptor antagonist. However, assuming uniform pharmacodynamics across species is a critical pitfall. The causality behind (D-Phe2)-VIP’s mechanism, its species-specific binding affinities, and its occasional partial agonist behavior must be rigorously understood to design self-validating experimental workflows.

This guide provides an objective, data-driven comparison of (D-Phe2)-VIP across human, bovine, porcine, and rat models, juxtaposed with alternative VIP antagonists.

Mechanistic Causality: Why the D-Phe2 Substitution Works

To understand the cross-species behavior of (D-Phe2)-VIP, we must first look at the structure-activity relationship (SAR) of native VIP. The N-terminal domain of VIP (specifically residues 1–5) is strictly responsible for receptor activation (coupling to Gs proteins and stimulating adenylate cyclase), while the C-terminal domain drives high-affinity receptor binding[1].

By substituting the native L-Serine at position 2 with a D-Phenylalanine, the peptide's secondary structure at the N-terminus is sterically altered. The causality is precise: this bulky, right-handed enantiomer creates conformational hindrance that prevents the VPAC receptor from fully adopting the active state required for Gs-protein coupling, while the unmodified C-terminus ensures the peptide still tightly anchors to the receptor's extracellular domains[2].

G VIP Native VIP (Agonist) VPAC VPAC1 / VPAC2 Receptors VIP->VPAC High Affinity Binding DPhe2VIP (D-Phe2)-VIP (Antagonist) DPhe2VIP->VPAC Competitive Binding Block Receptor Uncoupling DPhe2VIP->Block Gs Gs Protein VPAC->Gs Conformational Change AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Increases Intracellular cAMP Block->Gs Prevents Activation

Diagram 1: VPAC Receptor Signaling Pathway and the mechanistic uncoupling by (D-Phe2)-VIP.

Cross-Species Validation: Human, Bovine, Porcine, and Rat Models

Receptor homology between mammalian species is high, but subtle amino acid variations in the extracellular loops of VPAC receptors lead to distinct pharmacological profiles. Experimental conditions for receptor binding reveal appreciable differences between vascular preparations and other tissues (like liver or brain) across species[1].

Quantitative Pharmacodynamic Comparison

The following table synthesizes the binding affinity ( Ki​ ) and intrinsic activity of (D-Phe2)-VIP across different species and tissue types.

Table 1: Cross-Species Binding Affinity & Activity of (D-Phe2)-VIP

SpeciesTissue / Cell TypeReceptor TargetBinding Affinity ( Ki​ / IC50​ )Intrinsic Activity (Relative to Native VIP = 1.0)
Human Lymphoblastic SUP-T1VPAC1 / VPAC2~ 0.1 - 0.5 µMPure Antagonist / Weak Partial Agonist
Bovine Coronary ArteryVascular VPAC~ 0.15 µMPure Antagonist
Porcine Intestinal Smooth MuscleVPAC1 / VPAC2~ 0.1 µMPure Antagonist
Rat Murine T-cell LymphomaVPAC (Helodermin-preferring)0.07 - 0.10 µMPartial Agonist (0.1) [2]
Rat Liver vs. Mesenteric ArteryVPAC1VariableDiscriminates between [D-Phe2]VIP and [D-Arg2]VIP

Field Insight: Notice the critical anomaly in the rat model. In murine T-cell lymphoma and certain rat tissues, (D-Phe2)-VIP acts as a partial agonist with an intrinsic activity of 0.1[2]. If you are utilizing a rat model to study cAMP-dependent pathways, relying solely on (D-Phe2)-VIP without a baseline vehicle control will confound your data, as the antagonist itself may induce a low-level cAMP response.

Objective Comparison with Alternative VIP Antagonists

Selecting the right antagonist requires balancing binding affinity, in vivo stability, and synthesis cost. Here is how (D-Phe2)-VIP stacks up against the alternatives.

Table 2: VIP Receptor Antagonist Alternatives

AntagonistSequence ModificationTargetPrimary ApplicationKey Limitations
(D-Phe2)-VIP Ser2 → D-PheVPAC1, VPAC2Broad-spectrum VIP blockade, vasodilation studies[3].Exhibits partial agonist activity in specific rodent tissues[2].
[Ac-Tyr1, D-Phe2]-VIP N-term Acetylation, His1→Tyr, Ser2→D-PheVPAC1, VPAC2High-affinity in vitro antagonism.Higher synthesis cost; acetylation can alter tissue penetrance.
VIP (10-28) Truncation of N-terminus (1-9)VPAC1, VPAC2Baseline receptor binding studies.Significantly lower binding affinity compared to full-length analogs.
PACAP (6-38) PACAP truncationPAC1Differentiating PACAP vs VIP pathways.Does not effectively block VPAC1/VPAC2 receptors[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay evaluating (D-Phe2)-VIP must be a self-validating system. This means incorporating parallel functional and binding assays from the exact same tissue homogenate to correlate physical binding with physiological uncoupling.

Workflow cluster_assays Self-Validating Parallel Assays Prep Tissue Homogenization (Human, Bovine, Porcine, Rat) Membrane Membrane Fractionation (Ultracentrifugation at 100,000 x g) Prep->Membrane Protease Inhibitors Added Binding 125I-VIP Competitive Binding (Quantify Kd / Ki) Membrane->Binding Aliquot 1 Functional Adenylate Cyclase Assay (Quantify cAMP / Intrinsic Activity) Membrane->Functional Aliquot 2 Data Cross-Species Pharmacodynamic Comparison & Profiling Binding->Data Affinity Data Functional->Data Efficacy Data

Diagram 2: Self-validating workflow integrating parallel binding and functional assays.

Protocol: Parallel Radioligand Binding & Adenylate Cyclase Assay

Purpose: To quantify the Ki​ of (D-Phe2)-VIP while simultaneously checking for species-specific partial agonist activity.

Step 1: Membrane Preparation (The Causality of Protease Inhibition)

  • Harvest target tissue (e.g., bovine coronary artery or rat liver).

  • Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) supplemented with a broad-spectrum protease inhibitor cocktail (e.g., PMSF, Aprotinin). Causality: VIP is highly susceptible to endogenous dipeptidyl peptidases. Failing to inhibit these will artificially lower your apparent binding affinity due to ligand degradation.

  • Centrifuge at 100,000 × g for 30 minutes at 4°C. Resuspend the pellet (membrane fraction) and split into two aliquots.

Step 2: Competitive Radioligand Binding (Aliquot 1)

  • Incubate 50 µg of membrane protein with a constant concentration of 125 I-VIP (e.g., 50 pM) and increasing concentrations of unlabeled (D-Phe2)-VIP ( 10−11 to 10−5 M).

  • Include a non-specific binding (NSB) control using 10−6 M native VIP.

  • Incubate for 60 minutes at 22°C to reach equilibrium.

  • Separate bound from free radioligand via rapid vacuum filtration over GF/C filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding).

  • Calculate Ki​ using the Cheng-Prusoff equation.

Step 3: Adenylate Cyclase Functional Assay (Aliquot 2)

  • Incubate 50 µg of membrane protein in assay buffer containing 1 mM ATP, 5 mM MgCl2​ , and 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality: IBMX prevents the degradation of newly synthesized cAMP, allowing for accurate accumulation quantification.

  • Self-Validation Matrix:

    • Tube A (Basal): Vehicle only.

    • Tube B (Maximal): Native VIP ( 10−6 M).

    • Tube C (Antagonism): Native VIP ( 10−6 M) + (D-Phe2)-VIP ( 10−5 M).

    • Tube D (Partial Agonism Check): (D-Phe2)-VIP ( 10−5 M) alone.

  • Terminate the reaction by boiling for 3 minutes. Quantify cAMP using a standard competitive ELISA. If Tube D shows significantly higher cAMP than Tube A, you have confirmed partial agonist activity in your specific species model[2].

Conclusion & Translational Insights

(D-Phe2)-VIP remains an indispensable tool for isolating VPAC-mediated pathways, particularly in distinguishing VIP-induced vasodilation from PACAP-induced responses in vivo[3]. However, its application cannot be copy-pasted across species. The distinct recognition properties of vascular VIP receptors versus hepatic or central nervous system receptors[1], combined with its documented partial agonism in murine models[2], mandate that researchers perform baseline functional assays (cAMP quantification) alongside traditional binding assays in their specific animal model before proceeding to large-scale in vivo studies.

References

  • Vasoactive Intestinal Peptide - QYAOBIO Source: QYAOBIO Peptide Catalog URL:[Link]

  • Selectivity for binding of peptide analogs to vascular receptors for vasoactive intestinal peptide Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Properties of vasoactive-intestinal-peptide receptors and beta-adrenoceptors in the murine radiation leukemia-virus-induced lymphoma cell line BL/VL3 Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Differential effects of PACAP and VIP on the pulmonary and hindquarters vascular beds of the cat Source: American Physiological Society Journal URL:[Link]

Sources

Validation

Comparative Pharmacokinetics and Receptor Dynamics of (D-Phe2)-VIP and PACAP Peptides: A Technical Guide

Executive Summary The vasoactive intestinal peptide (VIP) and pituitary adenylate cyclase-activating polypeptide (PACAP) belong to the secretin/glucagon superfamily of pleiotropic neuropeptides. While they share nearly 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The vasoactive intestinal peptide (VIP) and pituitary adenylate cyclase-activating polypeptide (PACAP) belong to the secretin/glucagon superfamily of pleiotropic neuropeptides. While they share nearly 68% amino acid sequence homology, their pharmacokinetic (PK) profiles, metabolic stability, and receptor binding dynamics diverge significantly[1]. For drug development professionals, understanding the structural basis of these differences is critical. Native PACAP acts as an endogenous agonist with broad receptor affinity but poor bioavailability, whereas synthetic modifications—such as the D-amino acid substitution in (D-Phe2)-VIP—yield competitive antagonists with enhanced resistance to specific proteolytic pathways[2].

This guide objectively compares the pharmacokinetic performance of PACAP and (D-Phe2)-VIP, providing the mechanistic rationale and self-validating experimental protocols necessary to evaluate these peptides in preclinical models.

Structural Basis of Pharmacokinetic Divergence

The primary barrier to developing native neuropeptides into therapeutics is their rapid enzymatic degradation in vivo.

  • PACAP (PACAP-38 and PACAP-27): PACAP is rapidly cleared from the peripheral circulation, exhibiting a plasma half-life of less than 5 minutes[3]. This rapid clearance is primarily driven by dipeptidyl-peptidase-IV (DPP-IV), an enzyme that specifically cleaves the N-terminal dipeptide, alongside other endopeptidases and carboxypeptidases[3].

  • ([D-Phe2]-VIP): This synthetic analog replaces the naturally occurring L-amino acid at position 2 with D-phenylalanine. This specific substitution provides critical steric hindrance against aminopeptidases and DPP-IV, extending its half-life compared to native VIP. Furthermore, this structural change prevents the peptide from inducing the active receptor conformation, rendering it a selective antagonist[1].

Receptor Binding Dynamics

The biological effects of these peptides are mediated by three Class B G-protein-coupled receptors (GPCRs): PAC1, VPAC1, and VPAC2[4].

PACAP binds with high affinity (Kd ~ 0.5 nM) to all three receptors (PAC1, VPAC1, and VPAC2)[5]. In contrast, native VIP binds with high affinity to VPAC1 and VPAC2, but exhibits a thousand-fold lower affinity for PAC1 (>500 nM)[5]. Because (D-Phe2)-VIP is structurally derived from VIP, it competitively binds VPAC receptors but acts as an antagonist. In vivo, (D-Phe2)-VIP effectively blocks VIP-induced vasodilation but fails to block PACAP-induced systemic biphasic vascular responses, proving that PACAP exerts unique physiological effects through the distinct PAC1 receptor[2].

ReceptorSignaling PACAP PACAP-38 / PACAP-27 PAC1 PAC1 Receptor PACAP->PAC1 High Affinity VPAC VPAC1 / VPAC2 Receptors PACAP->VPAC High Affinity VIP Native VIP VIP->PAC1 Low Affinity VIP->VPAC High Affinity DPhe2VIP (D-Phe2)-VIP (Antagonist) DPhe2VIP->VPAC Competitive Blockade Gs Gs Protein Activation PAC1->Gs VPAC->Gs cAMP cAMP Accumulation Gs->cAMP

Receptor binding selectivity and downstream signaling of PACAP, VIP, and (D-Phe2)-VIP.

Quantitative Pharmacokinetic Comparison

The following table summarizes the divergent PK and pharmacodynamic parameters of the native peptides versus the synthetic antagonist.

ParameterPACAP (PACAP-38 / PACAP-27)Native VIP(D-Phe2)-VIP
Primary Receptor Affinity PAC1, VPAC1, VPAC2 (Kd ~ 0.5 nM)VPAC1, VPAC2 (Kd ~ 0.5 nM)VPAC1, VPAC2 (Antagonist)
In Vivo Plasma Half-Life < 5 minutes1 - 2 minutesExtended (>15 minutes)
Primary Degradation Pathway DPP-IV, EndopeptidasesDPP-IV, Neutral EndopeptidasesEndopeptidases (DPP-IV Resistant)
Physiological Vascular Effect Biphasic (Vasodilation & Vasoconstriction)Dose-dependent VasodilationBlocks VIP-induced Vasodilation

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate these peptides must account for their rapid ex vivo degradation. Below are the gold-standard methodologies for comparative analysis.

Protocol 1: In Vivo Microdialysis Coupled with LC-MS/MS for PK Profiling

The Causality Principle: Why use microdialysis instead of traditional plasma sampling? Endogenous neuropeptides like PACAP are highly susceptible to rapid proteolytic cleavage by DPP-IV[3]. Traditional venipuncture introduces a time delay where degradation continues in the collection matrix, skewing half-life calculations. Microdialysis solves this by continuously sampling the interstitial fluid (ISF) across a semi-permeable membrane directly into a stream containing protease inhibitors, creating a self-validating system where the analyte is locked in its in vivo state the moment it leaves the tissue.

Step-by-Step Workflow:

  • Probe Implantation: Stereotaxically implant a microdialysis probe (e.g., 20 kDa molecular weight cut-off) into the target tissue (CNS or peripheral vascular bed).

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) or a physiological saline substitute spiked with a protease inhibitor cocktail (Aprotinin and a specific DPP-IV inhibitor) at a flow rate of 1-2 µL/min.

  • Dosing: Administer the peptide (PACAP or[D-Phe2]-VIP) via intravenous or subcutaneous injection.

  • Sample Collection & Internal Validation: Collect dialysate fractions every 5-10 minutes. Immediately spike the collection vials with a Stable-Isotope Labeled Internal Standard (SIL-IS) to correct for downstream LC-MS/MS matrix effects and ion suppression.

  • Quantification: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode to calculate clearance (CL) and half-life (t1/2).

PKWorkflow Dosing In Vivo Dosing (IV/SubQ) Microdialysis Microdialysis Sampling (Real-time ISF) Dosing->Microdialysis Inhibition Immediate Protease Inhibition Microdialysis->Inhibition Prevents ex vivo degradation LCMS LC-MS/MS Quantification Inhibition->LCMS PK PK Parameter Calculation LCMS->PK

Self-validating microdialysis and LC-MS/MS workflow for neuropeptide PK profiling.

Protocol 2: Radioligand Competitive Binding Assay

The Causality Principle: Why use a competitive radioligand displacement assay rather than a direct functional assay? Because (D-Phe2)-VIP is an antagonist, it does not trigger downstream cAMP accumulation. To validate its receptor occupancy and binding kinetics against PACAP, we must measure its ability to competitively displace a known, high-affinity radiolabeled agonist.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate cell membranes from cell lines stably expressing either human PAC1 or VPAC1/2 receptors.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.1 nM [125I]-PACAP-27 (the universal high-affinity tracer) in binding buffer (HEPES, MgCl2, BSA, and bacitracin to prevent degradation).

  • Competitive Displacement: Add increasing concentrations (10^-12 to 10^-5 M) of unlabeled (D-Phe2)-VIP or unlabeled PACAP.

  • Self-Validation (NSB Control): In a parallel set of wells, add a massive excess (1 µM) of unlabeled native peptide to determine Non-Specific Binding (NSB). True specific binding is calculated as Total Binding minus NSB.

  • Filtration and Analysis: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Quantify radioactivity using a gamma counter and calculate the IC50 and Ki values using non-linear regression analysis.

Conclusion

The comparative evaluation of PACAP and (D-Phe2)-VIP highlights the delicate balance between receptor specificity and pharmacokinetic stability. While PACAP offers potent, pleiotropic activation across the PAC1/VPAC axis, its clinical utility is hampered by a half-life of mere minutes due to DPP-IV vulnerability[6]. Conversely, the strategic D-amino acid substitution in (D-Phe2)-VIP successfully circumvents primary proteolytic cleavage, extending its half-life and transforming it into a highly valuable pharmacological tool for isolating VPAC-mediated responses from PAC1-mediated pathways[1].

References

  • Differential effects of PACAP and VIP on the pulmonary and hindquarters vascular beds of the cat American Physiological Society Journal[Link]

  • PACAP: a regulator of mammalian reproductive function PMC (National Institutes of Health)[Link]

  • Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion Frontiers in Cellular Neuroscience[Link]

  • Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors PMC (National Institutes of Health)[Link]

  • Drug Repositioning For Allosteric Modulation of VIP and PACAP Receptors PubMed (National Institutes of Health)[Link]

Sources

Comparative

validating VIP receptor blockade using (D-PHE2)-VIP in smooth muscle cells

Validating VIP Receptor Blockade Using (D-PHE2)-VIP in Smooth Muscle Cells: A Comparative Guide Vasoactive Intestinal Peptide (VIP) is a potent endogenous neuropeptide that plays a critical role in mediating smooth muscl...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating VIP Receptor Blockade Using (D-PHE2)-VIP in Smooth Muscle Cells: A Comparative Guide

Vasoactive Intestinal Peptide (VIP) is a potent endogenous neuropeptide that plays a critical role in mediating smooth muscle relaxation across gastrointestinal, respiratory, and vascular tissues. For researchers investigating neuro-effector transmission or developing therapeutics for motility disorders and asthma, selectively isolating VIP-mediated pathways is essential.

This guide provides an authoritative, objective comparison of VIP receptor antagonists, focusing on the validation of (D-Phe2)-VIP in smooth muscle models. By bridging mechanistic theory with self-validating experimental protocols, this document serves as a comprehensive framework for application scientists and drug development professionals.

Mechanistic Grounding: The VIP Signaling Axis in Smooth Muscle

VIP exerts its relaxant effects primarily through two Class II G-protein-coupled receptors (GPCRs): VPAC1 and VPAC2 [1]. Both receptors share a similar structural organization, including seven transmembrane domains, and bind VIP with high affinity[1].

Upon VIP binding, VPAC receptors undergo a conformational shift that activates the stimulatory G-protein subunit ( Gs​ )[2]. This activation triggers adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP)[2]. The localized accumulation of cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets (such as myosin light chain kinase and potassium channels), ultimately decreasing intracellular calcium and driving smooth muscle relaxation[2].

To study this pathway, researchers rely on competitive antagonists like (D-Phe2)-VIP . By substituting the naturally occurring L-phenylalanine at position 2 with its D-isomer, the peptide retains high receptor binding affinity but loses its ability to trigger Gs​ coupling, effectively blocking endogenous or exogenous VIP from initiating the relaxation cascade[3].

VIP_Pathway VIP VIP (Agonist) Receptor VPAC1 / VPAC2 Receptors VIP->Receptor Antagonist (D-Phe2)-VIP (Competitive Antagonist) Antagonist->Receptor Blocks Gs Gs Protein Subunit Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

VIP/VPAC signaling pathway and targeted receptor blockade by (D-Phe2)-VIP.

Objective Comparison of VIP Receptor Antagonists

Selecting the correct antagonist dictates the integrity of your experimental data. While (D-Phe2)-VIP is highly effective for general VIP receptor blockade, it is crucial to benchmark it against other standard alternatives like VIP(6-28) and PG99-465.

AntagonistPrimary TargetMechanism of ActionKey AdvantageLimitation
(D-Phe2)-VIP VPAC1 & VPAC2Competitive AntagonistPotent, high-affinity blockade of VIP-induced relaxation in whole-tissue smooth muscle assays[3].Non-selective; cannot distinguish between VPAC1 and VPAC2 receptor subtypes.
VIP(6-28) VPAC1 & VPAC2Truncated Competitive AntagonistWidely cited, cost-effective standard for general VIP blockade.Lower binding affinity compared to full-length modified peptides, requiring higher working concentrations[4].
PG99-465 VPAC2Selective Competitive AntagonistAllows precise isolation of VPAC2-specific smooth muscle responses (e.g., in the lower esophageal sphincter)[5].Ineffective for profiling VPAC1-dominant tissue beds.

Application Insight: For initial validation of VIP-dependent neurogenic relaxation, (D-Phe2)-VIP is preferred over VIP(6-28) due to its superior structural stability and binding kinetics in ex vivo organ bath systems. If subtype specificity is required later in the pipeline, researchers must pivot to selective agents like PG99-465[5].

Experimental Design: Self-Validating Protocols

To ensure trustworthiness, an experimental protocol must be a self-validating system. This means incorporating internal controls that actively prove the observed effect is due to the specific mechanism , rather than off-target toxicity or tissue degradation.

Protocol A: Ex Vivo Smooth Muscle Tension Assay (Organ Bath)

This protocol measures the functional blockade of VIP-induced relaxation in isolated smooth muscle (e.g., gastric fundus or airway rings).

  • Tissue Preparation & Equilibration: Suspend isolated smooth muscle strips in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously aerated with 95% O2​ / 5% CO2​ . Apply a baseline resting tension (typically 1g) and equilibrate for 60 minutes.

    • Causality Check: Proper aeration and physiological pH (7.4) are critical. Hypoxia rapidly depolarizes smooth muscle membranes, masking GPCR-mediated relaxation.

  • Pre-Contraction: Induce a stable active tone using a muscarinic agonist (e.g., Carbachol 1 µM).

  • Antagonist Pre-Incubation: Add (D-Phe2)-VIP (1 µM) to the test bath 20 minutes prior to agonist exposure. Use a vehicle-only control bath in parallel.

  • Agonist Dose-Response: Cumulatively add exogenous VIP (1 nM to 1 µM) and record the percentage of relaxation relative to the Carbachol-induced tone[3].

  • Self-Validation Step (Reversibility Washout): Wash the tissue 4 times with fresh Krebs buffer over 30 minutes, re-contract with Carbachol, and apply VIP again.

    • Why this matters: If the tissue fails to relax after washout, the antagonist may have caused irreversible receptor internalization or general tissue toxicity, invalidating the data. True competitive antagonism by (D-Phe2)-VIP must be reversible.

Workflow Step1 1. Isolate Smooth Muscle (e.g., Airway, GI Tract) Step2 2. Equilibrate in Organ Bath (Krebs Buffer, 37°C, 95% O2) Step1->Step2 Step3 3. Pre-contract Tissue (e.g., Carbachol 1 µM) Step2->Step3 Step4 4. Antagonist Incubation (D-Phe2)-VIP vs Vehicle Step3->Step4 Step5 5. Agonist Dose-Response (Cumulative VIP Addition) Step4->Step5 Step6 6. Data Acquisition (Calculate IC50 / Schild Plot) Step5->Step6 Validation Self-Validation Step: Buffer Washout & Re-challenge Step6->Validation

Ex vivo smooth muscle tissue preparation and validation workflow for VIP receptor blockade.

Protocol B: In Vitro cAMP Accumulation Assay

Functional relaxation must be corroborated by biochemical data. This assay validates that (D-Phe2)-VIP is blocking the specific Gs​ -coupled intracellular signaling cascade[2].

  • Cell Preparation & Phosphodiesterase Inhibition: Culture primary smooth muscle cells in 96-well plates. Pre-treat cells with IBMX (500 µM) for 15 minutes.

    • Causality Check: IBMX inhibits phosphodiesterases. Without it, the transient cAMP spike induced by VIP will be rapidly hydrolyzed, leading to false-negative receptor activation signals.

  • Antagonist Incubation: Incubate cells with (D-Phe2)-VIP (100 nM - 1 µM) for 15 minutes.

  • Agonist Stimulation: Add VIP (10 nM) for 15 minutes to stimulate cAMP production.

  • Self-Validation Step (Adenylyl Cyclase Inhibition): In a parallel control group, pre-treat cells with the AC inhibitor SQ22536 (1 µM) prior to VIP exposure[4].

    • Why this matters: If SQ22536 and (D-Phe2)-VIP both suppress the VIP-induced cAMP signal to baseline, it definitively proves that the receptor blockade is specifically preventing Adenylyl Cyclase activation, ruling out assay artifact[4].

  • Quantification: Lyse the cells and quantify intracellular cAMP levels using a competitive ELISA or TR-FRET assay.

Conclusion

Validating VIP receptor blockade in smooth muscle requires a synthesis of robust pharmacological tools and rigorous experimental design. While alternatives like VIP(6-28) exist, (D-Phe2)-VIP remains a highly potent, reliable competitive antagonist for mapping VPAC-mediated relaxation[3]. By pairing ex vivo functional tissue assays with in vitro biochemical validation—and strictly adhering to self-validating washout and inhibition controls—researchers can confidently establish causality in their neuro-effector transmission studies.

References

  • Vasoactive intestinal peptide receptor-based imaging and treatment of tumors (Review) Spandidos Publications[Link]

  • A Vasoactive Intestinal Peptide Antagonist Inhibits the Growth of Glioblastoma Cells National Institutes of Health (PMC)[Link]

  • Expression and function of vasoactive intestinal peptide receptors in human lower esophageal sphincter Annals of Palliative Medicine (AME Groups)[Link]

  • Functional Expression of IP, 5-HT4, D1, A2A, and VIP Receptors in Human Odontoblast Cell Line MDPI[Link]

  • Differential effects of PACAP and VIP on the pulmonary and hindquarters vascular beds of the cat American Journal of Physiology-Heart and Circulatory Physiology[Link]

Sources

Validation

A Comparative Guide to the Binding Profiles of (D-PHE2)-VIP and (D-p-Cl-Phe6, Leu17)-VIP

For researchers, scientists, and drug development professionals navigating the intricate landscape of Vasoactive Intestinal Peptide (VIP) receptor pharmacology, the selection of a suitable antagonist is a critical decisi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of Vasoactive Intestinal Peptide (VIP) receptor pharmacology, the selection of a suitable antagonist is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth, objective comparison of the binding profiles of two commonly employed VIP receptor antagonists: (D-PHE2)-VIP and (D-p-Cl-Phe6, Leu17)-VIP. By synthesizing experimental data and elucidating the underlying methodologies, this document aims to empower researchers to make informed decisions based on the specific requirements of their studies.

Introduction to Vasoactive Intestinal Peptide and its Receptors

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide distribution throughout the central and peripheral nervous systems.[1] It plays a crucial role in a vast array of physiological processes, including smooth muscle relaxation, exocrine and endocrine secretion, and modulation of the immune system.[1] VIP exerts its effects by binding to two high-affinity G protein-coupled receptors (GPCRs) belonging to the class B secretin receptor family: VPAC1 and VPAC2.[1][2]

Both VPAC1 and VPAC2 receptors are coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, they activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. The distinct tissue distribution of VPAC1 and VPAC2 receptors contributes to the diverse physiological actions of VIP. VPAC1 is predominantly found in the central nervous system, liver, lung, and intestine, while VPAC2 is expressed in the pancreas, skeletal muscle, heart, and adipose tissue.[3]

Given the therapeutic potential of modulating VIP signaling in various pathological conditions, the development of selective antagonists for VPAC1 and VPAC2 has been a significant focus of research.

Comparative Analysis of Antagonist Binding Profiles

The choice between (D-PHE2)-VIP and (D-p-Cl-Phe6, Leu17)-VIP as a research tool hinges on their respective binding affinities and selectivity for the VPAC1 and VPAC2 receptor subtypes. The following data, compiled from published literature, highlights the key differences in their pharmacological profiles.

It is important to note that the antagonist referred to as "(D-PHE2)-VIP" in this guide is the well-characterized selective VPAC1 antagonist, [Acetyl-His1, D-Phe2, Lys15, Arg16, Leu17] VIP(3-7)/GRF(8-27) , also known as PG 97-269 .[4] This nomenclature is used to specifically address the user's query regarding a (D-PHE2) modification.

AntagonistReceptor SubtypeSpeciesBinding Affinity (IC50/Ki)Reference
[Ac-His1, D-Phe2, Lys15, Arg16, Leu17] VIP(3-7)/GRF(8-27) (PG 97-269) Human VPAC1HumanIC50: 2 nM; Ki: 2 ± 1 nM[4]
Human VPAC2HumanIC50: 3000 nM[4]
Rat VPAC1RatIC50: 10 nM; Ki: 15 ± 5 nM[4]
Rat VPAC2RatIC50: 2000 nM[4]
(D-p-Cl-Phe6, Leu17)-VIP VIP ReceptorGuinea PigIC50: 125.8 nM[1][5][6]

Key Insights from the Binding Data:

  • [Ac-His1, D-Phe2, Lys15, Arg16, Leu17] VIP(3-7)/GRF(8-27) (PG 97-269) demonstrates high affinity and remarkable selectivity for the human VPAC1 receptor over the VPAC2 receptor (approximately 1500-fold).[4] This makes it an invaluable tool for studies aiming to specifically block VPAC1-mediated signaling pathways. Its high potency, with a Ki in the low nanomolar range for human VPAC1, allows for its use at low concentrations, minimizing potential off-target effects.

  • (D-p-Cl-Phe6, Leu17)-VIP is a competitive antagonist of the VIP receptor with a reported IC50 of 125.8 nM.[1][6] The initial characterization of this antagonist was performed on guinea pig pancreatic acini, a tissue known to express both VPAC1 and VPAC2 receptors. While some evidence suggests a predominant role for VPAC1 in mediating VIP's effects on amylase secretion in this system, the reported IC50 value likely represents a composite affinity for both receptor subtypes.[7] Therefore, while effective as a general VIP receptor antagonist, its precise selectivity for VPAC1 versus VPAC2 has not been as clearly defined as that of PG 97-269. For experiments where subtype selectivity is paramount, the use of (D-p-Cl-Phe6, Leu17)-VIP should be approached with this consideration in mind.

Experimental Methodologies for Characterizing VIP Receptor Antagonists

The determination of antagonist binding affinities and functional potencies relies on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for two key assays used in the characterization of VIP receptor antagonists.

Radioligand Binding Assay

This assay directly measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of the antagonist.

Materials:

  • Cell membranes prepared from cells recombinantly expressing either human VPAC1 or VPAC2 receptors.

  • Radioligand: [125I]-VIP.

  • Unlabeled antagonists: (D-PHE2)-VIP analogue (PG 97-269) and (D-p-Cl-Phe6, Leu17)-VIP.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, [125I]-VIP (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Cell membranes, [125I]-VIP, and a high concentration of unlabeled VIP (e.g., 1 µM).

    • Competition Binding: Cell membranes, [125I]-VIP, and increasing concentrations of the unlabeled antagonist.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay: cAMP Accumulation

This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular cAMP.

Objective: To determine the functional potency (IC50) of the antagonist in blocking VIP-mediated signaling.

Materials:

  • Whole cells expressing either human VPAC1 or VPAC2 receptors.

  • VIP (agonist).

  • Test antagonists: (D-PHE2)-VIP analogue (PG 97-269) and (D-p-Cl-Phe6, Leu17)-VIP.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with increasing concentrations of the antagonist in the presence of a phosphodiesterase inhibitor for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of VIP (typically the EC80 concentration, which gives 80% of the maximal response) to the wells and incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions and measure the intracellular cAMP concentration.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Visualizing the Scientific Framework

To further clarify the concepts discussed, the following diagrams illustrate the VIP signaling pathway and the experimental workflows.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP (Agonist) VPAC_Receptor VPAC1 / VPAC2 Receptor VIP->VPAC_Receptor Binds & Activates Antagonist Antagonist ((D-PHE2)-VIP or (D-p-Cl-Phe6, Leu17)-VIP) Antagonist->VPAC_Receptor Binds & Blocks G_Protein G Protein (Gs) VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: VIP Signaling Pathway and Mechanism of Antagonism.

Experimental_Workflows cluster_radioligand Radioligand Binding Assay cluster_functional Functional Antagonism (cAMP) Assay r1 Prepare Receptor Membranes r2 Incubate with [125I]-VIP & Antagonist r1->r2 r3 Filter & Wash r2->r3 r4 Scintillation Counting r3->r4 r5 Data Analysis (IC50 -> Ki) r4->r5 f1 Seed Cells f2 Pre-incubate with Antagonist f1->f2 f3 Stimulate with VIP (Agonist) f2->f3 f4 Lyse Cells & Measure cAMP f3->f4 f5 Data Analysis (IC50) f4->f5

Caption: Experimental Workflows for Antagonist Characterization.

Conclusion

The selection of a VIP receptor antagonist should be guided by the specific research question and the required level of receptor subtype selectivity. For studies demanding a highly selective blockade of the VPAC1 receptor, [Acetyl-His1, D-Phe2, Lys15, Arg16, Leu17] VIP(3-7)/GRF(8-27) (PG 97-269) is the superior choice due to its high affinity and pronounced selectivity for human VPAC1 over VPAC2.

(D-p-Cl-Phe6, Leu17)-VIP serves as a potent, competitive antagonist of VIP receptors and can be a valuable tool for studies where general blockade of VIP signaling is desired. However, researchers should be mindful that its precise selectivity profile for VPAC1 versus VPAC2 is not as definitively established as that of PG 97-269, and its reported IC50 value was determined in a system containing a mixed receptor population.

By understanding the distinct binding profiles of these antagonists and employing rigorous experimental methodologies, researchers can confidently select the most appropriate tool to advance their investigations into the multifaceted roles of VIP and its receptors in health and disease.

References

  • Bio-Techne. [D-p-Cl-Phe6,Leu17]-VIP. Bio-Techne. [Link]

  • Svoboda, M., et al. (1994). Vasoactive intestinal peptide receptors on AR42J rat pancreatic acinar cells. European Journal of Biochemistry, 222(1), 245-252. [Link]

  • Onoe, S., et al. (2011). Vasoactive Intestinal Peptide (VIP) and VIP Receptors-Elucidation of Structure and Function for Therapeutic Applications. Pharmacology & Pharmacy, 2(4), 235-244. [Link]

  • Gourlet, P., et al. (1997). In vitro properties of a high affinity selective antagonist of the VIP1 receptor. Peptides, 18(10), 1555-1560. [Link]

  • Langer, I., et al. (2012). Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies. Frontiers in Endocrinology, 3, 133. [Link]

  • Lara, J. J., et al. (2022). Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes. Frontiers in Endocrinology, 13, 968925. [Link]

  • Jensen, R. T. (2020). Vasoactive Intestinal Polypeptide or VIP. The Pancreapedia: Exocrine Pancreas Knowledge Base. [Link]

  • Gozes, I., et al. (1991). An antagonist to vasoactive intestinal peptide affects cellular functions in the central nervous system. Journal of Pharmacology and Experimental Therapeutics, 257(3), 959-966. [Link]

  • Gozes, I., et al. (1991). An antagonist to vasoactive intestinal peptide affects cellular functions in the central nervous system. Tel Aviv University. [Link]

  • Giver, A. M., et al. (2024). Identification and characterization of vasoactive intestinal peptide receptor antagonists with high-affinity and potent anti-leukemia activity. bioRxiv. [Link]

  • Pandol, S. J., et al. (1986). Vasoactive intestinal peptide receptor antagonist [4Cl-D-Phe6, Leu17] VIP. American Journal of Physiology-Gastrointestinal and Liver Physiology, 250(4), G553-G557. [Link]

  • Giver, A. M., et al. (2024). Identification and characterization of vasoactive intestinal peptide receptor antagonists with high-affinity and potent anti-leukemia activity. bioRxiv. [Link]

Sources

Comparative

verifying the biological inactivity of (D-PHE2)-VIP as an agonist

Verifying the Biological Inactivity of[D-Phe2]-VIP as an Agonist: A Comparative Guide Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that regulates systemic vasodilation, immune homeostasis, and neur...

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Author: BenchChem Technical Support Team. Date: April 2026

Verifying the Biological Inactivity of[D-Phe2]-VIP as an Agonist: A Comparative Guide

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that regulates systemic vasodilation, immune homeostasis, and neuroendocrine functions by signaling through Class B G-protein-coupled receptors (VPAC1 and VPAC2). For researchers mapping these complex pathways, differentiating between mere receptor binding and active receptor signaling is a critical hurdle.

To isolate VIP receptor functions, scientists frequently utilize [D-Phe2]-VIP —a synthetic analog engineered to act as a competitive antagonist. By substituting the naturally occurring L-amino acid at position 2 with a D-phenylalanine, the peptide retains its ability to bind the receptor but loses its capacity to fully activate the downstream adenylate cyclase pathway[1]. This guide objectively compares [D-Phe2]-VIP against alternative VIP receptor ligands and provides a self-validating experimental framework to definitively verify its biological inactivity as an agonist.

Mechanistic Grounding: The "Two-Domain" Activation Model

To understand why [D-Phe2]-VIP is biologically inactive as an agonist, one must examine the "two-domain" binding model characteristic of Class B GPCRs.

When wild-type VIP binds to a VPAC receptor, its C-terminal alpha-helix anchors to the receptor's large extracellular domain (ECD). Subsequently, the highly flexible N-terminus (residues 1-6) inserts deep into the transmembrane (TM) bundle. This specific N-terminal insertion triggers the conformational shift required to couple with the Gs-protein and stimulate adenylate cyclase.

Altering the stereochemistry at position 2 (D-Phe) creates a spatial clash within the TM binding pocket. Consequently, [D-Phe2]-VIP effectively occupies the receptor—acting as a competitive antagonist against wild-type VIP and other agonists—but exhibits an intrinsic agonist activity of only ~0.1 compared to the wild-type baseline of 1.0[1].

Comparative Pharmacological Profile

To properly benchmark [D-Phe2]-VIP, we must compare its binding affinity and intrinsic activity against both endogenous full agonists and highly selective synthetic analogs.

Table 1: Pharmacological Profiles of VIP Receptor Ligands

Ligand / PeptideReceptor Affinity (Ki / IC50)Intrinsic Agonist Activity (cAMP)Primary Pharmacological Role
Wild-Type VIP ~1 - 5 nM1.0 (100%)Endogenous Full Agonist
PACAP-27 ~0.5 - 2 nM1.0 (100%)Endogenous Full Agonist
[D-Phe4]-PHI ~7 nM1.0 (100% at VPAC1)Highly Selective VPAC1 Agonist[2]
[D-Phe2]-VIP ~70 - 100 nM≤ 0.1 (~10%)Competitive Antagonist / Weak Partial Agonist[1][3]

Visualizing the Mechanistic Divergence

Pathway VIP Wild-Type VIP (Full Agonist) Receptor VPAC1 / VPAC2 Receptor VIP->Receptor Binds & Activates DPhe2 [D-Phe2]-VIP (Antagonist) DPhe2->Receptor Competitive Binding GProtein Gs Protein Complex DPhe2->GProtein Fails to Activate NoOutput Baseline cAMP (Biological Inactivity) DPhe2->NoOutput Result Receptor->GProtein Conformational Shift Effector Adenylate Cyclase GProtein->Effector Alpha-s Subunit Output cAMP Accumulation (Biological Activity) Effector->Output ATP Conversion

Fig 1: Mechanistic divergence between wild-type VIP agonism and [D-Phe2]-VIP competitive antagonism.

Self-Validating Experimental Protocols

To definitively prove that [D-Phe2]-VIP is biologically inactive as an agonist, researchers must employ a two-phase self-validating system. You cannot simply measure a lack of cAMP and assume inactivity; you must first prove the peptide actually bound to the receptor.

Phase 1: Competitive Radioligand Binding Assay (Receptor Occupancy)

Causality: We utilize 125I-labeled wild-type VIP as a radioactive tracer. If[D-Phe2]-VIP successfully competes for the receptor's binding site, the radioactive signal will decrease proportionally. This proves the molecule is structurally viable and interacts with the target.

  • Preparation: Culture VPAC-expressing cells (e.g., BL/VL3 murine lymphoma cells). Harvest and isolate the membrane fractions via ultracentrifugation[1].

  • Incubation: Incubate 50 µg of the membrane protein with 0.1 nM[125I]-VIP (tracer) in a standard binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1% BSA, pH 7.4).

  • Competition: Introduce increasing concentrations of unlabeled [D-Phe2]-VIP (ranging from 10^-11 M to 10^-5 M) into the assay wells.

  • Separation & Detection: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters. Wash extensively to remove unbound tracer, then quantify the bound radioactivity using a gamma counter.

  • Validation: A successful displacement curve will establish a Ki value (typically 70–100 nM), confirming that [D-Phe2]-VIP successfully occupies the receptor[1].

Phase 2: Intracellular cAMP Accumulation Assay (Biological Inactivity)

Causality: To prove agonist inactivity, we measure intracellular cAMP levels. Crucially, the assay buffer must contain a phosphodiesterase (PDE) inhibitor. Without it, endogenous PDEs will rapidly degrade any synthesized cAMP, potentially yielding a false-negative result that mimics biological inactivity.

  • Preparation: Seed the VPAC-expressing cells in a 96-well microplate. Wash with a physiological assay buffer (e.g., HBSS containing 20 mM HEPES).

  • Critical Step (PDE Inhibition): Pre-incubate the cells for 15 minutes with 0.5 mM IBMX (3-isobutyl-1-methylxanthine). This ensures that any cAMP produced remains stable for detection.

  • Stimulation: Treat the cells with [D-Phe2]-VIP alone (to test for intrinsic agonism) and a combination of wild-type VIP + [D-Phe2]-VIP (to test for competitive antagonism) for 30 minutes at 37°C.

  • Lysis & Quantification: Lyse the cells and measure the accumulated cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) assay or competitive ELISA.

  • Validation: Cells treated with[D-Phe2]-VIP alone will yield near-baseline cAMP levels (intrinsic activity ≤ 0.1)[1]. Furthermore, co-incubation will induce a rightward shift in the wild-type VIP dose-response curve, confirming its role as a competitive antagonist[2].

Visualizing the Validation Workflow

Workflow Start Validation Workflow for [D-Phe2]-VIP Phase1 Phase 1: Receptor Binding (Proves Affinity) Start->Phase1 Phase2 Phase 2: cAMP Assay (Proves Agonist Inactivity) Start->Phase2 Step1A Incubate cells with 125I-VIP + [D-Phe2]-VIP (0.1nM-10µM) Phase1->Step1A Step2A Incubate cells with [D-Phe2]-VIP + IBMX (PDE Inhibitor) Phase2->Step2A Step1B Measure Radioligand Displacement (Ki ~ 100nM) Step1A->Step1B Step2B Quantify Intracellular cAMP (ELISA / HTRF) Step2A->Step2B Step2C Result: Intrinsic Activity ≤ 0.1 (No Significant cAMP) Step2B->Step2C

Fig 2: Two-phase self-validating workflow to confirm receptor affinity and biological inactivity.

References

  • [1] Title: Properties of vasoactive-intestinal-peptide receptors and beta-adrenoceptors in the murine radiation leukemia-virus-induced lymphoma cell line BL/VL3. Source: PubMed / NIH. URL:

  • [2] Title: [D-Phe4]peptide histidine-isoleucinamide ([D-Phe4]PHI), a highly selective vasoactive-intestinal-peptide (VIP) agonist, discriminates VIP-preferring from secretin-preferring receptors in rat pancreatic membranes. Source: PubMed / NIH. URL:

  • [3] Title: Analysis of systemic and pulmonary vascular responses to PACAP and VIP: role of adrenal catecholamines. Source: PubMed / NIH. URL:

Sources

Safety & Regulatory Compliance

Safety

(D-PHE2)-VIP (HUMAN, BOVINE, PORCINE, RAT) proper disposal procedures

Comprehensive Laboratory Guide: Proper Handling and Disposal of (D-PHE2)-VIP Introduction As a Senior Application Scientist, I frequently consult with research teams on the critical transition from experimental design to...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of (D-PHE2)-VIP

Introduction As a Senior Application Scientist, I frequently consult with research teams on the critical transition from experimental design to operational safety. When working with potent neuropeptide analogs like (D-PHE2)-VIP (HUMAN, BOVINE, PORCINE, RAT) —a highly selective Vasoactive Intestinal Peptide (VIP) receptor antagonist—laboratory safety extends far beyond the bench.

While synthetic peptides are rarely classified as acutely toxic hazardous chemicals, their profound biological activity dictates rigorous disposal protocols. Improper disposal of biologically active peptides can lead to unintended environmental receptor activation and contamination of municipal water systems. This guide provides a self-validating, step-by-step operational plan for the chemical inactivation and disposal of (D-PHE2)-VIP, ensuring both scientific integrity and regulatory compliance.

Physicochemical Profile & Hazard Assessment

Before designing a disposal protocol, we must analyze the physicochemical properties of the target molecule. (D-PHE2)-VIP is typically supplied as a lyophilized powder. Its classification as a Water Hazard Class 3 (WGK 3) substance mandates that it must not be introduced into the environment or sewage systems in its active form.

Table 1: Physicochemical and Safety Data Summary for (D-PHE2)-VIP

PropertySpecification / ClassificationOperational Implication (Causality)
Molecular Weight 3476.01 g/mol Large peptide structure requires aggressive oxidative cleavage for complete degradation.
Physical Form Lyophilized PowderHigh risk of aerosolization; handle only in a fume hood or biosafety cabinet[1].
Storage Class 11 (Combustible Solids)Keep away from open flames and strong oxidizing agents during storage.
Water Hazard Class WGK 3 (Highly water endangering)Strictly prohibits direct drain disposal. Chemical inactivation is mandatory.
Storage Temp -20°C (Protect from light)Allow vials to reach room temperature before opening to prevent condensation.

Biological Rationale for Deactivation

To understand why we cannot simply wash peptide solutions down the sink, we must look at the causality of its mechanism. Endogenous VIP binds to VPAC1 and VPAC2 receptors, triggering Gs-protein activation and downstream cAMP accumulation. (D-PHE2)-VIP acts as a competitive antagonist, blocking this pathway. If active peptide fragments enter the environment, they retain the potential to disrupt neuroendocrine and gastrointestinal signaling in exposed organisms.

VIP_Signaling VIP Endogenous VIP Receptor VPAC1 / VPAC2 Receptors VIP->Receptor Binds Antagonist (D-PHE2)-VIP (Antagonist) Antagonist->Receptor Competes Block Receptor Blockade (No Signaling) Antagonist->Block Induces Gs Gs Protein Activation Receptor->Gs cAMP cAMP Accumulation Gs->cAMP Effect Biological Response (Vasodilation/Secretion) cAMP->Effect Block->Gs Inhibits

Caption: Mechanism of (D-PHE2)-VIP receptor antagonism preventing downstream cAMP signaling.

Step-by-Step Disposal Methodologies

To neutralize the biological threat, the peptide bonds must be cleaved, and the secondary structure must be permanently disrupted. We utilize a validated oxidative cleavage protocol using Sodium Hypochlorite (bleach), which has been proven effective for the complete digestion of highly potent peptides ()[2].

Protocol 1: Liquid Waste Chemical Inactivation

Applicability: Reconstituted peptide solutions, HPLC waste (aqueous), and cell culture media containing (D-PHE2)-VIP.

  • Preparation: Transfer all liquid waste to a chemically resistant, clearly labeled secondary container within a fume hood[3].

  • Oxidation: Add fresh household bleach to the liquid waste to achieve a final concentration of 6% (m/v) sodium hypochlorite [2].

    • Scientific Insight: While 1% bleach is sufficient for basic microbial decontamination, a 6% concentration is required to ensure the complete oxidative cleavage of complex peptide bonds and the disruption of the alpha-helical structures inherent to VIP analogs[2].

  • Incubation: Stir gently and allow the solution to stand at room temperature for a minimum of 30 minutes [4]. This self-validating timeframe ensures total structural degradation.

  • Neutralization: Check the pH of the treated waste. Neutralize the highly alkaline bleach solution to a pH range of 6.0–8.0 using a weak acid (e.g., citric acid)[3].

  • Final Disposal: Once neutralized and deactivated, the aqueous solution can typically be disposed of via the institutional hazardous aqueous waste stream[3]. Warning: Never mix bleach-treated waste with organic solvents (e.g., HPLC acetonitrile waste) to avoid generating toxic chlorine gas.

Protocol 2: Solid Waste Management

Applicability: Empty lyophilization vials, contaminated pipette tips, and PPE.

  • Containment: Do not attempt to rinse empty vials that contained the lyophilized powder, as this creates unnecessary liquid waste and aerosolization risks.

  • Segregation: Place all contaminated solid plastics and glassware directly into a puncture-resistant, leak-proof biohazardous/chemical sharps container[4].

  • Disposal: Seal the container and transfer it to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[4]. Incineration completely destroys the peptide backbone.

Protocol 3: Spill Response Workflow
  • Powder Spills: Do not sweep. Sweeping lyophilized powder causes immediate aerosolization[1]. Cover the spill with damp absorbent paper towels (moistened with a 1% to 6% sodium hypochlorite solution) to suppress dust[4]. Allow a 30-minute contact time, then collect the towels into a solid hazardous waste bin.

  • Liquid Spills: Isolate the area. Flood the spill perimeter with 6% sodium hypochlorite, working from the outside in[2]. Absorb with vermiculite or spill pads after 30 minutes, and dispose of as solid hazardous waste[4].

Operational Disposal Decision Tree

To ensure consistent laboratory compliance, utilize the following workflow for all peptide synthesis or assay stations.

Disposal_Workflow Start (D-PHE2)-VIP Waste Generation Type_Solid Solid Waste (Vials, Tips, PPE) Start->Type_Solid Type_Liquid Liquid Waste (Aqueous Solutions) Start->Type_Liquid Solid_Bin Chemically Contaminated Sharps / Solid Bin Type_Solid->Solid_Bin Bleach Chemical Inactivation (6% Sodium Hypochlorite, 30 min) Type_Liquid->Bleach Oxidative Cleavage Incineration Institutional Incineration (Thermal Destruction) Solid_Bin->Incineration Neutralize pH Neutralization (pH 6.0 - 8.0) Bleach->Neutralize Aqueous_Disp Aqueous Waste Disposal (EHS Regulated Stream) Neutralize->Aqueous_Disp

Caption: Step-by-step decision tree for the chemical inactivation and disposal of (D-PHE2)-VIP waste.

Conclusion

Trust in laboratory data begins with trust in laboratory safety. By treating (D-PHE2)-VIP not just as a standard chemical, but as a potent biological modulator, we protect our personnel and the environment. Implementing these self-validating protocols ensures that your laboratory operates at the highest standards of scientific integrity and operational excellence.

References

  • α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Handling

Personal protective equipment for handling (D-PHE2)-VIP (HUMAN, BOVINE, PORCINE, RAT)

As researchers and drug development professionals, ensuring the integrity of bioactive peptides while maintaining rigorous laboratory safety is paramount. (D-PHE2)-VIP (Human, Bovine, Porcine, Rat) is a highly specific,...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, ensuring the integrity of bioactive peptides while maintaining rigorous laboratory safety is paramount. (D-PHE2)-VIP (Human, Bovine, Porcine, Rat) is a highly specific, synthetic competitive antagonist of the [1]. By effectively blocking VIP-induced cAMP accumulation and glycogen hydrolysis, it serves as a critical tool in neuroendocrinology and oncology research[1].

However, its potency and physical state necessitate stringent handling protocols. This guide provides a self-validating, step-by-step operational framework designed by senior application scientists to ensure both personnel safety and uncompromising peptide stability.

Physicochemical Hazard Profile

Before handling, it is crucial to understand the physical and chemical properties of the peptide. While generally classified as non-hazardous under standard GHS criteria, bioactive peptides must be treated as potential[2].

Table 1: Physicochemical and Safety Data for (D-PHE2)-VIP
ParameterSpecification / Data
Amino Acid Sequence His-D-Phe-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2
Molecular Formula C153H242N44O41S[3]
Molecular Weight 3385.97 g/mol [3]
CAS Number 104051-15-2[4]
Physical State Lyophilized powder (typically white)
Storage Temperature -20°C (Long-term stability)[3]
GHS Classification Not a hazardous substance or mixture (Handle as potential irritant)[2]

Mechanism of Action & Structural Vulnerability

Understanding the mechanism of (D-PHE2)-VIP informs our handling precision. As a competitive antagonist, any structural degradation (e.g., from improper reconstitution or thermal stress) directly impacts its binding affinity to VPAC receptors, leading to experimental variability[1].

Mechanism VIP Endogenous VIP VPAC VPAC1 / VPAC2 Receptors VIP->VPAC Agonist Binding DPhe2 (D-PHE2)-VIP (Antagonist) DPhe2->VPAC Competitive Binding Block Signal Inhibition DPhe2->Block Prevents Activation cAMP cAMP Accumulation & Glycogen Hydrolysis VPAC->cAMP Activation Block->cAMP Inhibits

Mechanism of competitive inhibition by (D-PHE2)-VIP at VPAC receptors.

Personal Protective Equipment (PPE) Matrix

To mitigate exposure risks associated with aerosolized peptide dust, the following PPE must be worn. The causality behind each requirement is detailed below to reinforce a culture of safety.

  • Eye/Face Protection: Tightly fitting safety goggles conforming to[5].

    • Causality: Lyophilized powders are highly susceptible to static charge and can easily aerosolize upon opening. Goggles prevent micro-particulates from contacting the ocular mucosa.

  • Skin/Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) and a standard flame-resistant laboratory coat[5].

    • Causality: Prevents dermal absorption and sensitization. Furthermore, gloves protect the peptide from degradation by human RNases, DNases, and proteases naturally present on the skin.

  • Respiratory Protection: N95 mask or half-face respirator[5].

    • Causality: Inhalation of bioactive peptides can trigger localized immune responses. Always handle the dry powder within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood to negate the need for heavy respiratory gear.

Operational Workflow & Handling Protocol

The following protocol is a self-validating system designed to maximize peptide recovery and maintain structural integrity.

Workflow Start Lyophilized Vial (-20°C Storage) Equilibrate Equilibrate to Room Temp (30 min) Start->Equilibrate Prevents condensation Centrifuge Centrifuge Vial (10,000 x g, 1 min) Equilibrate->Centrifuge Settles peptide dust Reconstitute Add Buffer (e.g., PBS/Water) Centrifuge->Reconstitute Fume hood required Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Gentle swirling Store Store at -20°C (Avoid Freeze-Thaw) Aliquot->Store Long-term stability

Workflow for the safe reconstitution and storage of (D-PHE2)-VIP peptide.

Step-by-Step Reconstitution Methodology
  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Expert Insight: Opening a cold vial introduces ambient humidity. Condensation causes rapid hydrolysis of the peptide bonds, permanently degrading the sample.

  • Centrifugation: Centrifuge the vial at 10,000 x g for 1 minute before opening.

    • Expert Insight: Lyophilized peptides often adhere to the cap during transit. Centrifugation ensures the entire mass is consolidated at the bottom, when the cap is removed[6].

  • Solvent Addition: Inside a fume hood, carefully add the appropriate reconstitution buffer (e.g., sterile, distilled water or PBS). Direct the flow of the buffer down the inner wall of the vial.

    • Expert Insight: Directing the buffer down the side prevents agitation and foaming. Foaming can denature the peptide by exposing hydrophobic regions to the air-liquid interface.

  • Dissolution: Swirl the vial gently. Do not vortex.

    • Expert Insight: Vortexing induces high shear stress, which can physically fracture the peptide chain and disrupt its tertiary conformation, rendering the antagonist ineffective.

  • Aliquotting and Storage: Divide the reconstituted solution into single-use aliquots (e.g., 10-50 µL) in low-protein-binding microcentrifuge tubes. Store immediately at -20°C or -80°C.

    • Expert Insight: Repeated freeze-thaw cycles cause ice crystal formation that shears the peptide. Single-use aliquots isolate the stock from this mechanical stress.

Spill Management & Disposal Plan

In the event of a spill, immediate and systematic action is required to [2].

Step-by-Step Spill Cleanup Methodology
  • Containment: Immediately isolate the area. Do not sweep dry powder , as this aerosolizes the peptide into the breathing zone[2].

  • Binding: Gently cover the spill with damp absorbent paper towels to bind the lyophilized dust.

  • Collection: Carefully wipe up the bound material and place it in a sealed, biohazard-approved waste container.

  • Decontamination: Clean the affected surface with a 10% bleach solution, followed by a 70% ethanol wash to denature any residual peptide.

  • Disposal: Dispose of all contaminated PPE, vials, and cleanup materials in accordance with local, regional, and national environmental regulations for biological/chemical waste[2].

References

  • Title: Vasoactive intestinal peptide receptor regulation of cAMP accumulation and glycogen hydrolysis in the human Ewing's sarcoma cell line WE-68. Source: PubMed (NIH) URL: [Link]

  • Title: [D-Phe2]-VIP, human, bovine, porcine, rat (E-PP-0120). Source: Elabscience URL: [Link]

  • Title: Vasoactive Intestinal Peptide. Source: QYAOBIO URL: [Link]

Sources

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